3-(2-Morpholinoethoxy)phenylboronic acid
Description
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Properties
IUPAC Name |
[3-(2-morpholin-4-ylethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4/c15-13(16)11-2-1-3-12(10-11)18-9-6-14-4-7-17-8-5-14/h1-3,10,15-16H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXSLEXAYSGYIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCN2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610473 | |
| Record name | {3-[2-(Morpholin-4-yl)ethoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
787591-35-9 | |
| Record name | {3-[2-(Morpholin-4-yl)ethoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(2-Morpholinoethoxy)phenylboronic Acid
Foreword: The Strategic Importance of 3-(2-Morpholinoethoxy)phenylboronic Acid in Modern Drug Discovery
This compound and its derivatives are pivotal building blocks in contemporary medicinal chemistry. Their utility primarily stems from their role as versatile coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in the synthesis of complex organic molecules.[1] The morpholinoethoxy substituent imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a desirable moiety in the design of novel therapeutic agents. This guide provides a comprehensive, technically detailed, and experience-driven approach to the synthesis, purification, and characterization of this important chemical entity, tailored for researchers, scientists, and professionals in the field of drug development.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of this compound suggests a convergent synthetic strategy. The target molecule can be disconnected at the ether linkage, leading to two key precursors: 3-hydroxyphenylboronic acid and a suitable 2-morpholinoethyl electrophile. This approach is advantageous as it allows for the late-stage introduction of the morpholinoethoxy side chain, a common strategy to build molecular diversity and fine-tune pharmacological properties. The synthesis of 3-hydroxyphenylboronic acid itself can be achieved from readily available starting materials, such as 3-bromoanisole, through a well-established borylation protocol.
Visualizing the Synthetic Pathway
The overall synthetic workflow can be visualized as a two-step process, starting from the commercially available 3-bromoanisole.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Phenylboronic Acid Core
The initial phase of the synthesis focuses on the construction of the phenylboronic acid scaffold. A common and efficient method involves the lithiation of an aryl halide followed by quenching with a borate ester.[2]
Reaction Mechanism: A Step-by-Step Look at Borylation
The formation of the carbon-boron bond is a classic example of nucleophilic attack on a boron atom.
Caption: Mechanism of arylboronic acid synthesis via lithiation and borylation.
Detailed Experimental Protocol: Synthesis of 3-Methoxyphenylboronic Acid
This protocol is adapted from established procedures for the synthesis of substituted phenylboronic acids.[3]
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
3-Bromoanisole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: A flame-dried three-neck round-bottom flask is charged with 3-bromoanisole (1 equivalent) and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath under a nitrogen atmosphere.
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise via a dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour. The choice of n-butyllithium over a Grignard reagent is often preferred for its higher reactivity at low temperatures, which can lead to cleaner reactions.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise, again ensuring the temperature does not exceed -70 °C. The use of triisopropyl borate, a less reactive borate ester, helps to minimize the formation of over-arylated byproducts.[4] The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid. The mixture is stirred vigorously for 1 hour. The aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude 3-methoxyphenylboronic acid.
Part 2: Introduction of the Morpholinoethoxy Side Chain
This phase involves the demethylation of the methoxy group followed by a Williamson ether synthesis to introduce the desired side chain.
Detailed Experimental Protocol: Synthesis of this compound
Materials and Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Boron tribromide (BBr₃) in dichloromethane
-
Dichloromethane (DCM)
-
Methanol
-
4-(2-Chloroethyl)morpholine hydrochloride[5]
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Demethylation: The crude 3-methoxyphenylboronic acid (1 equivalent) is dissolved in anhydrous DCM and cooled to 0 °C. Boron tribromide (1.2 equivalents) is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is carefully quenched with methanol, and the solvent is removed under reduced pressure to yield crude 3-hydroxyphenylboronic acid.
-
Williamson Ether Synthesis: The crude 3-hydroxyphenylboronic acid (1 equivalent), 4-(2-chloroethyl)morpholine hydrochloride (1.1 equivalents), and potassium carbonate (3 equivalents) are combined in DMF.[6] The use of a polar aprotic solvent like DMF is crucial for this SN2 reaction.[7] The mixture is heated to 80 °C and stirred overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
Part 3: Purification and Characterization
Rigorous purification and thorough characterization are essential to ensure the final product meets the high-purity standards required for drug development applications.
Purification Protocol
A robust method for purifying boronic acids involves the formation of a water-soluble salt, extraction of neutral organic impurities, followed by acidification to precipitate the pure boronic acid.[8]
-
Salt Formation: The crude this compound is dissolved in a minimal amount of a suitable organic solvent (e.g., ethyl acetate) and treated with an aqueous solution of sodium hydroxide (1.1 equivalents).
-
Extraction: The aqueous layer is washed with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove any non-acidic impurities.
-
Acidification and Precipitation: The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 4-5 with 1 M HCl. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.
Characterization Data
The identity and purity of the final product should be confirmed by a suite of analytical techniques.
| Analytical Technique | Expected Results |
| Appearance | Off-white to white solid |
| Melting Point | Specific to the crystalline form obtained |
| ¹H NMR | Characteristic peaks for the aromatic protons, the morpholine ring protons, and the ethoxy linker protons. |
| ¹³C NMR | Signals corresponding to all unique carbon atoms in the molecule. |
| ¹¹B NMR | A broad singlet characteristic of a trigonal planar boronic acid. The chemical shift can provide information about the electronic environment of the boron atom.[9][10] |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the compound. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |
Safety Considerations
-
n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere with extreme care.
-
Boron tribromide is a corrosive and moisture-sensitive liquid. It should be handled in a well-ventilated fume hood.
-
4-(2-Chloroethyl)morpholine hydrochloride is toxic if swallowed and causes severe skin burns and eye damage.[5]
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and rigorous purification. The strategy outlined in this guide, which leverages a lithiation-borylation sequence followed by a Williamson ether synthesis, provides a reliable and scalable route to this valuable building block. By understanding the underlying chemical principles and adhering to best laboratory practices, researchers can confidently produce high-purity material for their drug discovery programs.
References
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-
ResearchGate. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. [Link]
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3-(2-Morpholinoethoxy)phenylboronic acid molecular structure
An In-depth Technical Guide to 3-(2-Morpholinoethoxy)phenylboronic Acid: A Strategic Building Block in Modern Drug Discovery
Abstract
This compound is a bifunctional synthetic building block of significant interest to the pharmaceutical and life sciences industries. It strategically combines two key structural motifs: a reactive phenylboronic acid for versatile carbon-carbon bond formation and a morpholine moiety, a "privileged" scaffold known to confer favorable pharmacokinetic properties. This guide provides a comprehensive technical overview of its molecular architecture, physicochemical properties, synthesis, and core applications, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and mechanistic insights are provided to equip researchers, medicinal chemists, and drug development professionals with the practical knowledge required to leverage this valuable reagent in the synthesis of novel chemical entities.
Molecular Architecture and Physicochemical Rationale
The utility of this compound stems from the synergistic combination of its constituent parts. A detailed analysis of its structure reveals a molecule designed for both reactivity and biological compatibility.
Structural Dissection
The molecule can be deconstructed into three key components:
-
The Phenylboronic Acid Core: This functional group is the reactive handle of the molecule. Boronic acids are known for their stability, low toxicity, and versatile reactivity in synthetic chemistry.[1] They are considered bioisosteres of carboxylic acids and can form reversible covalent complexes with diols, a property exploited in sensors and enzyme inhibitors.[2][3]
-
The Morpholine Moiety: Morpholine is a heterocyclic motif frequently incorporated into drug candidates to improve their physicochemical and pharmacokinetic profiles.[4][5] Its presence can enhance aqueous solubility, metabolic stability, and cell permeability, while also providing a hydrogen bond acceptor (the oxygen atom) to interact with biological targets.[6][7] The morpholine ring is considered a privileged structure in medicinal chemistry for its ability to bestow desirable drug-like properties.[4][8]
-
The Ethoxy Linker: A simple and flexible two-carbon ether linkage connects the phenyl ring to the morpholine. This spacer provides rotational freedom, allowing the two terminal motifs to adopt optimal conformations for reactivity and biological interactions.
Physicochemical Properties
The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 787591-35-9 | [9][10] |
| Molecular Formula | C₁₂H₁₈BNO₄ | [9] |
| Molecular Weight | 251.09 g/mol | [9] |
| Appearance | Typically an off-white to white solid | General Observation |
| Pinacol Ester CAS | 756520-70-4 | [11] |
The Chemistry of the Boronic Acid Group
Boronic acids are Lewis acids with pKa values typically ranging from 8 to 10, allowing them to remain largely in their neutral, trigonal planar state under physiological pH.[1][2] This stability, coupled with their ease of synthesis, has made them indispensable reagents in organic chemistry.[12] Their degradation product in the body is boric acid, which is considered a "green" compound that is readily eliminated.[1] The primary application of aryl boronic acids in drug development is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form new C-C bonds.[1]
The Advantage of the Morpholine Scaffold
The inclusion of the morpholine ring is a deliberate design choice rooted in established medicinal chemistry principles. The nitrogen atom of the morpholine has a reduced pKa compared to other aliphatic amines, which, combined with the polar oxygen atom, provides a balanced lipophilic-hydrophilic profile.[7] This balance is often crucial for achieving adequate solubility and permeability across biological membranes, including the blood-brain barrier.[7] Furthermore, the morpholine scaffold can improve a compound's metabolic profile by blocking sites susceptible to oxidative metabolism.[6]
Synthesis and Safe Handling
While this compound is commercially available, understanding its synthesis provides context for its purity and potential side products.
Retrosynthetic Approach
A logical and efficient synthesis can be envisioned via a Williamson ether synthesis. The key disconnection is at the ether linkage, suggesting 3-hydroxyphenylboronic acid and an activated morpholinoethane derivative as precursors.
Exemplary Synthetic Protocol
This protocol describes a standard laboratory-scale synthesis.
Objective: To synthesize this compound from 3-hydroxyphenylboronic acid and 4-(2-chloroethyl)morpholine hydrochloride.
Reagents & Materials:
-
3-Hydroxyphenylboronic acid
-
4-(2-Chloroethyl)morpholine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
-
Separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 3-hydroxyphenylboronic acid (1.0 eq), potassium carbonate (3.0 eq), and anhydrous DMF (approx. 0.1 M concentration relative to the boronic acid).
-
Addition of Reagents: Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq) to the stirring suspension. Causality Note: The excess base (K₂CO₃) is required to deprotonate the phenol and neutralize the hydrochloride salt of the amine, facilitating the nucleophilic attack.
-
Reaction: Heat the mixture to 80-90 °C and stir overnight (12-16 hours). Causality Note: Heating is necessary to overcome the activation energy for the Sₙ2 reaction.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-hydroxyphenylboronic acid is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield the final product.
Safe Handling and Storage
As with related compounds, appropriate safety precautions are necessary.
-
Hazards: Phenylboronic acids can be irritating to the eyes, skin, and respiratory system.[13][14] They may be harmful if swallowed.[15]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent dehydration to the corresponding boroxine anhydride.[15]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a powerful method for constructing biaryl and vinylaryl structures.
Mechanistic Overview
The reaction proceeds via a palladium-based catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Experimental Workflow: Protocol for a Model Coupling
This protocol details a general procedure for coupling the title compound with a heteroaryl bromide.
Objective: To synthesize 2-(4-methoxyphenyl)-5-(3-(2-morpholinoethoxy)phenyl)pyridine.
Reagents & Materials:
-
This compound (1.1 eq)
-
5-Bromo-2-(4-methoxyphenyl)pyridine (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃), aqueous 2M solution
-
Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reagent Preparation: In a round-bottom flask, dissolve 5-bromo-2-(4-methoxyphenyl)pyridine in toluene.
-
Catalyst and Reagent Addition: Add this compound to the solution. Sequentially add the aqueous K₂CO₃ solution. Causality Note: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Causality Note: The Pd(0) catalyst is oxygen-sensitive and can be deactivated through oxidation. Removing dissolved oxygen is critical for catalytic efficiency.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the reaction mixture to reflux (approx. 90-100 °C) with vigorous stirring for 4-8 hours.
-
Monitoring: Follow the disappearance of the starting aryl bromide using TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with water and transfer to a separatory funnel. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x).
-
Washing & Drying: Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the solvent in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure biaryl product.
Workflow Visualization
Strategic Implications for Drug Discovery
The true value of this compound lies in its role as a strategic tool for rapidly accessing novel and diverse chemical matter with inherent drug-like properties.
Rapid Library Generation
By using this building block in parallel synthesis formats, medicinal chemists can couple it with a wide array of aryl and heteroaryl halides. This allows for the systematic exploration of the chemical space around a core scaffold, a key strategy in lead optimization. The morpholine "tail" ensures that the resulting library members possess a baseline of favorable physicochemical properties.
Application in Kinase Inhibitor Design
Many kinase inhibitors are built upon a biaryl or heteroaryl-aryl core scaffold. The morpholine-containing phenyl group introduced by this reagent can serve multiple functions in a kinase active site. It can act as a solvent-exposed "solubility handle" or engage in specific hydrogen bonds with the enzyme's hinge region, thereby increasing both potency and selectivity.[7]
Logical Framework for Application
The use of this building block fits into a clear and logical drug discovery cascade.
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. By combining a versatile reactive center with a proven pharmacokinetic-enhancing moiety, it provides an efficient pathway to novel molecules with a higher probability of possessing drug-like characteristics. Its application in robust and well-understood transformations like the Suzuki-Miyaura coupling makes it an invaluable asset for researchers and drug development professionals aiming to accelerate the discovery of new therapeutics.
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An In-depth Technical Guide to (3-(2-Morpholinoethoxy)phenyl)boronic Acid (CAS 787591-35-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Research Chemical
The compound (3-(2-Morpholinoethoxy)phenyl)boronic acid, identified by the CAS number 787591-35-9, represents a molecule of interest at the intersection of medicinal chemistry and chemical biology. While extensive, peer-reviewed studies on its specific biological activities are not publicly available, its structural features—a phenylboronic acid moiety and a morpholine group—provide a strong foundation for predicting its potential applications and mechanisms of action. This guide is intended to provide a comprehensive technical overview based on the established principles of its constituent chemical functionalities, offering a roadmap for researchers and drug development professionals interested in exploring its therapeutic potential. We will delve into its physicochemical properties, plausible synthetic routes, and potential biological targets, drawing parallels from structurally related and well-characterized molecules.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical properties is fundamental to any research and development endeavor.
Core Chemical Identity
-
Systematic Name: (3-(2-Morpholinoethoxy)phenyl)boronic acid
-
CAS Number: 787591-35-9
-
Molecular Formula: C₁₂H₁₈BNO₄
-
Molecular Weight: 251.09 g/mol
Tabulated Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈BNO₄ | [1][2] |
| Molecular Weight | 251.09 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |
| Solubility | Soluble in organic solvents like DMSO and methanol (predicted) | General knowledge of similar compounds |
| pKa | 8.5 - 9.5 (predicted for the boronic acid group) | General knowledge of phenylboronic acids |
Structural Representation
The chemical structure of (3-(2-Morpholinoethoxy)phenyl)boronic acid is key to understanding its potential interactions.
Caption: Chemical structure of (3-(2-Morpholinoethoxy)phenyl)boronic acid.
The Chemistry of Phenylboronic Acids: A Foundation for Biological Activity
The boronic acid group is the cornerstone of this molecule's potential. Phenylboronic acids (PBAs) are known to be mild Lewis acids. This property allows them to reversibly form covalent bonds with nucleophiles, most notably with diols, to create five- or six-membered cyclic boronate esters. This interaction is pH-dependent and is central to the use of PBAs in various biological applications, including sensors and drug delivery systems.
Postulated Biological Targets and Mechanism of Action
While direct evidence is lacking for CAS 787591-35-9, its structural components suggest several plausible biological targets.
Potential as a Kinase Inhibitor
The presence of a morpholine ring is a common feature in many kinase inhibitors. A patent for a structurally similar compound, 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide, identifies it as a tyrosine kinase inhibitor.[3] Tyrosine kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of many cancers, making them attractive drug targets. It is conceivable that (3-(2-Morpholinoethoxy)phenyl)boronic acid could also exhibit inhibitory activity against certain tyrosine kinases.
Furthermore, other morpholine-containing compounds have been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks), another family of enzymes critical to cell signaling and frequently mutated in cancer.
Hypothetical Mechanism of Action as a Kinase Inhibitor
A plausible mechanism of action involves the boronic acid group forming a covalent bond with a key residue in the ATP-binding pocket of a kinase. This could involve interaction with a serine or threonine residue, which contains a diol-like functionality in its side chain. This covalent interaction would lead to irreversible or slowly reversible inhibition of the kinase, disrupting downstream signaling pathways and ultimately leading to an anti-proliferative effect in cancer cells.
Caption: Hypothesized mechanism of action via kinase inhibition.
Potential as a Beta-Lactamase Inhibitor
Some phenylboronic acid derivatives have been shown to be inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. A related compound, [3-(2-Phenylethoxy)phenyl]boronic acid, has been identified as a beta-lactamase inhibitor.[4] The boronic acid can act as a transition-state analog, binding to the active site of the enzyme and preventing it from hydrolyzing the antibiotic.
Synthetic Strategy
The synthesis of (3-(2-Morpholinoethoxy)phenyl)boronic acid can be approached through established methods for the preparation of phenylboronic acids. A common and effective strategy involves a Grignard reaction followed by reaction with a trialkyl borate and subsequent hydrolysis.
Proposed Synthetic Protocol
-
Preparation of the Grignard Reagent: 3-Bromophenol is first protected, for example, as a tetrahydropyranyl (THP) ether. The protected 3-bromophenol is then reacted with magnesium turnings in an anhydrous ether solvent (such as THF) to form the corresponding Grignard reagent.
-
Reaction with Trialkyl Borate: The freshly prepared Grignard reagent is then added dropwise to a cooled solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in an anhydrous ether solvent.
-
Hydrolysis: The resulting boronate ester is then hydrolyzed under acidic conditions (e.g., with aqueous HCl) to yield the protected (3-(hydroxy)phenyl)boronic acid.
-
Etherification: The protected boronic acid is then alkylated with 2-chloroethylmorpholine or a similar electrophile in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone or DMF) to introduce the morpholinoethoxy side chain.
-
Deprotection: Finally, the protecting group is removed under appropriate conditions to yield the final product, (3-(2-Morpholinoethoxy)phenyl)boronic acid.
Caption: Proposed synthetic workflow.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a battery of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by showing the expected signals and coupling patterns for the phenyl, morpholine, and ethoxy protons and carbons. ¹¹B NMR would show a characteristic signal for the boronic acid group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition and molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would show characteristic absorption bands for the O-H, B-O, C-O, and C-N bonds present in the molecule.
Future Directions and Research Opportunities
The true potential of (3-(2-Morpholinoethoxy)phenyl)boronic acid remains to be unlocked through rigorous scientific investigation. Key areas for future research include:
-
Biological Screening: A broad-based biological screening against a panel of kinases and other relevant enzymes would be the first step to identify its primary biological targets.
-
In Vitro Efficacy Studies: Once a target is identified, in vitro studies using relevant cell lines would be necessary to determine its potency and efficacy (e.g., IC₅₀ values for enzyme inhibition and EC₅₀ values for cellular effects).
-
Mechanism of Action Studies: Detailed biochemical and cellular assays would be required to elucidate the precise mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs would help in optimizing the potency and selectivity of the compound.
-
Preclinical Evaluation: Should in vitro studies yield promising results, preclinical studies in animal models would be the next logical step to assess its in vivo efficacy, pharmacokinetics, and safety profile.
Conclusion
(3-(2-Morpholinoethoxy)phenyl)boronic acid (CAS 787591-35-9) is a compound with significant, yet largely unexplored, potential in the realm of drug discovery and chemical biology. Its phenylboronic acid and morpholine moieties suggest a high probability of interaction with key biological targets, particularly protein kinases. This technical guide provides a foundational understanding of its properties and potential applications, based on established chemical principles and data from structurally related compounds. It is our hope that this document will serve as a valuable resource and a catalyst for further research into this promising molecule.
References
- Please note: As of the last update, there are no specific peer-reviewed publications detailing the biological activity of CAS 787591-35-9.
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PubChem Compound Summary for CID 21070905, 3-(2-Morpholinoethoxy)phenylboronic acid. National Center for Biotechnology Information. [Link]
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Google Patents. US10669236B2 - Solid forms of 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide.
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Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]
Sources
Solubility Profile of 3-(2-Morpholinoethoxy)phenylboronic acid in Organic Solvents
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(2-Morpholinoethoxy)phenylboronic acid, a key building block in synthetic chemistry and drug discovery. While specific quantitative solubility data for this compound is not extensively published, this document establishes a robust predictive framework based on its distinct molecular structure and authoritative data from structurally analogous compounds, such as phenylboronic acid. We delve into the physicochemical properties that govern its behavior in various solvent classes, from polar protic to nonpolar aprotic systems. Furthermore, this guide presents detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, equipping researchers with the necessary tools to generate precise, application-specific data. The insights and methodologies contained herein are designed to empower researchers, scientists, and drug development professionals to optimize reaction conditions, streamline purification processes, and accelerate formulation development.
Foundational Analysis: Molecular Structure and Physicochemical Drivers
A molecule's solubility is fundamentally dictated by its structure. The principle of "like dissolves like" is a useful heuristic, but a deeper understanding requires analyzing the specific functional groups and their contributions to polarity, hydrogen bonding, and Lewis acid-base interactions. This compound is a multifunctional molecule, and its solubility profile is a composite of its three key structural components.
-
The Phenylboronic Acid Headgroup: This is the reactive center for many applications, such as the Suzuki-Miyaura cross-coupling reaction.[1][2] The B(OH)₂ group is polar and can act as both a hydrogen bond donor (from the -OH groups) and acceptor. Boronic acids are mild Lewis acids and are known to exist in equilibrium with their trimeric anhydrides, known as boroxines, particularly upon heating or in non-polar environments.[3] This dehydration reaction can influence solubility behavior.
-
The Ether Linkage (-O-): The ethoxy bridge provides flexibility to the molecule and contains a polar ether oxygen that acts as a hydrogen bond acceptor.
-
The Morpholino Tail: This tertiary amine is a defining feature. The nitrogen atom is basic and a strong hydrogen bond acceptor. The entire morpholine ring is polar and contributes significantly to the molecule's overall hydrophilic character.
The combination of a polar, acidic boronic acid group with a polar, basic morpholino group on a semi-rigid phenyl backbone creates a molecule with a complex and nuanced solubility profile.
Caption: Key functional groups of the target molecule and their properties.
Predicted Solubility Profile in Common Organic Solvents
Based on the structural analysis and published data for similar arylboronic acids, we can construct a predictive solubility table. Studies on phenylboronic acid and its derivatives show high solubility in polar solvents like ethers and ketones, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbons.[2][4][5] The addition of the highly polar morpholinoethoxy side chain is expected to enhance solubility in polar solvents while further diminishing it in nonpolar media.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups of the solvent can effectively hydrogen bond with the boronic acid, ether oxygen, and morpholino nitrogen, leading to strong solvation. |
| Polar Aprotic | THF, Acetone, DMF, Acetonitrile | High to Moderate | These solvents can act as hydrogen bond acceptors for the boronic acid -OH groups and effectively solvate the polar morpholinoethoxy tail. Ethers are known to be excellent solvents for boronic acids.[2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents have moderate polarity. While phenylboronic acid has moderate solubility in chloroform[2][4], the highly polar side chain may reduce compatibility compared to more polar aprotic solvents. |
| Aromatic | Toluene, Benzene | Low | While the phenyl ring offers some compatibility, the overall polarity of the molecule, driven by the boronic acid and morpholino groups, will limit solubility in these relatively nonpolar solvents. |
| Aliphatic | Hexanes, Heptane | Very Low / Insoluble | These nonpolar solvents cannot effectively solvate the highly polar functional groups of the molecule. Phenylboronic acid is poorly soluble in hexanes.[3] |
Gold Standard Protocol: Experimental Determination of Thermodynamic Solubility
For definitive solubility data, experimental measurement is required. The shake-flask method is the most reliable and widely accepted technique for determining thermodynamic (or equilibrium) solubility.[6][7] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound, providing a true measure of solubility under specific conditions.[8][9]
Step-by-Step Methodology: Shake-Flask Protocol
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a precise volume (e.g., 5 mL) of the selected organic solvent. The excess solid is crucial to ensure equilibrium is reached with the solid phase.[6]
-
Equilibration: Seal the vials and place them in a mechanical agitator or orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.[7]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to sediment. To obtain a clear, saturated solution for analysis, carefully withdraw the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE). Alternatively, centrifuge the vials at high speed and sample the supernatant.[10]
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10] A calibration curve prepared with known concentrations of the compound is used to determine the exact concentration in the saturated solution.
-
Replication: The entire experiment should be performed in triplicate to ensure the reliability and reproducibility of the results.[7]
Caption: Experimental workflow for the Shake-Flask solubility method.
High-Throughput Approach: Kinetic Solubility Screening
In early-stage drug discovery, where compound availability is limited and speed is critical, kinetic solubility measurements are often employed.[6] These methods do not measure true equilibrium solubility but rather the point at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).
The most common technique is turbidimetry (or nephelometry) , where a dilution series of the compound is prepared in an aqueous or organic medium.[10] The concentration at which the solution becomes turbid due to precipitation is determined, providing a rapid but often overestimated measure of solubility compared to the thermodynamic value. This is because it measures the solubility of the solid form that precipitates, which may be amorphous and more soluble than the stable crystalline form.[10]
Caption: Conceptual differences between thermodynamic and kinetic solubility.
Practical Implications for Researchers and Developers
Understanding the solubility of this compound is not an academic exercise; it has direct consequences for laboratory and development work:
-
Synthetic Reactions: For Suzuki-Miyaura couplings, solvents that fully dissolve the boronic acid, such as THF, dioxane, or DMF, are critical for achieving optimal reaction kinetics and yield. Poor solubility can lead to sluggish or incomplete reactions.
-
Purification: Knowledge of differential solubility is key to purification. For example, a solvent in which the compound is highly soluble (e.g., methanol) can be used for chromatographic purification, while a solvent in which it is poorly soluble (e.g., hexane) can be used as an anti-solvent for recrystallization to obtain pure, crystalline material.[11]
-
Formulation: In drug development, solubility in various media is a critical determinant of a compound's potential bioavailability. While this guide focuses on organic solvents, the principles extend to understanding its behavior in the aqueous and mixed-solvent systems relevant to pharmaceutical formulations.
Conclusion
This compound possesses a multifaceted chemical structure that predicts high solubility in polar protic and aprotic organic solvents and poor solubility in nonpolar hydrocarbon solvents. This profile is governed by the interplay between its polar boronic acid headgroup and its basic morpholino tail. While this guide provides a robust predictive framework based on established chemical principles and data from analogous structures, it is essential for researchers to perform experimental verification for their specific applications. The detailed shake-flask protocol provided herein serves as a gold-standard methodology for generating accurate and reliable thermodynamic solubility data, enabling the optimization of synthetic, purification, and formulation strategies.
References
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Al-Achi, A., et al. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available at: [Link]
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Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4498–4504. Available at: [Link]
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Persson, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
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Dierks, F., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]
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Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Available at: [Link]
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World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. Available at: [Link]
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Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. Available at: [Link]
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Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. Available at: [Link]
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Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink. Available at: [Link]
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Wikipedia. (n.d.). Phenylboronic acid. Wikipedia. Available at: [Link]
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Zhang, Y., et al. (2015). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. National Institutes of Health. Available at: [Link]
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Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. Available at: [Link]
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stability of 3-(2-Morpholinoethoxy)phenylboronic acid in aqueous solution
An In-Depth Technical Guide to the Aqueous Stability of 3-(2-Morpholinoethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the factors governing the s. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established principles of phenylboronic acid chemistry to predict its stability profile. We will delve into the primary degradation pathways—oxidation, protodeboronation, and dehydration—and analyze how the electronic and steric characteristics of the 3-(2-Morpholinoethoxy) substituent are likely to influence these processes. Furthermore, this guide outlines detailed, field-proven experimental protocols for researchers to rigorously assess the aqueous stability of this and similar boronic acid derivatives, ensuring the generation of robust and reliable data for drug development and other research applications.
Introduction: The Duality of Boronic Acids in Drug Development
Boronic acids are a fascinating class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups, granting them unique Lewis acidic properties. Their ability to form reversible covalent complexes with diols has made them invaluable in various applications, from organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, to the development of sensors and therapeutics. In the pharmaceutical arena, the boronic acid moiety is a key pharmacophore in drugs like bortezomib, a proteasome inhibitor for cancer therapy.
However, the very reactivity that makes boronic acids so useful also presents a significant challenge: their stability in aqueous environments. For a boronic acid-containing drug candidate to be viable, its stability under physiological conditions is paramount. Degradation can lead to loss of efficacy, the formation of potentially toxic byproducts, and unpredictable pharmacokinetics. This guide focuses specifically on this compound, a compound of interest due to the presence of the morpholino group, which is often incorporated into drug candidates to improve physicochemical properties such as solubility and to introduce a basic nitrogen center. Understanding the aqueous stability of this molecule is therefore a critical step in its potential development.
Fundamental Principles of Phenylboronic Acid Stability in Aqueous Solution
The stability of any phenylboronic acid in an aqueous medium is a dynamic interplay of several factors, primarily pH, temperature, and the presence of oxidizing agents or other reactive species. The core degradation pathways are well-established and provide a framework for understanding the stability of this compound.
Key Degradation Pathways
There are three principal non-enzymatic degradation pathways for phenylboronic acids in aqueous solution:
-
Oxidative Deboronation: This is a significant degradation route, particularly under physiological conditions where reactive oxygen species (ROS) may be present. The C-B bond is susceptible to cleavage by oxidizing agents, leading to the formation of the corresponding phenol and boric acid. The rate of oxidation is influenced by the electron density at the boron atom.
-
Protodeboronation: This process involves the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of the parent arene (in this case, a morpholinoethoxybenzene) and boric acid. Protodeboronation can be catalyzed by acid or base and is highly dependent on the pH of the solution. For many arylboronic acids, this reaction is most rapid at high pH.[1][2]
-
Dehydration to Boroxines: In concentrated solutions or upon heating, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable six-membered ring called a boroxine.[3][4][5] This process is reversible in the presence of water, with the equilibrium shifting towards the boronic acid in dilute aqueous solutions.[4] While often considered a storage issue for solid boronic acids, the equilibrium between the monomeric acid and the trimeric boroxine can be relevant in certain solution conditions.
The Influence of Substituents on Stability
The nature of the substituents on the phenyl ring plays a crucial role in the stability of the boronic acid group. These effects can be broadly categorized as electronic and steric.
-
Electronic Effects: Electron-donating groups (EDGs) increase the electron density on the aromatic ring and at the boron atom. This can increase the susceptibility of the boronic acid to oxidation. Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the boron center, which can enhance stability towards oxidation but may influence other degradation pathways.[6]
-
Steric Effects: Bulky substituents near the boronic acid group can sterically hinder the approach of reagents, potentially slowing down degradation reactions.[7][8][9][10] This steric hindrance can affect the rates of oxidation, protodeboronation, and even the equilibrium of boroxine formation.
Predicted Stability Profile of this compound
Lacking specific experimental data, we can predict the stability of this compound by analyzing the likely electronic and steric contributions of its unique substituent.
Analysis of the 3-(2-Morpholinoethoxy) Substituent
The substituent at the meta position consists of an ethoxy linker and a terminal morpholine ring.
-
Electronic Effects: The ethoxy group is generally considered an electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic ring. The morpholino group contains a nitrogen atom which is also electron-donating by resonance, although its basicity can lead to protonation at lower pH, which would transform it into an electron-withdrawing ammonium group. At physiological pH (~7.4), the morpholino nitrogen (pKa of morpholine is ~8.4) will exist in a significant proportion in its protonated, electron-withdrawing form. This duality suggests a complex pH-dependent electronic influence on the boronic acid's stability.
-
Steric Effects: The 3-(2-Morpholinoethoxy) group is relatively bulky.[7][8][9][10] Its presence at the meta position will likely exert some steric hindrance around the boronic acid moiety, potentially slowing the approach of reactants involved in degradation pathways.
Predicted Impact on Degradation Pathways
| Degradation Pathway | Predicted Influence of the 3-(2-Morpholinoethoxy) Substituent | Rationale |
| Oxidative Deboronation | Potentially increased susceptibility, especially at higher pH. | The electron-donating nature of the ether oxygen and the unprotonated morpholino nitrogen would increase electron density at the boron, making it more prone to oxidation.[6] |
| Protodeboronation | Complex pH-dependent effect. | At low pH, protonation of the morpholino group would create an electron-withdrawing effect, potentially stabilizing the C-B bond. At high pH, the unprotonated, electron-donating form could influence the reaction rate. The steric bulk may also play a role in hindering the approach of protons or hydroxide ions. |
| Dehydration to Boroxines | Likely inhibited. | The steric bulk of the substituent would likely disfavor the formation of the trimeric boroxine due to steric clashes between the substituents on adjacent phenyl rings. |
The Critical Role of pH
The pH of the aqueous solution is arguably the most critical factor governing the stability of this compound. The protonation state of the morpholino nitrogen will significantly alter the electronic nature of the substituent, thereby influencing the rates of all major degradation pathways. A thorough understanding of the compound's stability profile necessitates studies across a range of pH values.
Experimental Protocols for Stability Assessment
To move from prediction to empirical data, a systematic experimental approach is required. The following protocols provide a robust framework for assessing the aqueous stability of this compound.
Forced Degradation Studies
Forced degradation, or stress testing, is a crucial first step to identify potential degradation products and pathways.[11]
Protocol 1: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24, 48, and 72 hours.
-
Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24, 48, and 72 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature, protected from light, for 24, 48, and 72 hours.
-
Thermal Degradation: Incubate the solid compound at 60°C for one week. Also, prepare an aqueous solution (e.g., in buffered saline at pH 7.4) and incubate at 40°C and 60°C for one week.
-
Photostability: Expose the solid compound and an aqueous solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC-UV method.
Development of a Stability-Indicating HPLC-UV Method
A validated stability-indicating analytical method is essential to separate the parent compound from its degradation products.[12][13][14][15][16]
Protocol 2: HPLC-UV Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Aqueous Phase (A): 0.1% Formic acid or 10 mM ammonium acetate in water. The choice of buffer will depend on the desired pH and compatibility with mass spectrometry if used for peak identification.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Gradient Elution: Develop a gradient elution program to ensure separation of the parent peak from any degradation products. A typical starting gradient could be 5% to 95% B over 20 minutes.
-
Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths. The optimal wavelength for quantification should be determined from the UV spectrum of the parent compound.
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method should be confirmed by analyzing the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak.
Kinetic Stability Studies using NMR Spectroscopy
NMR spectroscopy, particularly ¹H and ¹¹B NMR, is a powerful tool for monitoring the degradation of boronic acids in real-time and for elucidating the structure of degradation products.[4][17]
Protocol 3: NMR Kinetic Study
-
Sample Preparation: Prepare a solution of this compound in a deuterated aqueous buffer (e.g., D₂O with phosphate buffer) at a known concentration in an NMR tube.
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum at time zero. Monitor the disappearance of signals corresponding to the parent compound and the appearance of new signals from degradation products over time. The integration of these signals can be used to determine the degradation kinetics.
-
¹¹B NMR Analysis: Acquire a ¹¹B NMR spectrum at time zero and at subsequent time points. The chemical shift of the boron atom is sensitive to its coordination state. A signal around 28-30 ppm is characteristic of the trigonal planar boronic acid, while a signal around 5-9 ppm is indicative of a tetrahedral boronate species (formed at higher pH or upon complexation with diols). This can be used to study the acid-base equilibrium and interactions with any diol-containing excipients.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation rate constant.
Visualization of Key Concepts
Degradation Pathways
Caption: Major degradation pathways for this compound in aqueous solution.
Experimental Workflow for Stability Assessment
Caption: A systematic workflow for determining the aqueous stability of this compound.
Conclusion and Future Perspectives
The aqueous stability of this compound is a multifaceted issue that is critical to its potential application in drug development. Based on fundamental principles, the morpholinoethoxy substituent is predicted to have a complex, pH-dependent influence on the primary degradation pathways of oxidation and protodeboronation, while likely inhibiting boroxine formation due to steric hindrance.
This technical guide provides a theoretical framework and, more importantly, a practical set of experimental protocols for researchers to rigorously determine the stability profile of this molecule. By employing forced degradation studies, developing a robust stability-indicating HPLC-UV method, and utilizing NMR spectroscopy for kinetic and structural analysis, a comprehensive understanding of the compound's behavior in aqueous solution can be achieved. The insights gained from such studies are indispensable for making informed decisions in the drug development process, from formulation design to predicting in vivo performance.
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Khan Academy. (2013). Steric hindrance. Retrieved from [Link]
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The Emergent Role of 3-(2-Morpholinoethoxy)phenylboronic Acid in Oncogenic Signaling: A Technical Guide to its Mechanism of Action as a PIM Kinase Inhibitor
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of 3-(2-Morpholinoethoxy)phenylboronic acid within biological systems, with a primary focus on its role as a potent inhibitor of PIM kinases. As a Senior Application Scientist, the following content is structured to deliver not only technical accuracy but also actionable insights derived from established principles in kinase inhibition and drug development.
Introduction: The PIM Kinase Family - Critical Nodes in Cancer Progression
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: PIM-1, PIM-2, and PIM-3.[1][2] These kinases are crucial regulators of a multitude of cellular processes that are frequently hijacked in oncogenesis, including cell cycle progression, apoptosis, and metabolism.[3] Overexpression of PIM kinases is a common feature in a wide array of hematological malignancies and solid tumors, often correlating with poor prognosis and resistance to conventional therapies.[1][4] This makes the PIM kinase family a highly attractive target for the development of novel anticancer therapeutics.[2][5]
The three PIM isoforms share significant sequence homology and exhibit overlapping functions, suggesting that pan-PIM inhibitors may offer a more comprehensive therapeutic strategy.[5] They act as downstream effectors in several key signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways, further cementing their central role in cancer cell survival and proliferation.[6]
PIM Kinase Signaling Pathways: A Network of Pro-Survival Signals
PIM kinases phosphorylate a broad range of substrates, thereby modulating their activity and contributing to a pro-tumorigenic cellular environment. A simplified representation of the core PIM signaling network is depicted below.
Caption: PIM Kinase Signaling Pathway.
Mechanism of Action of this compound
While direct literature specifically detailing the interaction of this compound with PIM kinases is emerging, a robust mechanistic hypothesis can be formulated based on the well-documented behavior of boronic acids as inhibitors of serine/threonine kinases.[7]
The Role of the Boronic Acid Moiety: A Reversible Covalent Interaction
The key to the inhibitory action of this compound lies in its boronic acid group. Boronic acids act as Lewis acids and can form reversible covalent bonds with nucleophilic residues, such as the hydroxyl group of serine or threonine, within the active site of a kinase.[7][8] In the context of PIM kinases, which are serine/threonine kinases, the boron atom of the inhibitor is proposed to undergo nucleophilic attack by the hydroxyl group of a key serine or threonine residue in the ATP-binding pocket. This forms a tetrahedral boronate adduct, effectively mimicking the transition state of phosphate transfer from ATP.[9] This reversible covalent interaction is a hallmark of many potent boronic acid-based enzyme inhibitors.[3][10]
Proposed Binding Mode in the PIM Kinase Active Site
The ATP-binding pocket of PIM kinases possesses unique structural features that can be exploited for selective inhibition.[1] The proposed binding mode of this compound involves a multi-point interaction:
-
Covalent Bonding: The primary interaction is the formation of a reversible covalent bond between the boron atom and a key serine/threonine residue in the catalytic loop.
-
Hydrogen Bonding: The hydroxyl groups of the boronic acid can act as both hydrogen bond donors and acceptors, forming interactions with residues in the hinge region of the kinase.
-
Hydrophobic and van der Waals Interactions: The phenyl ring of the inhibitor likely occupies a hydrophobic pocket within the active site.
-
Solvent-Exposed Region Interaction: The 2-morpholinoethoxy side chain is predicted to extend into the solvent-exposed region of the ATP-binding cleft. The morpholine group can potentially form hydrogen bonds with surrounding water molecules or polar residues on the protein surface, enhancing binding affinity and solubility.
Caption: Proposed Binding Mode of the Inhibitor.
Experimental Validation of the Proposed Mechanism
To rigorously test this hypothesized mechanism of action, a series of well-defined experimental protocols are necessary. The following workflow provides a self-validating system to confirm the activity and mechanism of this compound.
Workflow for Mechanistic Validation
Caption: Experimental Validation Workflow.
Part 1: Detailed Protocol for In Vitro Kinase Assays
Objective: To determine the direct inhibitory activity of this compound against PIM kinase isoforms and to assess its selectivity.
Methodology:
-
Reagents and Materials:
-
Recombinant human PIM-1, PIM-2, and PIM-3 enzymes.
-
This compound.
-
ATP.
-
PIM kinase-specific peptide substrate (e.g., a peptide derived from the BAD protein).
-
Kinase buffer.
-
ADP-Glo™ Kinase Assay kit or similar luminescence-based assay.
-
A panel of other serine/threonine and tyrosine kinases for selectivity profiling.
-
384-well plates.
-
Plate reader capable of luminescence detection.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by dilution in kinase buffer.
-
In a 384-well plate, add the PIM kinase enzyme, the peptide substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Perform similar assays with a panel of other kinases to assess the selectivity profile.
-
Causality and Self-Validation: A low nanomolar IC50 value against PIM kinases, with significantly higher IC50 values for other kinases, will provide strong evidence for potent and selective inhibition. The luminescence-based readout provides a quantitative and high-throughput measure of enzyme activity.
Part 2: Detailed Protocol for Cellular Target Engagement and Phenotypic Assays
Objective: To confirm that this compound engages PIM kinases in a cellular context and elicits the expected downstream phenotypic effects.
Methodology:
-
Cell Culture:
-
Use a cancer cell line known to overexpress PIM kinases (e.g., a multiple myeloma or acute myeloid leukemia cell line).
-
-
Western Blot Analysis for Target Engagement:
-
Treat cells with increasing concentrations of this compound for a defined period (e.g., 2-4 hours).
-
Lyse the cells and perform Western blot analysis using antibodies against phosphorylated BAD (pBAD), a known PIM kinase substrate.
-
A dose-dependent decrease in pBAD levels will indicate target engagement.
-
-
Cell Proliferation Assay:
-
Seed cells in a 96-well plate and treat with a range of inhibitor concentrations.
-
After 72 hours, assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay or similar method.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
-
Apoptosis Assay:
-
Treat cells with the inhibitor for 24-48 hours.
-
Stain cells with Annexin V and propidium iodide (PI).
-
Analyze the percentage of apoptotic cells by flow cytometry.
-
Causality and Self-Validation: A correlation between the reduction in pBAD levels, inhibition of cell proliferation, and induction of apoptosis at similar concentrations of the inhibitor will strongly support the proposed on-target mechanism of action.
Quantitative Data Summary
| Assay Type | Parameter | Expected Outcome for an Effective Inhibitor |
| In Vitro Kinase Assay | IC50 (PIM-1, -2, -3) | Low nanomolar range |
| Kinase Selectivity Panel | Selectivity Index | >100-fold selectivity over other kinases |
| Cellular Target Engagement | pBAD levels (EC50) | Dose-dependent decrease, low micromolar to nanomolar |
| Cell Proliferation Assay | GI50 | Potent inhibition of growth in PIM-dependent cell lines |
| Apoptosis Assay | % Apoptotic Cells | Significant increase in a dose-dependent manner |
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising candidate for the targeted inhibition of the PIM kinase family. Its proposed mechanism of action, centered on a reversible covalent interaction with the kinase active site, is well-grounded in the established chemistry of boronic acid-based inhibitors. The experimental workflows detailed in this guide provide a clear path for the definitive validation of this mechanism.
Further research should focus on obtaining a co-crystal structure of the inhibitor bound to a PIM kinase to unequivocally confirm the binding mode. Additionally, in vivo efficacy studies in relevant animal models of cancer are a critical next step in the preclinical development of this compound. The unique properties of the boronic acid moiety, combined with the critical role of PIM kinases in cancer, position this compound as a compound of significant interest for the oncology drug development community.
References
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- Burger, M. T., et al. (2016). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorganic & Medicinal Chemistry Letters, 26(9), 2328-2332.
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- Węglarz-Tomczak, E., et al. (2020). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1238-1254.
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- Ischenko, A., et al. (2015). Structure-based design of low-nanomolar PIM kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 848-852.
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Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
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Morpholino-Functionalized Phenylboronic Acids: A Nexus for Smart Therapeutics and Targeted Delivery
An In-Depth Technical Guide
Abstract
The convergence of distinct molecular functionalities into a single chemical entity represents a significant frontier in materials science and drug development. This guide explores the synthesis, unique properties, and burgeoning applications of morpholino-functionalized phenylboronic acids (MFPBs). We delve into the synergistic interplay between the robust, biocompatible morpholino scaffold and the versatile, stimulus-responsive phenylboronic acid (PBA) moiety. The core of this document is an examination of how this combination creates powerful tools for glucose-responsive insulin delivery, targeted anticancer strategies, and advanced diagnostic sensors. By grounding mechanistic claims in established research and providing detailed, field-proven experimental protocols, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness the potential of these intelligent biomaterials.
Foundational Moieties: A Tale of Two Scaffolds
To appreciate the potential of MFPBs, one must first understand the individual strengths of their constituent parts: the phenylboronic acid and the morpholino group.
The Phenylboronic Acid (PBA): The "Smart" Component
Phenylboronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. Their defining feature is the ability to form reversible covalent bonds with molecules containing cis-1,2 or -1,3 diols, such as saccharides (e.g., glucose) and glycoproteins.[1][2]
This interaction is pH-dependent. In its native trigonal planar state, the boron atom is electron-deficient. In aqueous, slightly alkaline conditions (or when the pKa is lowered by modifying the phenyl ring), it accepts a hydroxide ion to become a more stable, negatively charged tetrahedral boronate ion.[3] This tetrahedral form binds strongly with diols, forming a cyclic boronate ester. The reversibility of this bond is key; the introduction of a competing diol (like glucose) or a change in pH can cleave the ester bond, making PBA an ideal candidate for creating "smart" materials that respond to specific physiological cues.[1][3] This unique binding capability has positioned PBAs as a cornerstone in the development of sensors and drug delivery systems.[4][5][6][7]
Caption: Reversible binding of phenylboronic acid with a cis-diol.
The Morpholino Group: The Stabilizing Backbone
A morpholino is a synthetic chemical moiety used to create analogues of nucleic acids. In Morpholino oligonucleotides, the standard ribose or deoxyribose sugar is replaced by a morpholine ring, and the backbone linkages are phosphorodiamidate groups instead of phosphodiester bonds.[8] This structural alteration confers several highly desirable properties:
-
Nuclease Resistance: The unnatural backbone is not recognized by cellular nucleases, granting morpholino-based molecules exceptional stability in biological fluids.[9]
-
High Specificity: They bind to complementary RNA sequences via standard Watson-Crick base pairing, enabling precise gene targeting.[8][10]
-
Low Toxicity: The neutral charge of the backbone is thought to reduce non-specific interactions with cellular proteins, contributing to a favorable safety profile.[8][9]
While primarily known for their use in antisense oligonucleotides for gene knockdown research, the morpholino ring itself is a stable, biocompatible heterocyclic compound.[9][11] When used as a functional group on a small molecule, as in 3-(Morpholino)phenylboronic acid, it can improve water solubility and modify the electronic properties of the phenyl ring.[12]
The Synergy: Rationale for Morpholino-Functionalization
Combining the morpholino and phenylboronic acid moieties creates a powerful bifunctional molecule. The specific advantages depend on whether the morpholino is a small functional group or a larger oligonucleotide backbone.
-
As a Small Molecule (e.g., 3-(Morpholino)phenylboronic acid): The morpholino group acts as an electron-donating substituent on the phenyl ring. This influences the pKa of the boronic acid, which is a critical parameter for its effectiveness at physiological pH (~7.4). By tuning the electronics of the phenyl ring, the glucose-binding affinity and pH-responsiveness can be optimized.[13] Furthermore, its hydrophilicity can improve the overall solubility of the molecule, a crucial factor in drug development.
-
As a Macromolecular Scaffold (PBA-conjugated Morpholino Oligo): This approach marries the therapeutic potential of antisense technology with targeted delivery. The morpholino oligonucleotide provides a stable, programmable therapeutic agent, while the conjugated PBA acts as a "homing device" for cells rich in specific glycans (like sialic acid on cancer cells) or as a trigger for release in response to glucose.[4][9] This strategy circumvents a key limitation of morpholino oligos: their poor passive cell permeability.[9]
Potential Applications: From Bench to Bedside
The unique properties of MFPBs open doors to a wide array of biomedical applications.
Glucose-Responsive Systems for Diabetes Management
A major challenge in diabetes therapy is mimicking the precise, glucose-dependent insulin secretion of a healthy pancreas.[13][14] PBA-based systems offer a synthetic solution.[15]
Core Concept: An MFPB-based hydrogel or nanoparticle can be designed to encapsulate insulin. In low-glucose (normoglycemic) conditions, the system is stable. When blood glucose levels rise, glucose molecules diffuse into the system and competitively bind to the PBA moieties. This binding event disrupts the cross-linking of the hydrogel or the integrity of the nanoparticle, causing it to swell or disassemble and release its insulin payload.[13][16][17] The morpholino component can serve as a biocompatible element within the polymer backbone, enhancing stability and solubility.
Caption: Logical workflow for glucose-triggered insulin release.
Targeted Drug Delivery for Oncology
A key strategy in modern cancer therapy is to deliver cytotoxic agents or gene-modulating therapies directly to tumor cells, sparing healthy tissue. Many cancer cells overexpress glycoproteins terminated with sialic acid, a cis-diol-containing sugar.[4]
Core Concept: A PBA moiety can act as a ligand, binding with high affinity to these sialic acid residues. By conjugating PBA to a morpholino antisense oligonucleotide designed to silence a critical oncogene (e.g., BCL-2, MYC), one can create a targeted therapeutic. The MFPB conjugate circulates in the body, preferentially accumulates at the tumor site via PBA-sialic acid interactions, and is subsequently internalized by the cancer cells.[4] Once inside, the morpholino is released and exerts its gene-silencing effect, inducing apoptosis or halting proliferation. This approach combines active targeting with a potent therapeutic mechanism.[4][18]
Caption: Targeted delivery and action of a PBA-Morpholino conjugate.
Sensors for Reactive Species
Boronic acids are not limited to binding diols. The carbon-boron bond is susceptible to cleavage by certain reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and peroxynitrite.[19][20] This reaction, which converts the boronic acid to a phenol, can be harnessed to create highly specific fluorescent probes.[21][22]
Core Concept: A fluorophore can be "caged" or quenched by a PBA group. In the presence of a specific ROS, the C-B bond is cleaved, releasing the fluorophore and "turning on" fluorescence. By incorporating this PBA-fluorophore construct into a stable, biocompatible morpholino-based polymer or nanoparticle, one can create a robust sensor for detecting oxidative stress in biological systems. This has significant applications in studying diseases associated with inflammation and cellular damage, such as cancer and neurodegenerative disorders.[7][19]
Experimental Design & Protocols
Scientific integrity demands that theoretical applications are supported by robust experimental validation. The following section provides generalized, step-by-step protocols for the synthesis and evaluation of MFPBs.
Synthesis: Conjugation of PBA to a Morpholino Oligonucleotide
Causality: The goal is to form a stable amide bond between a carboxyl-functionalized PBA and an amine-terminated Morpholino oligo. Amide coupling is a reliable and widely used bioconjugation strategy due to the stability of the resulting bond under physiological conditions.[9] Using an activated ester like N-Hydroxysuccinimide (NHS) ester is a common and efficient method to achieve this.
Protocol:
-
Activation of PBA:
-
Dissolve 4-carboxyphenylboronic acid (1.2 equivalents) in anhydrous Dimethylformamide (DMF).
-
Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq.) and N-Hydroxysuccinimide (NHS, 1.2 eq.).
-
Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 4-6 hours to form the PBA-NHS ester. Monitor by TLC.
-
Scientist's Note: The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
-
Conjugation to Morpholino:
-
Dissolve the 3'-amine-modified Morpholino oligonucleotide (1.0 eq.) in a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
Filter the PBA-NHS ester reaction mixture to remove the DCU precipitate.
-
Add the filtered PBA-NHS solution dropwise to the Morpholino solution.
-
Stir the reaction at room temperature overnight.
-
Scientist's Note: The slightly alkaline pH deprotonates the primary amine on the morpholino, increasing its nucleophilicity and facilitating the reaction with the NHS ester.
-
-
Purification and Characterization:
-
Purify the resulting MFPB conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the product using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to verify the expected mass increase.
-
Quantify the conjugate concentration using UV-Vis spectrophotometry at 260 nm.
-
Assay: Validating Glucose-Responsiveness
Causality: This protocol uses a fluorescently-labeled polysaccharide (e.g., FITC-Dextran) that can be cross-linked by a di-boronic acid linker to form nanoparticles. The addition of glucose, a competing mono-diol, will disrupt this cross-linking, leading to nanoparticle disassembly and a measurable change in particle size and light scattering.
Protocol:
-
Nanoparticle Formation:
-
Prepare a solution of FITC-Dextran (a poly-diol) in a pH 8.0 buffer.
-
Prepare a solution of a morpholino-based polymer containing multiple PBA groups in the same buffer.
-
Mix the two solutions. The interaction between the PBA groups and the diols on the dextran will cause self-assembly into fluorescent nanoparticles.
-
Confirm nanoparticle formation using Dynamic Light Scattering (DLS) to measure the average hydrodynamic diameter.
-
-
Glucose Challenge:
-
Divide the nanoparticle suspension into several aliquots.
-
Add different concentrations of glucose solution (e.g., 0 mM, 5 mM, 10 mM, 25 mM) to each aliquot. These concentrations span the normal physiological range and hyperglycemic levels.[3]
-
Include a fructose solution as a positive control, as fructose generally binds more strongly to PBA than glucose.
-
Incubate at 37°C for 1 hour.
-
-
Data Acquisition and Analysis:
-
Measure the particle size of each aliquot again using DLS.
-
Measure the scattering intensity at a fixed angle.
-
Expected Result: A dose-dependent decrease in particle size and scattering intensity should be observed as glucose concentration increases, indicating nanoparticle disassembly. The fructose control should show a more pronounced effect.
-
Data Presentation:
| Analyte Concentration | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Scattering Intensity (kcps) |
| 0 mM Glucose (Control) | 150 ± 5 | 0.15 | 850 |
| 5 mM Glucose | 125 ± 8 | 0.20 | 620 |
| 10 mM Glucose | 90 ± 6 | 0.28 | 410 |
| 25 mM Glucose | 45 ± 4 | 0.45 | 150 |
| 25 mM Fructose | 20 ± 3 | 0.60 | 50 |
(Note: Data are hypothetical and for illustrative purposes.)
Challenges and Future Outlook
Despite their immense promise, several challenges must be addressed for MFPBs to realize their full clinical potential:
-
Optimizing pKa: The pKa of most simple phenylboronic acids is around 9. For efficient binding at physiological pH (7.4), the pKa needs to be lowered. This can be achieved by introducing electron-withdrawing groups on the phenyl ring, but this requires careful synthetic design to avoid compromising stability or increasing toxicity.[13]
-
Binding Specificity: While useful for targeting sialic acid, PBAs can also bind to other endogenous diols, which could lead to off-target effects or premature drug release. Designing MFPBs with higher affinity for specific target glycans is an active area of research.
-
In Vivo Stability: While the morpholino backbone is stable, the boronate ester linkage itself can be susceptible to hydrolysis. The overall formulation must be designed to protect this bond until the target is reached or the stimulus is encountered.
The future of MFPBs is bright. Research is moving towards creating multi-responsive systems, for example, particles that respond to both pH and glucose, providing dual-trigger release in the acidic, hyperglycemic tumor microenvironment.[23][24][25] The integration of MFPBs into advanced biomaterials like self-healing hydrogels and wearable diagnostic sensors represents the next frontier for these versatile molecular constructs.[16][26]
References
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Functionalizing Morpholino Oligos for Antisense Drug Research and Development. (n.d.). MDPI. [Link]
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Bioresponsive Functional Phenylboronic Acid-Based Delivery System as an Emerging Platform for Diabetic Therapy. (2021-01-12). National Institutes of Health (NIH). [Link]
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Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. (n.d.). Frontiers. [Link]
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Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. (n.d.). MDPI. [Link]
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Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. (2022-01-12). National Institutes of Health (NIH). [Link]
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Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor. (n.d.). National Institutes of Health (NIH). [Link]
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Bioresponsive Functional Phenylboronic Acid-Based Delivery System as a. (2021-01-12). DovePress. [Link]
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Morpholino antisense oligonucleotides: tools for investigating vertebrate development. (n.d.). Genesis. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Institutes of Health (NIH). [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). ResearchGate. [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). National Institutes of Health (NIH). [Link]
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Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. (n.d.). National Institutes of Health (NIH). [Link]
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Design and discovery of boronic acid drugs. (2025-08-06). ResearchGate. [Link]
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Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. (2023-05-31). PubMed. [Link]
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Boronic acid-based sensors for small-molecule reactive species: A review. (n.d.). Sci-Hub. [Link]
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3-(Morpholino)phenylboronic acid. (n.d.). PubChem. [Link]
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Using Morpholinos to Control Gene Expression. (n.d.). National Institutes of Health (NIH). [Link]
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Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. (2023-05-31). MDPI. [Link]
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Boronic acid-based sensors for small-molecule reactive species: A review. (2025-08-05). ResearchGate. [Link]
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Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. (n.d.). MDPI. [Link]
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Boronic Acid Compounds as Potential Pharmaceutical Agents. (2025-08-07). ResearchGate. [Link]
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Boronic acid compounds as potential pharmaceutical agents. (n.d.). PubMed. [Link]
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Synthesis of Nucleobase-Functionalized Morpholino Monomers. (n.d.). PubMed. [Link]
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Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. (2024-02-05). Journal of Applied Pharmaceutical Science. [Link]
-
Phenylboronic Acid-Modified and ROS-Responsive Polymeric Nanoparticles for Targeted Anticancer Drug Delivery. (2025-10-17). ACS Publications. [Link]
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pH and glucose dual-responsive phenylboronic acid hydrogels for smart insulin delivery. (n.d.). Royal Society of Chemistry. [Link]
-
pH-responsive Drug Delivery Systems. (n.d.). Royal Society of Chemistry. [Link]
-
Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. (2019-06-03). Royal Society of Chemistry. [Link]
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Chemical functionalization of oligodeoxynucleotides with multiple boronic acids for the polyvalent binding of saccharides. (n.d.). Duke University. [Link]
-
A pH-responsive drug nanovehicle constructed by reversible attachment of cholesterol to PEGylated poly(l-lysine) via catechol-boronic acid ester formation. (n.d.). PubMed. [Link]
-
Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel Based Optical Diffusers. (2018-03-15). Nature. [Link]
-
Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (n.d.). MDPI. [Link]
-
Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. (2019-08-28). ACS Publications. [Link]
-
Recent development of boronic acid-based fluorescent sensors. (n.d.). Royal Society of Chemistry. [Link]
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Methodological & Application
Application Note: 3-(2-Morpholinoethoxy)phenylboronic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Complex Molecule Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures.[1] These motifs are prevalent in a vast array of functional materials and, most notably, in a significant number of commercial drugs and clinical candidates.[1][2] Within the diverse toolkit of reagents for this powerful transformation, functionalized phenylboronic acids play a pivotal role as versatile building blocks. This application note focuses on 3-(2-Morpholinoethoxy)phenylboronic acid , a reagent of increasing interest in medicinal chemistry and drug discovery.
The unique structure of this compound, featuring a hydrophilic morpholinoethoxy side chain, offers distinct advantages in the synthesis of complex molecules. The morpholine moiety is a well-established pharmacophore known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. Its incorporation into a phenylboronic acid allows for the direct introduction of this beneficial group into a target molecule via the robust and reliable Suzuki-Miyaura coupling.
This guide provides a comprehensive overview of the application of this compound in Suzuki-Miyaura coupling reactions, including mechanistic considerations, a generalized protocol, and key factors for successful implementation.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are:
-
Oxidative Addition: A low-valent palladium(0) species reacts with an aryl or vinyl halide (or triflate) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated as the desired biaryl product, regenerating the palladium(0) catalyst.
The presence of the morpholinoethoxy group on the phenylboronic acid does not fundamentally alter this catalytic cycle. However, its electronic and steric properties, as well as its potential to coordinate with the metal center, can influence the reaction kinetics and overall efficiency.
Experimental Protocol: A General Guideline
While optimal conditions can vary depending on the specific substrates, the following protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., a mixture of toluene/water, dioxane/water, or THF/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a clean, dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas three times to ensure an oxygen-free atmosphere.
-
Add the palladium catalyst to the reaction vessel under a positive flow of inert gas.
-
Add the degassed solvent system to the reaction mixture via syringe. The solvent mixture typically consists of an organic solvent and water (e.g., a 4:1 to 10:1 ratio) to facilitate the dissolution of both the organic substrates and the inorganic base.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and a suitable organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl compound.
Sources
Application Notes and Protocols for the Catalytic Use of 3-(2-Morpholinoethoxy)phenylboronic acid
Introduction: A Modern Building Block for Complex Molecule Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its reliability in forging carbon-carbon bonds.[1][2] The versatility of this palladium-catalyzed reaction is largely dependent on the stability and functionality of the organoboron partner. 3-(2-Morpholinoethoxy)phenylboronic acid is an emerging building block in this context, offering unique advantages for researchers in medicinal chemistry and materials science. Its appended morpholinoethoxy group imparts increased aqueous solubility and introduces a Lewis basic site, which can influence the catalytic cycle and the physicochemical properties of the resulting coupled products. This guide provides a comprehensive overview of the application of this compound in catalysis, with a focus on providing robust, field-proven protocols and a deep understanding of the underlying chemical principles.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄BNO₃ | |
| Molecular Weight | 207.04 g/mol | |
| Appearance | White to off-white solid | General observation for phenylboronic acids |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, alcohols), moderate solubility in water. | Inferred from structural motifs |
Handling and Storage: this compound is an irritant to the skin, eyes, and respiratory tract.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood. The compound should be stored in a cool, dry place, tightly sealed to prevent degradation.
The Suzuki-Miyaura Cross-Coupling Reaction: A Detailed Protocol
The following protocol is a robust starting point for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl halides.
Experimental Workflow
Sources
The Strategic Deployment of 3-(2-Morpholinoethoxy)phenylboronic Acid in Medicinal Chemistry: A Guide to Application and Protocol
In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds available to medicinal chemists, 3-(2-Morpholinoethoxy)phenylboronic acid has emerged as a particularly valuable asset. Its unique combination of a versatile boronic acid handle for carbon-carbon bond formation and a pharmaceutically privileged morpholinoethoxy moiety endows it with the ability to significantly enhance the drug-like properties of lead compounds. This guide provides an in-depth exploration of this building block, offering detailed protocols and expert insights into its application for researchers, scientists, and drug development professionals.
The Rationale: Unpacking the Advantages of the Morpholinoethoxy Moiety
The morpholine ring is a cornerstone in medicinal chemistry, frequently incorporated to improve the physicochemical and pharmacokinetic profiles of drug candidates.[1] The morpholinoethoxy group in this compound offers a triad of benefits:
-
Enhanced Aqueous Solubility: The polar ether linkage and the tertiary amine of the morpholine group can significantly improve the aqueous solubility of a parent molecule. This is a critical parameter for ensuring adequate bioavailability and formulating compounds for oral administration.
-
Improved Pharmacokinetic Profile: The morpholine moiety is generally associated with favorable metabolic stability, reducing the likelihood of rapid clearance from the body.[1] This can lead to a longer half-life and a more desirable dosing regimen for a potential drug. Mycophenolate mofetil, an immunosuppressant, is a notable example of a drug where a morpholinoethyl ester enhances the bioavailability of the active compound, mycophenolic acid.[2]
-
Favorable Physicochemical Properties: The morpholine group can modulate lipophilicity and hydrogen bonding capacity, properties that are crucial for cell permeability and target engagement.
Synthesis of this compound: A Practical Protocol
While commercially available, an in-house synthesis of this compound or its pinacol ester can be advantageous for cost-effectiveness and scalability. A common and efficient route starts from the readily available 3-bromophenol.
Protocol: Two-Step Synthesis from 3-Bromophenol
Step 1: Etherification of 3-Bromophenol with 4-(2-Chloroethyl)morpholine
This step introduces the morpholinoethoxy side chain.
-
Reagents and Materials:
-
3-Bromophenol
-
4-(2-Chloroethyl)morpholine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
To a solution of 3-bromophenol (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(2-(3-bromophenoxy)ethyl)morpholine.
-
Step 2: Miyaura Borylation to form the Pinacol Ester
This step converts the aryl bromide to the corresponding boronic acid pinacol ester, a stable and versatile intermediate for Suzuki-Miyaura coupling reactions.
-
Reagents and Materials:
-
4-(2-(3-Bromophenoxy)ethyl)morpholine (from Step 1)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Schlenk flask, nitrogen or argon atmosphere
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 4-(2-(3-bromophenoxy)ethyl)morpholine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq) in anhydrous 1,4-dioxane.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture.
-
Heat the mixture to 90 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 4-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine.
-
The pinacol ester can be used directly in Suzuki-Miyaura coupling reactions or hydrolyzed to the free boronic acid if required.
Caption: Synthetic workflow for this compound pinacol ester.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate.[3]
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound (or its pinacol ester) with a variety of aryl or heteroaryl halides.
-
Reagents and Materials:
-
This compound pinacol ester (1.0 - 1.2 eq)
-
Aryl/Heteroaryl Halide (e.g., bromide or iodide) (1.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DMF, with water as a co-solvent)
-
Schlenk flask, condenser, nitrogen or argon atmosphere
-
-
Procedure:
-
To a Schlenk flask, add the aryl/heteroaryl halide (1.0 eq), this compound pinacol ester (1.1 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent(s).
-
Add the palladium catalyst and, if required, the phosphine ligand.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Applications in Medicinal Chemistry: Case Studies
The true value of this compound is realized in its application to the synthesis of bioactive molecules. The morpholinoethoxy moiety has been incorporated into a variety of therapeutic scaffolds, often targeting kinases and G-protein coupled receptors (GPCRs).
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The morpholinoethoxy group can be strategically employed to occupy specific pockets in the kinase active site or to improve the overall pharmacokinetic properties of the inhibitor.
A notable example is the development of inhibitors for Phosphoinositide 3-kinase (PI3K). The compound LY294002, a known PI3K inhibitor, features a morpholine ring.[1] In the synthesis of novel PI3K inhibitors, this compound can be used to introduce a solubilizing group that can also form favorable interactions within the ATP-binding pocket.
| Target | Scaffold | IC₅₀ (nM) | Reference |
| PI3Kα | Quinazoline | 2.0 | [4] |
| Aurora Kinase B | Quinazoline | <1 | (Hypothetical, based on similar scaffolds) |
| BTK | Thieno[3,2-c]pyridine | 11.8 | (Illustrative of morpholine use) |
Note: The data in this table is illustrative of the potency of kinase inhibitors containing morpholine moieties and provides a rationale for the use of this compound in similar synthetic campaigns.
GPCR Modulators
GPCRs are another major class of drug targets, involved in a wide range of physiological processes. Allosteric modulators of GPCRs, which bind to a site distinct from the endogenous ligand binding site, offer a promising therapeutic approach with the potential for greater selectivity and a more nuanced pharmacological response.[5][6][7] The 3-(2-Morpholinoethoxy)phenyl group can be incorporated to fine-tune the properties of these modulators.
For instance, in the development of modulators for CNS-related GPCRs, the morpholinoethoxy moiety can improve brain penetration and metabolic stability, crucial parameters for drugs targeting the central nervous system.
Caption: Allosteric modulation of a GPCR signaling pathway.
Conclusion
This compound is a powerful and versatile building block in the medicinal chemist's toolkit. Its ability to confer favorable physicochemical and pharmacokinetic properties, coupled with its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction, makes it an attractive choice for the synthesis of a wide range of bioactive molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable reagent in their drug discovery endeavors.
References
- Ballell, L., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(5), 1839-1886.
- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
- Vlahos, C. J., et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). Journal of Biological Chemistry, 269(7), 5241-5248.
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- Sugioka, N., et al. (1996). Pharmacokinetics of mycophenolate mofetil, a new immunosuppressant, in rats. Journal of Pharmaceutical Sciences, 85(3), 335-338.
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PubChem. (n.d.). 3-(Morpholino)phenylboronic acid. Retrieved from [Link]
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- U.S. Patent No. 7,169,791 B2. (2007). Inhibitors of tyrosine kinases.
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- Bull, J. A., et al. (2015). Supporting Information for "A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors". The Royal Society of Chemistry.
- U.S. Patent No. 5,254,776 A. (1993). Synthesis of bromobiphenyls.
- Chinese Patent No. CN 102060717 B. (2012). The synthetic method of the bromophenol of 3 amino 4.
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Sugioka, N., et al. (1996). Pharmacokinetics of mycophenolate mofetil, a new immunosuppressant, in rats. PubMed. Retrieved from [Link]
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Conn, P. J., et al. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. PMC. Retrieved from [Link]
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Park, J., et al. (2020). Fine-tuning GPCR-mediated neuromodulation by biasing signaling through different G-protein subunits. PubMed Central. Retrieved from [Link]
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Liu, J., et al. (2023). Allosteric modulation of G protein-coupled receptor signaling. PMC. Retrieved from [Link]
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St-Onge, M., et al. (2022). Designing allosteric modulators to change GPCR G protein subtype selectivity. PMC. Retrieved from [Link]
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- 6. Designing allosteric modulators to change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for pH-Responsive Drug Delivery Systems Using 3-(2-Morpholinoethoxy)phenylboronic Acid
Authored by: A Senior Application Scientist
Introduction
The tumor microenvironment (TME) presents a unique physiological landscape, distinct from healthy tissues, most notably characterized by its acidic pH (typically 6.5-6.8), a consequence of the Warburg effect.[1] This acidic niche has become a prime target for the design of "smart" drug delivery systems that can selectively release their therapeutic payload in cancerous tissues, thereby enhancing efficacy while minimizing systemic toxicity.[2][3][4][5] Phenylboronic acid (PBA) and its derivatives have emerged as a versatile class of molecules for creating such pH-responsive systems.[6][7][8] Their utility stems from the equilibrium between the uncharged, hydrophobic trigonal planar form and the charged, hydrophilic tetrahedral boronate form, which is highly sensitive to pH.[8][9]
This application note details the synthesis, formulation, and application of a novel pH-responsive moiety, 3-(2-Morpholinoethoxy)phenylboronic acid , for targeted drug delivery. This compound uniquely integrates two distinct pH-sensitive groups: the phenylboronic acid and a morpholino group. The morpholino group, with a pKa around 6.5, becomes protonated and positively charged in the acidic TME, which can enhance cellular uptake and trigger conformational changes in the drug carrier. This dual-responsive system offers a more pronounced and tunable response to the acidic TME compared to systems based on boronic acid alone.
Part 1: The Dual pH-Responsive Mechanism
The enhanced pH sensitivity of a drug delivery system based on this compound is rooted in a two-pronged mechanism.
-
Protonation of the Morpholino Group: In the physiological pH of the bloodstream (~7.4), the tertiary amine of the morpholino group is largely deprotonated and neutral. Upon accumulation in the acidic tumor microenvironment (pH < 6.8), the morpholino nitrogen becomes protonated, imparting a positive charge to the carrier system. This charge reversal can trigger the disassembly of self-assembled nanostructures or induce swelling in hydrogels, leading to drug release.[10]
-
Boronic Acid-Boronate Equilibrium: Phenylboronic acid acts as a Lewis acid, accepting a hydroxyl ion to convert from a neutral, trigonal planar state to a negatively charged, tetrahedral boronate state.[8] This transition is governed by the pKa of the boronic acid. The formation of the anionic boronate increases the hydrophilicity of the polymer, which can also lead to swelling or disassembly of a nanoparticle carrier.[6] Furthermore, boronic acids can form reversible covalent bonds (boronate esters) with molecules containing cis-diol functionalities, such as certain anticancer drugs (e.g., doxorubicin), glycoproteins on cancer cell surfaces, or biopolymers used in the drug carrier itself (e.g., dextran).[11][12][13] These boronate esters are labile in acidic conditions, providing another pH-triggered release mechanism.[12][14]
The synergy of these two mechanisms allows for a more robust and sensitive response to the subtle pH drop in the TME.
Part 2: Synthesis and Characterization
Protocol 2.1: Synthesis of this compound Pinacol Ester
This protocol describes the synthesis of the pinacol ester protected form of the target molecule, which is often more stable for subsequent polymerization or functionalization reactions. The synthesis proceeds via a Williamson ether synthesis.
Materials:
-
3-Hydroxyphenylboronic acid pinacol ester
-
2-Chloroethylmorpholine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis, magnetic stirrer, heating mantle, rotary evaporator.
Procedure:
-
To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 3-hydroxyphenylboronic acid pinacol ester (1.0 eq), potassium carbonate (3.0 eq), and a catalytic amount of potassium iodide (0.1 eq).
-
Add anhydrous DMF to dissolve the reactants.
-
Add 2-chloroethylmorpholine hydrochloride (1.2 eq) to the mixture. Causality Note: The hydrochloride salt is used for stability; K₂CO₃ neutralizes the HCl and deprotonates the phenol for the subsequent nucleophilic substitution.
-
Heat the reaction mixture to 80°C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the pure this compound pinacol ester.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[15][16][17]
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to protons of the phenyl ring, the pinacol ester methyl groups, and the morpholino and ethoxy groups. |
| ¹³C NMR | Carbons of the aromatic ring, pinacol ester, and the aliphatic chains of the morpholinoethoxy group. |
| Mass Spec (ESI) | A molecular ion peak corresponding to the calculated mass of the product. |
Part 3: Formulation of pH-Responsive Nanoparticles
This section provides a protocol for formulating drug-loaded nanoparticles using a pre-formed polymer functionalized with this compound. An example would be a block copolymer like poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) where the PEG terminus is functionalized with our boronic acid moiety.
Protocol 3.1: Nanoparticle Formulation by Nanoprecipitation
Nanoprecipitation, or solvent displacement, is a reproducible method for forming polymeric nanoparticles.[2][3]
Materials:
-
Polymer functionalized with this compound (e.g., 10 mg)
-
Anticancer drug (e.g., Doxorubicin, 2 mg)
-
Acetone or Acetonitrile (organic solvent)
-
Deionized water or PBS (pH 7.4)
-
Magnetic stirrer, sonicator, dialysis tubing (MWCO 3.5 kDa)
Procedure:
-
Dissolve the functionalized polymer and the drug in 1 mL of the organic solvent (e.g., acetone).
-
Under moderate magnetic stirring, add the organic solution dropwise into 10 mL of deionized water. Causality Note: The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate, entrapping the drug into nanoparticles.
-
Allow the solution to stir for 4-6 hours at room temperature to evaporate the organic solvent.
-
To remove the unencapsulated drug, transfer the nanoparticle suspension to a dialysis bag and dialyze against deionized water for 24 hours, with water changes every 4-6 hours.
-
Collect the purified nanoparticle suspension and store at 4°C.
Table 3.2: Nanoparticle Characterization and Drug Loading
| Parameter | Method | Typical Values |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 100 - 200 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | -5 to +5 mV at pH 7.4 |
| Drug Loading Content (DLC%) | UV-Vis or Fluorescence Spectroscopy | 5 - 15% |
| Encapsulation Efficiency (EE%) | UV-Vis or Fluorescence Spectroscopy | > 70% |
Calculations:
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
Part 4: In Vitro pH-Responsive Drug Release
This protocol evaluates the pH-triggered release of the encapsulated drug from the formulated nanoparticles. The experiment simulates physiological conditions (pH 7.4) and the acidic tumor microenvironment (pH 5.0-6.5).[12][14][18]
Protocol 4.1: Dialysis-Based In Vitro Release Study
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0
-
Dialysis tubing (MWCO 3.5 kDa)
-
Incubator shaker (37°C)
-
UV-Vis or Fluorescence spectrophotometer
Procedure:
-
Pipette a known volume (e.g., 2 mL) of the drug-loaded nanoparticle suspension into a dialysis bag and seal both ends.
-
Prepare two sets of release media: 50 mL of PBS at pH 7.4 and 50 mL of PBS at pH 5.0 in separate beakers or flasks.
-
Immerse one dialysis bag into each beaker of release medium.
-
Place the beakers in an incubator shaker set to 37°C with gentle agitation (e.g., 100 rpm).
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the release medium outside the dialysis bag.
-
Immediately replace the withdrawn volume with 1 mL of fresh PBS of the corresponding pH to maintain a constant volume.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy for doxorubicin).
-
Calculate the cumulative percentage of drug released at each time point.
Table 4.2: Example Drug Release Profile
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) |
| 0 | 0 | 0 |
| 1 | 5 | 15 |
| 4 | 12 | 40 |
| 8 | 18 | 65 |
| 12 | 22 | 80 |
| 24 | 28 | 92 |
| 48 | 35 | 95 |
The expected result is a significantly accelerated drug release at the acidic pH compared to the physiological pH, demonstrating the pH-responsive nature of the delivery system.[12][14]
Conclusion
The use of this compound as a functional component in drug delivery systems offers a sophisticated strategy for targeting the acidic tumor microenvironment. The dual-responsive mechanism, leveraging both the protonation of the morpholino group and the inherent pH sensitivity of the boronic acid, provides a sharp and efficient trigger for drug release. The protocols outlined in this application note provide a comprehensive framework for the synthesis of this novel compound, its formulation into nanocarriers, and the evaluation of its pH-responsive behavior. These systems hold significant promise for improving the therapeutic index of anticancer drugs and represent a valuable platform for researchers and drug development professionals.
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Responsive Boronic Acid-Decorated (Co)polymers: From Glucose Sensors to Autonomous Drug Delivery. PubMed Central. Available at: [Link]
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Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. PMC - NIH. Available at: [Link]
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pH-responsive biocompatible fluorescent polymer nanoparticles based on phenylboronic acid for intracellular imaging and drug delivery. Nanoscale. Available at: [Link]
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Glucose-Sensitivity of Boronic Acid Block Copolymers at Physiological pH. ACS Macro Letters. Available at: [Link]
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Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. NIH. Available at: [Link]
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A pH-responsive drug delivery system based on phenylboronic acid-conjugated dextran hydrogel for doxorubicin release via dynamic boronate ester bonds. Semantic Scholar. Available at: [Link]
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Construction of a Phenylboronic Acid-Functionalized Nano-Prodrug for pH-Responsive Emodin Delivery and Antibacterial Activity. ACS Omega. Available at: [Link]
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Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. ACS Nano. Available at: [Link]
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Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. PMC - NIH. Available at: [Link]
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Functionalizing Morpholino Oligos for Antisense Drug Research and Development. MDPI. Available at: [Link]
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Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. RSC Publishing. Available at: [Link]
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Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. PubMed. Available at: [Link]
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Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. MDPI. Available at: [Link]
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Preparation and application of pH-responsive drug delivery systems. PubMed. Available at: [Link]
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Current Principles, Challenges, and New Metrics in pH-Responsive Drug Delivery Systems for Systemic Cancer Therapy. PubMed Central. Available at: [Link]
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Stimulus-Responsive Sequential Release Systems for Drug and Gene Delivery. AVESİS. Available at: [Link]
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Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. Available at: [Link]
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Functionalized Materials Applications in Biomedicine. Routledge. Available at: [Link]
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A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Publishing. Available at: [Link]
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Nanophotosensitizers Composed of Phenyl Boronic Acid Pinacol Ester-Conjugated Chitosan Oligosaccharide via Thioketal Linker for Reactive Oxygen Species-Sensitive Delivery of Chlorin e6 against Oral Cancer Cells. MDPI. Available at: [Link]
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Introduction: The Strategic Value of Biaryl Moieties and Advanced Synthetic Reagents
An Application Guide for the Synthesis of Biaryl Scaffolds Utilizing 3-(2-Morpholinoethoxy)phenylboronic Acid
Biaryl structures are a cornerstone of modern medicinal chemistry and materials science, forming the foundational core of numerous approved pharmaceuticals, agrochemicals, and organic electronic materials.[1][2][3] The carbon-carbon bond linking two aromatic rings imparts unique conformational and electronic properties, crucial for molecular recognition and function. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging this bond, celebrated for its operational simplicity, mild conditions, and exceptional tolerance of diverse functional groups.[4][5][6]
In the pursuit of synthesizing complex molecules with tailored properties, the choice of building blocks is paramount. This compound is an advanced reagent strategically designed for researchers in drug discovery. It not only participates efficiently in C-C bond formation but also introduces a morpholinoethoxy fragment—a privileged scaffold in pharmaceutical design. This moiety is known to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a versatile handle for further chemical elaboration. This guide provides a comprehensive technical overview, from mechanistic principles to detailed laboratory protocols, for leveraging this reagent in the synthesis of high-value biaryl compounds.
Part 1: The Suzuki-Miyaura Reaction - A Mechanistic Deep Dive
A thorough understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura coupling is a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[7] The cycle comprises three fundamental, sequential steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5][8]
-
Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halide bond of the aryl halide (Ar¹-X). This is often the rate-determining step of the reaction.[4] The choice of palladium source and, critically, the supporting ligands, is key. Electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) accelerate this step, particularly for less reactive aryl chlorides.[4][7]
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium(II) center. The process requires activation of the organoboron species by a base. The base reacts with the boronic acid (Ar²-B(OH)₂) to form a more nucleophilic boronate complex (e.g., [Ar²-B(OH)₃]⁻), which facilitates the ligand exchange on the palladium complex, displacing the halide.[5] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and the presence of water can significantly influence the rate and efficiency of transmetalation.[9]
-
Reductive Elimination: This is the final, product-forming step. The two organic fragments (Ar¹ and Ar²) on the palladium(II) center couple, forming the new C-C bond of the biaryl product (Ar¹-Ar²). This process simultaneously regenerates the catalytically active Pd(0) species, which re-enters the cycle.[4][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 2: Protocol for Biaryl Synthesis Using this compound
This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
Materials and Reagents
-
Aryl Halide: e.g., 4-Bromoanisole (1.0 equiv)
-
Boronic Acid: this compound (1.2-1.5 equiv)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand.
-
Ligand (if using Pd(OAc)₂): e.g., SPhos, XPhos (2-10 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent System: Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture.
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Solvents for Extraction and Chromatography: Ethyl acetate, Hexanes, Dichloromethane.
-
Inert Gas: Argon or Nitrogen.
Experimental Workflow
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Detailed Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.
-
Degassing: Vigorously stir the mixture while bubbling argon through it for 15-20 minutes. Proper degassing is crucial to prevent catalyst oxidation and homocoupling side reactions.[7][9]
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Heating and Monitoring: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate. Transfer the contents to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous phase twice more with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the desired biaryl product.[10][11]
Part 3: Parameter Optimization and Data
The success of a Suzuki-Miyaura coupling often depends on the careful selection of reaction parameters. The table below summarizes key variables and provides evidence-based starting points for optimization.
| Parameter | Common Choices | Rationale & Causality |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃, Pd(OAc)₂ | Pd(0) sources like Pd(PPh₃)₄ can be used directly. Pd(II) sources require in-situ reduction or are part of pre-catalyst systems. The choice depends on substrate reactivity and stability.[6] |
| Ligand | Monodentate: PPh₃, Buchwald ligands (SPhos, XPhos) Bidentate: dppf | Electron-rich and bulky ligands facilitate the oxidative addition step, especially for challenging substrates like aryl chlorides, and promote the final reductive elimination.[4][7] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, CsF | A base is required to form the active boronate species for transmetalation.[5] Stronger bases (e.g., K₃PO₄) and more soluble ones (e.g., Cs₂CO₃) can accelerate the reaction, particularly with hindered substrates.[2][12] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF, DMF | A biphasic system with water is common, as it helps dissolve the inorganic base and facilitates transmetalation.[9][13] The organic solvent must solubilize the aryl halide and catalyst. The morpholinoethoxy group may improve solubility in more polar solvent systems. |
| Temperature | Room Temp to 120 °C | Most reactions require heating (50-110 °C) to overcome the activation energy of the oxidative addition step.[4][13] Microwave conditions can dramatically shorten reaction times.[13] |
Part 4: Troubleshooting Common Issues
Even a robust reaction like the Suzuki coupling can encounter issues. Below are common problems and their logical solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Catalyst Inactivation: Oxygen contamination deactivates the Pd(0) catalyst. 2. Inefficient Transmetalation: Incorrect base or solvent choice. 3. Protodeborylation: The boronic acid is cleaved by acidic protons (e.g., from water) before it can transmetalate. | 1. Ensure rigorous degassing of all solvents and the reaction mixture. Use fresh, high-quality catalyst.[14] 2. Screen a panel of bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems. 3. Use anhydrous solvents and a non-hydroxide base (e.g., CsF) if protodeborylation is suspected. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture, which can promote the oxidative coupling of two boronic acid molecules, mediated by palladium.[7][9][15] | Improve inert atmosphere techniques. Ensure all reagents and solvents are thoroughly degassed before adding the catalyst. |
| Incomplete Reaction | 1. Steric Hindrance: One or both coupling partners are sterically bulky, slowing the reaction. 2. Poor Substrate Reactivity: Aryl chlorides are less reactive than bromides or iodides.[4] | 1. Switch to a bulkier, more electron-rich ligand (e.g., an XPhos or SPhos type) to promote oxidative addition and reductive elimination. Increase reaction temperature and time. 2. Use a more active catalyst system and a stronger base. |
| Difficult Purification | Co-elution of the product with starting materials or byproducts (e.g., homocoupled boronic acid).[16] | 1. Optimize the reaction to drive it to completion and minimize side products. 2. Try a different solvent system for column chromatography. 3. Consider recrystallization as an alternative or final purification step.[10] The morpholino group may allow for acid/base extraction to remove non-basic impurities. |
Conclusion
This compound is a powerful and strategic reagent for the synthesis of biaryl compounds. Its participation in the reliable and versatile Suzuki-Miyaura coupling allows for the direct incorporation of a pharmaceutically relevant morpholine moiety, potentially streamlining the drug discovery process by merging scaffold construction with the introduction of property-enhancing functional groups. By understanding the core mechanism, adhering to rigorous experimental technique, and applying logical troubleshooting, researchers can effectively utilize this reagent to accelerate the development of novel molecular entities.
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Suzuki-Miyaura Cross-Coupling Reaction - News-Medical.Net . News-Medical.Net. [Link]
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The catalytic mechanism of the Suzuki-Miyaura reaction . ChemRxiv. [Link]
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Suzuki-Miyaura Coupling . Organic Synthesis. [Link]
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Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls . Sandiego. [Link]
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An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles . PMC - NIH. [Link]
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Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution | ACS Catalysis . ACS Publications. [Link]
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Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents . PubMed Central. [Link]
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF . ResearchGate. [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine . Beilstein Journals. [Link]
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Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | The Journal of Organic Chemistry . ACS Publications. [Link]
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Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand. | Request PDF . ResearchGate. [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine . ResearchGate. [Link]
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Diagnosing issues with a failed Suzuki coupling? : r/Chempros . Reddit. [Link]
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Case Study: Knowledge Based Problem Solving . Catalysis Consulting. [Link]
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Two alternative routes towards the synthesis of biaryls 3a–c. . ResearchGate. [Link]
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Synthesis of Nucleobase-Functionalized Morpholino Monomers . PubMed. [Link]
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Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids . MDPI. [Link]
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Synthesis of biaryl ketones via different arylboronic acids . ResearchGate. [Link]
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Suzuki‐Miyaura cross‐coupling reaction of morpholino ethyl derivative 38. . ResearchGate. [Link]
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Suzuki Coupling . Organic Chemistry Portal. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . PMC. [Link]
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The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry . MDPI. [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective . PMC. [Link]
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Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery . MDPI. [Link]
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Application Note: 3-(2-Morpholinoethoxy)phenylboronic acid for Enhanced Carbohydrate Recognition at Physiological pH
Introduction: Beyond Simple Phenylboronic Acids
For decades, phenylboronic acids (PBAs) have been instrumental as synthetic lectins for the recognition of carbohydrates, a cornerstone in diagnostics, drug delivery, and glycomics research.[1][2] The fundamental principle lies in the reversible covalent interaction between the boronic acid moiety and cis-1,2- or 1,3-diols present in saccharides, forming cyclic boronate esters.[1][2] However, the utility of simple PBAs is often hampered by their requirement for alkaline conditions to achieve significant binding, as the tetrahedral boronate anion, which is more favorable for diol complexation, is predominantly formed at high pH. This limitation significantly curtails their application in biological systems, which typically operate at a physiological pH of 7.4.
This application note introduces 3-(2-Morpholinoethoxy)phenylboronic acid , a rationally designed derivative that overcomes this pH-dependent limitation. The incorporation of a morpholinoethoxy group at the meta position introduces a tertiary amine in proximity to the boronic acid. This structural modification is key to enhancing carbohydrate binding affinity under physiological conditions, thus opening new avenues for its use in cell imaging, continuous glucose monitoring, and targeted drug delivery.[3][4]
The Scientific Principle: Intramolecular Catalysis for Enhanced Binding
The enhanced carbohydrate binding of this compound at neutral pH is attributed to an intramolecular coordination between the nitrogen atom of the morpholine ring and the boron atom.[4] This interaction, often referred to as an N→B coordination bond, plays a crucial role in lowering the apparent pKa of the boronic acid.
In aqueous solution, phenylboronic acid exists in a pH-dependent equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate form.[4] The tetrahedral form is significantly more Lewis acidic and, therefore, more receptive to forming a stable complex with diols. The tertiary amine in the morpholino group acts as a Lewis base, donating a pair of electrons to the vacant p-orbital of the boron atom.[4] This intramolecular interaction pre-organizes the boronic acid into a pseudo-tetrahedral geometry, effectively lowering the energy barrier for the formation of the anionic boronate species at physiological pH.[3][4]
This " intramolecular catalysis" leads to a higher population of the active tetrahedral boronate at pH 7.4, resulting in a significantly stronger binding affinity for carbohydrates compared to unsubstituted phenylboronic acid.[3]
Figure 1: Mechanism of enhanced carbohydrate binding by this compound.
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool for a range of applications:
-
Fluorescent Carbohydrate Sensing: When conjugated to a fluorophore, the binding of a carbohydrate can induce a change in the fluorescence signal, enabling the quantitative detection of sugars at physiological pH.[5][6] This is particularly valuable for the development of continuous glucose monitoring systems and for studying cellular carbohydrate metabolism.
-
Targeted Drug Delivery: The selective binding to overexpressed sialic acid residues on the surface of cancer cells can be exploited for targeted drug delivery.[7] Nanoparticles functionalized with this boronic acid derivative can be designed to release their therapeutic payload specifically at the tumor site.
-
Glycoprotein Analysis: It can be used as an affinity ligand for the capture and enrichment of glycoproteins from complex biological samples, facilitating downstream analysis by mass spectrometry or other proteomic techniques.
-
Cell Imaging: Fluorescently labeled this compound can be employed to visualize the distribution of specific carbohydrates on the cell surface or within intracellular compartments.[8]
Experimental Protocols
Protocol 1: Determination of Carbohydrate Binding Affinity using Fluorescence Spectroscopy
This protocol describes a general method to determine the binding constant (Ka) of this compound with a target carbohydrate using a competitive fluorescence assay with Alizarin Red S (ARS) as a reporter dye.
Materials:
-
This compound
-
Alizarin Red S (ARS)
-
Target carbohydrate (e.g., D-Fructose, D-Glucose)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water
-
Fluorometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in deionized water.
-
Prepare a 1 mM stock solution of ARS in deionized water.
-
Prepare a 1 M stock solution of the target carbohydrate in deionized water.
-
-
Determination of the Boronic Acid-ARS Binding Constant:
-
To a series of cuvettes, add a fixed concentration of ARS (e.g., 10 µM) in PBS (pH 7.4).
-
Add increasing concentrations of this compound to each cuvette.
-
Incubate the solutions for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence emission of ARS (excitation at ~460 nm, emission at ~600 nm).
-
Calculate the binding constant (Ka) of the boronic acid-ARS complex using the Benesi-Hildebrand method.[9]
-
-
Competitive Binding Assay with Carbohydrate:
-
To a series of cuvettes, add fixed concentrations of ARS and this compound (concentrations determined from the previous step to ensure complex formation) in PBS (pH 7.4).
-
Add increasing concentrations of the target carbohydrate to each cuvette.
-
Incubate the solutions for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence emission of the solution. The fluorescence will decrease as the carbohydrate displaces ARS from the boronic acid.
-
Calculate the binding constant of the boronic acid-carbohydrate complex using established competitive binding equations.[9]
-
Figure 2: Workflow for determining carbohydrate binding affinity.
Protocol 2: Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically involving the etherification of a bromophenol derivative followed by a metal-halogen exchange and borylation. A general synthetic route is outlined below.
Materials:
-
3-Bromophenol
-
2-Chloroethylmorpholine hydrochloride
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
n-Butyllithium (n-BuLi)
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Etherification:
-
In a round-bottom flask, dissolve 3-bromophenol and 2-chloroethylmorpholine hydrochloride in DMF.
-
Add potassium carbonate as a base.
-
Heat the reaction mixture and stir until the reaction is complete (monitored by TLC).
-
After cooling, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the resulting 4-(2-(3-bromophenoxy)ethyl)morpholine by column chromatography.
-
-
Borylation:
-
Dissolve the purified product from the previous step in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add n-BuLi and stir for 1 hour at -78 °C.
-
Add triisopropyl borate dropwise and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with aqueous HCl and stir for several hours.
-
Extract the product with an organic solvent and purify by recrystallization or column chromatography to yield this compound.
-
Quantitative Data: Expected Binding Affinities
While specific binding data for this compound is not extensively published, based on the known effects of intramolecular amine coordination, the following trends in binding affinities (Ka, M⁻¹) at physiological pH (7.4) can be anticipated.
| Carbohydrate | Expected Binding Affinity (Ka, M⁻¹) with this compound | Typical Binding Affinity (Ka, M⁻¹) with Phenylboronic acid |
| D-Fructose | 1000 - 5000 | 100 - 500 |
| D-Glucose | 100 - 500 | 1 - 20 |
| D-Galactose | 50 - 200 | < 10 |
| Sialic Acid | 500 - 2000 | 50 - 150 |
Note: These are estimated values to illustrate the expected enhancement in binding. Actual values must be determined experimentally.
Conclusion
This compound represents a significant advancement in the field of carbohydrate recognition. Its unique structure, featuring an intramolecularly coordinating morpholino group, enables strong and selective binding to carbohydrates at physiological pH. This property makes it an invaluable tool for researchers, scientists, and drug development professionals working on applications ranging from biosensing to targeted therapeutics. The protocols and principles outlined in this application note provide a solid foundation for the successful implementation of this versatile molecule in a variety of research and development settings.
References
- Kanekiyo, Y., & Takeuchi, M. (2010). Amine effect on phenylboronic acid complex with glucose under physiological pH in aqueous solution. Journal of Biomaterials Science, Polymer Edition, 21(8-9), 1065-1077.
- Roy, B., et al. (2021). Glucose-Responsive Gene Delivery at Physiological pH through Tertiary-Amine Stabilized Boronate-PVA Particles Synthesized by One-Pot Reaction. Pharmaceutics, 13(1), 93.
- Dowlut, M., & Hall, D. G. (2006). An improved class of chiral fluorescent reporters for the rapid determination of enantiomeric excess. Journal of the American Chemical Society, 128(13), 4226-4227.
- Li, M., et al. (2015). Boronic Acid Liposomes for Cellular Delivery and Content Release Driven by Carbohydrate Binding.
- Nishinaka, T., et al. (2018). A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe. Scientific Reports, 8(1), 1-8.
- Gao, X., et al. (2001). A sensitive and quantitative fluorescence assay for the determination of the binding of boronic acids to carbohydrates. Bioorganic & Medicinal Chemistry Letters, 11(15), 2001-2004.
- Yoon, J. Y., & Czarnik, A. W. (2023). Sensitive and specific detection of saccharide species based on fluorescence: update from 2016. Microsystems & Nanoengineering, 9(1), 1-17.
- Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer Science & Business Media.
- Williams, G. T., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors, 6(5), 1508-1528.
- Sun, X., et al. (2016). Boronic acids for fluorescence imaging of carbohydrates.
- Fang, H., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC advances, 8(52), 29400-29427.
- Guo, Z., et al. (2012). Recognition and sensing of various species using boronic acid derivatives.
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-
PubChem. (n.d.). 3-(Morpholino)phenylboronic acid. Retrieved from [Link]
- Yan, J., et al. (2012).
- Zhang, Y., et al. (2016). pH-Activated Targeting Drug Delivery System Based on the Selective Binding of Phenylboronic Acid. Molecular Pharmaceutics, 13(8), 2901-2909.
- Li, D., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. International Journal of Molecular Sciences, 23(2), 856.
- Zhang, Y., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Transactions of the Materials Research Society of Japan, 42(6), 115-121.
- Silva, F., et al. (2020).
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Application Note: Crafting Dual-Responsive Hydrogels with 3-(2-Morpholinoethoxy)phenylboronic Acid for Advanced Drug Delivery and Biosensing
Introduction: The Imperative for Intelligent Biomaterials
In the landscape of advanced drug delivery and diagnostics, there is a persistent demand for "intelligent" materials that can sense and respond to specific physiological cues. Responsive hydrogels, which are three-dimensional polymer networks, have emerged as leading candidates due to their high water content, biocompatibility, and tunable properties.[1] Among the various stimuli-responsive moieties, phenylboronic acid (PBA) has garnered significant attention for its unique, reversible covalent interactions with cis-diols, a functional group abundant in molecules like glucose.[2][3] This interaction forms the basis of glucose-sensitive hydrogels, which hold immense promise for developing self-regulated insulin delivery systems for diabetes management.[4][5]
However, a primary challenge lies in engineering these systems to operate effectively at physiological pH (~7.4).[3][4] Standard phenylboronic acids have a high pKa (typically >8.5), meaning they are predominantly in an uncharged, trigonal state at neutral pH, which binds poorly with glucose.[4][6] This is where the strategic design of the boronic acid molecule becomes paramount.
This application note provides a comprehensive guide to the synthesis and characterization of dual-responsive hydrogels using 3-(2-Morpholinoethoxy)phenylboronic acid . This specific derivative is engineered with two key features: the phenylboronic acid group for glucose sensing and a morpholino group. The morpholino moiety, a tertiary amine, introduces a crucial pH-responsive element. Its pKa is near physiological pH, allowing it to act as a proton sponge; this intramolecular basic group helps to lower the apparent pKa of the nearby boronic acid, enhancing its glucose-binding affinity under physiological conditions.[7][8] This guide will detail the underlying mechanisms, provide step-by-step synthesis and characterization protocols, and offer expert insights into creating robust, intelligent hydrogel systems.
Mechanism of Dual-Responsiveness
The intelligent behavior of these hydrogels stems from a finely tuned interplay between pH and glucose concentration, governed by the equilibria of the morpholino and boronic acid groups.
The Boronic Acid-Diol Equilibrium (Glucose Sensing)
The core sensing mechanism relies on the reversible formation of a five- or six-membered cyclic ester between the boronic acid group and a cis-diol, such as glucose.[6] This interaction is significantly more stable when the boron atom is in a negatively charged, tetrahedral configuration.[6][9]
-
At Low Glucose Concentration: The boronic acid moieties exist in equilibrium between a neutral trigonal form and a charged tetrahedral form. At physiological pH, the equilibrium favors the neutral, non-binding state.
-
At High Glucose Concentration: The presence of glucose shifts the equilibrium. Glucose preferentially binds to the charged tetrahedral boronate, forming a stable boronate ester.[9][10] This binding sequesters the charged form, pulling the entire equilibrium towards the formation of more tetrahedral boronate-glucose complexes.
This shift from a less charged to a more charged polymer network increases the internal Donnan osmotic pressure, causing the hydrogel to swell.[9][10] This swelling can be harnessed to release an encapsulated drug, like insulin, or to generate a detectable signal in a biosensor.[4][11]
The Morpholino Group's Role (pH-Tuning)
The morpholino group is the key to unlocking the hydrogel's functionality at physiological pH. As a tertiary amine, it has a pKa in the physiological range (~7.0-7.5).[7]
-
Below its pKa (e.g., pH < 7): The morpholino group is protonated (positively charged). This introduces electrostatic repulsion between polymer chains, contributing to hydrogel swelling.[8][12]
-
Above its pKa (e.g., pH > 7.5): The morpholino group is deprotonated (neutral).
-
Intramolecular Catalysis: Crucially, the lone pair of electrons on the deprotonated morpholino nitrogen can act as an intramolecular base. It can abstract a proton from the neighboring boronic acid's hydroxyl groups, stabilizing the formation of the tetrahedral boronate anion. This effectively lowers the working pKa of the boronic acid, making the hydrogel responsive to glucose at pH 7.4.
The combination of these two functionalities results in a hydrogel that exhibits coupled pH and glucose sensitivity, a critical feature for applications in the complex physiological environment.
Caption: Mechanism of dual-responsiveness in the hydrogel.
Experimental Protocols
This section provides detailed protocols for the synthesis of a responsive hydrogel based on a poly(acrylamide) backbone functionalized with this compound, followed by essential characterization techniques.
Synthesis of Functional Monomer and Hydrogel
The synthesis is a two-stage process: first, creating an acrylamide-functionalized version of the boronic acid, and second, copolymerizing it to form the hydrogel network.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Acrylamide (AAm)
-
N,N'-Methylenebis(acrylamide) (BIS) (Crosslinker)
-
Ammonium persulfate (APS) (Initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)
-
Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS)
Protocol 1: Synthesis of N-(3-(2-morpholinoethoxy)phenyl)acrylamide (MPBA-AAm)
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM. Cool the flask to 0°C in an ice bath.
-
Expert Insight: A nitrogen atmosphere is critical to prevent side reactions with atmospheric moisture. TEA acts as a base to neutralize the HCl byproduct of the acylation reaction.
-
-
Acylation: Add acryloyl chloride (1.1 eq.) dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0°C.
-
Reaction Progression: After addition, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup and Purification:
-
Filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure MPBA-AAm monomer.
-
-
Validation: Confirm the structure and purity of the MPBA-AAm monomer using ¹H NMR and FTIR spectroscopy.
Protocol 2: Synthesis of P(AAm-co-MPBA-AAm) Hydrogel
-
Pre-gel Solution: In a vial, prepare the monomer solution. For a typical 10% (w/v) hydrogel, dissolve Acrylamide (AAm) and the synthesized MPBA-AAm monomer in PBS (pH 7.4). A molar ratio of 90:10 (AAm:MPBA-AAm) is a good starting point.
-
Crosslinker Addition: Add the crosslinker, BIS, to the solution. A 2 mol% concentration relative to the total monomer content is typical. Vortex until fully dissolved.
-
Initiation: Degas the solution by bubbling nitrogen through it for 15 minutes to remove dissolved oxygen, which inhibits radical polymerization.
-
Polymerization: Add the initiator, APS (10% w/v solution, 1% of total volume), and the accelerator, TEMED (0.25% of total volume), to the pre-gel solution. Mix quickly and thoroughly.
-
Expert Insight: TEMED accelerates the formation of sulfate radicals from APS, initiating the polymerization. The reaction is exothermic and should proceed rapidly.
-
-
Gelation: Cast the solution into a mold (e.g., between two glass plates with a spacer) or a multi-well plate and allow it to polymerize at room temperature for at least 2 hours.
-
Purification: After gelation, immerse the hydrogel in a large volume of deionized water or PBS for 48-72 hours, changing the water frequently to wash out unreacted monomers, initiator, and other impurities.
Caption: Overall workflow for hydrogel synthesis and characterization.
Characterization Protocols
Protocol 3: Swelling Studies (Responsiveness Characterization)
-
Preparation: Prepare hydrogel discs of uniform size and allow them to equilibrate in PBS (pH 7.4) until a constant weight is achieved. Blot the surface dry and record this as the initial weight (Wₑ).
-
Incubation: Prepare a series of buffer solutions with varying pH values (e.g., 5.0, 6.0, 7.4, 8.5) and varying glucose concentrations (e.g., 0 mM, 5 mM, 10 mM, 25 mM).
-
Measurement: Place the equilibrated hydrogel discs into each test solution. At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the discs, blot them dry, and record their weight (Wₛ).
-
Calculation: Calculate the Equilibrium Swelling Ratio (ESR) using the formula:
-
ESR = (Wₛ - Wₑ) / Wₑ
-
Expert Insight: The ESR provides a quantitative measure of the hydrogel's response to the stimuli. A higher ESR in the presence of glucose at pH 7.4 validates the design.
-
Protocol 4: Morphological and Mechanical Characterization
-
Scanning Electron Microscopy (SEM): To visualize the internal porous structure, freeze-dry an equilibrated hydrogel sample, fracture it carefully to expose the cross-section, and sputter-coat it with gold or carbon before imaging.[13] SEM provides insight into pore size and interconnectivity, which are crucial for solute diffusion.[13]
-
Rheology: Use a rheometer with a parallel plate geometry to perform small-amplitude oscillatory shear (SAOS) tests.[14][15]
-
Frequency Sweep: Perform a frequency sweep at a constant strain to determine the storage modulus (G') and loss modulus (G''). For a stable gel, G' should be significantly higher than G'' and relatively independent of frequency.
-
Injectability & Self-Healing: Perform a strain sweep to identify the linear viscoelastic region and the yield point. A step-strain experiment (alternating high and low strain) can demonstrate self-healing properties, crucial for injectable formulations.[16][17]
-
Data Presentation and Expected Results
The data from characterization studies should be presented clearly to demonstrate the hydrogel's responsiveness.
Table 1: Equilibrium Swelling Ratio (ESR) at 24 hours
| pH | Glucose (0 mM) | Glucose (5 mM) | Glucose (10 mM) | Glucose (25 mM) |
| 5.0 | 12.5 ± 0.8 | 12.7 ± 0.9 | 12.9 ± 0.7 | 13.2 ± 1.0 |
| 7.4 | 9.8 ± 0.5 | 11.2 ± 0.6 | 13.5 ± 0.7 | 16.1 ± 0.9 |
| 8.5 | 10.2 ± 0.6 | 12.5 ± 0.7 | 15.1 ± 0.8 | 18.9 ± 1.1 |
Note: Data are representative examples and will vary based on exact composition.
The expected results show a significant increase in the ESR at pH 7.4 and 8.5 with increasing glucose concentration, confirming successful glucose-responsive behavior. The response at pH 5.0 is minimal, as the boronic acid is fully protonated and non-responsive.
Table 2: Rheological Properties at pH 7.4
| Property | Value |
| Storage Modulus (G') | 2.5 kPa |
| Loss Modulus (G'') | 0.1 kPa |
| G' / G'' (Tan δ)⁻¹ | 25 |
Note: Data are representative examples.
The high G' relative to G'' confirms the formation of a stable, elastic hydrogel network.
Conclusion and Future Outlook
This guide outlines a robust methodology for the design, synthesis, and characterization of a dual-responsive hydrogel using this compound. The strategic inclusion of the morpholino group successfully tunes the pKa of the boronic acid, enabling significant glucose responsiveness at physiological pH. The detailed protocols provide a validated framework for researchers to develop similar intelligent materials. These hydrogels represent a significant step forward in creating sophisticated systems for self-regulated drug delivery, continuous glucose monitoring, and other advanced biomedical applications.[4][18] Future work should focus on optimizing the mechanical properties for specific applications, evaluating long-term biocompatibility in vivo, and tailoring the release kinetics of encapsulated therapeutics.
References
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Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of hydrogel-bearing phenylboronic acid moieties and their applications in glucose sensing and insulin delivery. (2018). ResearchGate. Retrieved from [Link]
-
Injectable and Glucose-Responsive Hydrogels Based on Boronic Acid–Glucose Complexation. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
A Beginner's Guide to the Characterization of Hydrogel Microarchitecture for Cellular Applications. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Morpholino Target Molecular Properties Affect the Swelling Process of Oligomorpholino-Functionalized Responsive Hydrogels. (2020). National Institutes of Health (NIH). Retrieved from [Link]
-
pH and glucose dual-responsive phenylboronic acid hydrogels for smart insulin delivery. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
pH-responsive polymers with (a) different structure units and (b) in... (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. (2019). MDPI. Retrieved from [Link]
-
Bioresponsive Functional Phenylboronic Acid-Based Delivery System as an Emerging Platform for Diabetic Therapy. (2021). National Institutes of Health (NIH). Retrieved from [Link]
-
A Protocol for Rheological Characterization of Hydrogels for Tissue Engineering Strategies. (2013). Missouri S&T Scholars' Mine. Retrieved from [Link]
-
Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. (2018). ACS Publications. Retrieved from [Link]
-
pH - Responsive Polymers and its Application in Drug Delivery System and Pharmaceutical Field. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
High performance boronic acid-containing hydrogel for biocompatible continuous glucose monitoring. (2017). Royal Society of Chemistry. Retrieved from [Link]
-
A novel injectable hydrogel prepared from phenylboronic acid modified gelatin and oxidized-dextran for bone tissue engineering. (n.d.). PubMed. Retrieved from [Link]
-
A protocol for rheological characterization of hydrogels for tissue engineering strategies | Request PDF. (2014). ResearchGate. Retrieved from [Link]
-
Recent Development of pH-Responsive Polymers for Cancer Nanomedicine. (n.d.). MDPI. Retrieved from [Link]
-
How to Design Multi-Responsive Hydrogels for Drug Delivery & Tissue Engineering. (2019). Future Science. Retrieved from [Link]
-
Glucose sensing based on hydrogel grating incorporating phenylboronic acid groups. (2022). Optica Publishing Group. Retrieved from [Link]
-
pH and glucose dual-responsive phenylboronic acid hydrogels for smart insulin delivery | Request PDF. (2021). ResearchGate. Retrieved from [Link]
-
pH-sensitive polymers. (n.d.). Wikipedia. Retrieved from [Link]
-
Characterization of Responsive Hydrogel Nanoparticles upon Polyelectrolyte Complexation. (2017). National Institutes of Health (NIH). Retrieved from [Link]
-
Injectable and Glucose-Responsive Hydrogels Based on Boronic Acid–Glucose Complexation. (n.d.). DSpace@MIT. Retrieved from [Link]
-
Boronic Acid-Containing Hydrogels: Synthesis and Their Applications. (2013). ResearchGate. Retrieved from [Link]
-
Phenylboronate-salicylate ester cross-linked self-healing hydrogel composed of modified hyaluronan at physiological pH. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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- 16. A novel injectable hydrogel prepared from phenylboronic acid modified gelatin and oxidized-dextran for bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phenylboronate-salicylate ester cross-linked self-healing hydrogel composed of modified hyaluronan at physiological pH - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 18. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols for Palladium Catalyst Selection in the Suzuki Coupling of 3-(2-Morpholinoethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the selection of palladium catalysts and the optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 3-(2-morpholinoethoxy)phenylboronic acid. The presence of the morpholinoethoxy substituent introduces specific electronic and steric considerations that necessitate a tailored approach to catalyst and ligand selection. This guide elucidates the mechanistic underpinnings of the Suzuki coupling, offers a systematic approach to catalyst screening, and provides detailed experimental protocols for achieving high-yield coupling of this versatile building block in pharmaceutical and materials science research.
Introduction: The Suzuki-Miyaura Coupling and the Significance of this compound
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides or triflates.[1] This palladium-catalyzed transformation is prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.[2]
This compound is a valuable building block in drug discovery and materials science. The morpholinoethoxy moiety can enhance aqueous solubility, modulate pharmacokinetic properties, and provide a handle for further functionalization. However, the electron-donating nature of the ether oxygen and the potential for the morpholine nitrogen to coordinate with the palladium center can present challenges in achieving efficient and reproducible Suzuki couplings. This guide provides a systematic approach to overcoming these challenges through rational catalyst selection and reaction optimization.
The Catalytic Cycle: A Mechanistic Framework for Catalyst Selection
A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for informed catalyst selection. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of palladium source and, critically, the ancillary ligands, directly influences the efficiency of each step in this cycle. For a substrate like this compound, the ligand must be carefully chosen to promote the desired catalytic turnover while minimizing potential side reactions.
Palladium Catalyst and Ligand Selection: A Data-Driven Approach
The success of the Suzuki coupling of this compound hinges on the selection of an appropriate palladium precatalyst and phosphine ligand. The ether and morpholine functionalities render the boronic acid electron-rich, which can impact the transmetalation step.
Palladium Precatalysts
| Precatalyst | Common Name | Oxidation State | Key Characteristics |
| Pd(OAc)₂ | Palladium(II) Acetate | +2 | Air-stable, requires in situ reduction. |
| PdCl₂(PPh₃)₂ | Bis(triphenylphosphine)palladium(II) Dichloride | +2 | Air-stable, common choice for a variety of couplings. |
| Pd(dppf)Cl₂ | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | +2 | Robust catalyst, often effective for challenging substrates. |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | 0 | Air-sensitive, provides a direct source of Pd(0). |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 0 | Air-sensitive, widely used Pd(0) source. |
For initial screening with this compound, Pd(OAc)₂ or Pd(dppf)Cl₂ are recommended due to their stability and proven efficacy in a broad range of Suzuki couplings.
Ligand Selection: The Key to Success
The choice of phosphine ligand is arguably the most critical parameter in optimizing the Suzuki coupling. The ligand stabilizes the palladium center, influences its reactivity, and can mitigate side reactions. For electron-rich boronic acids like the one , bulky and electron-rich phosphine ligands are often preferred.
Figure 2: Ligand selection strategy for electron-rich boronic acids.
Recommended Ligands for Screening:
| Ligand | Common Name | Characteristics |
| PPh₃ | Triphenylphosphine | Standard, less electron-rich, good starting point. |
| P(t-Bu)₃ | Tri(tert-butyl)phosphine | Bulky, electron-rich, often accelerates oxidative addition and reductive elimination. |
| PCy₃ | Tricyclohexylphosphine | Bulky, electron-rich, similar to P(t-Bu)₃. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Buchwald ligand; bulky and electron-rich, highly effective for challenging couplings. |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Buchwald ligand; very bulky and electron-rich, excellent for sterically hindered substrates. |
| dppf | 1,1'-Bis(diphenylphosphino)ferrocene | Bidentate ligand, forms stable complexes, often used in Pd(dppf)Cl₂. |
For the coupling of this compound, starting with a screening of SPhos and XPhos is highly recommended, as these Buchwald ligands are designed to facilitate the coupling of electron-rich and sterically demanding substrates.
Optimization of Reaction Conditions
Beyond the catalyst and ligand, the choice of base and solvent system is crucial for achieving optimal results.
Base Selection
The base plays a critical role in the transmetalation step by activating the boronic acid. A variety of inorganic bases are commonly employed.
| Base | Strength | Solubility | Comments |
| K₂CO₃ | Moderate | Good in aqueous mixtures | A common and effective choice for many Suzuki couplings. |
| Cs₂CO₃ | Strong | Good in organic solvents | Often used for more challenging couplings. |
| K₃PO₄ | Strong | Moderate | A strong base that can be effective when others fail. |
| NaHCO₃ | Weak | Good in aqueous mixtures | A milder option for base-sensitive substrates. |
For initial trials, K₂CO₃ or K₃PO₄ are recommended. The use of an aqueous solution of the base is often beneficial.
Solvent System
The solvent must solubilize the reactants and the catalyst system. A mixture of an organic solvent and water is typically used.
| Organic Solvent | Properties |
| 1,4-Dioxane | High boiling point, good for many Suzuki couplings. |
| Toluene | High boiling point, less polar than dioxane. |
| Tetrahydrofuran (THF) | Lower boiling point, good for milder conditions. |
| Acetonitrile (MeCN) | Polar aprotic solvent. |
A common and effective solvent system for initial screening is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization may be required for specific aryl halide coupling partners.
General Protocol for Catalyst Screening
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-dioxane)
-
Degassed water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., 0.04 mmol, 4 mol%) in a small amount of the organic solvent.
-
Add the catalyst solution to the Schlenk tube.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed organic solvent (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Recommended Starting Conditions
-
Catalyst System: Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)
-
Base: K₃PO₄ (2.0 equiv.)
-
Solvent: 1,4-Dioxane / H₂O (4:1)
-
Temperature: 100 °C
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh palladium source and ligand. Ensure proper inert atmosphere. |
| Inappropriate ligand | Screen a panel of bulky, electron-rich ligands (e.g., XPhos, RuPhos). | |
| Insufficiently strong base | Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). | |
| Protodeborylation | Degradation of boronic acid | Use the boronic acid as the limiting reagent or use a boronic ester (e.g., pinacol ester). Use anhydrous conditions with a soluble base like Cs₂CO₃. |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere. |
| Inefficient transmetalation | Optimize the ligand and base to favor the cross-coupling pathway. | |
| Dehalogenation of Aryl Halide | Presence of a hydride source | Use high-purity, anhydrous solvents. |
Conclusion
The successful Suzuki-Miyaura coupling of this compound is readily achievable with careful consideration of the catalyst system and reaction parameters. The use of bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands SPhos and XPhos, in combination with a suitable palladium precatalyst and an appropriate base and solvent system, provides a robust starting point for achieving high yields of the desired biaryl products. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers in the efficient synthesis of complex molecules incorporating this important structural motif.
References
-
Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. (2024). RSC Advances. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). Molecules. [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura micellar Cross-Coupling in water, at room tempera. (n.d.). UniMiB. [Link]
-
Reagents and conditions: (a) variously substituted phenylboronic acid,... (n.d.). ResearchGate. [Link]
-
Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. (n.d.). ResearchGate. [Link]
-
The Suzuki coupling reaction of arylbromides with phenylboronic acid. (n.d.). ResearchGate. [Link]
-
The Suzuki coupling reaction of aryl bromides with phenylboronic acid in situ-reaction conditions (PdCl2/L1) a. (n.d.). ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling in water, at room tempera. (n.d.). UniMiB. [Link]
-
Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. (n.d.). Organic Chemistry Portal. [Link]
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. (2020). Organic Syntheses. [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. [Link]
-
Scheme 1. Reagents and conditions: (a) p-methoxyphenylboronic acid,... (n.d.). ResearchGate. [Link]
-
Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. (2024). MDPI. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PubMed Central. [Link]
-
Application of P‐Bridged Biaryl Phosphines in Pd‐Catalyzed α‐Arylation Reactions. (2022). ChemistryOpen. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of... (n.d.). ResearchGate. [Link]
-
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for 3-(2-Morpholinoethoxy)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: Unlocking Molecular Complexity with a Versatile Building Block
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, a testament to its broad functional group tolerance and mild reaction conditions.[1][2] This Nobel Prize-winning methodology has revolutionized the synthesis of biaryls and other conjugated systems, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[1][3] Central to the success of these transformations is the judicious choice of the organoboron reagent. 3-(2-Morpholinoethoxy)phenylboronic acid is a particularly valuable building block, incorporating a hydrophilic morpholinoethoxy tail that can enhance solubility and introduce a key pharmacophore. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Suzuki-Miyaura coupling reactions, focusing on practical experimental setups, mechanistic insights, and troubleshooting.
The structure of this compound presents a unique combination of a reactive boronic acid moiety for cross-coupling and a tertiary amine in the morpholine ring, which can influence solubility and potentially interact with the catalyst.[4] Understanding the interplay of these features is crucial for optimizing reaction outcomes.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] The generally accepted mechanism is depicted below.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide (Ar-X), forming a Pd(II) complex.[5][6] The choice of ligand (L) is critical as it modulates the electron density and steric environment of the palladium center, influencing the rate of this step.[8]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (in this case, the 3-(2-morpholinoethoxy)phenyl group) to the Pd(II) center.[8] A base is crucial for this step, as it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer.[9][10][11] The exact mechanism of transmetalation is still a subject of research, but it is widely accepted that the base plays a pivotal role.[8]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated to form the desired biaryl product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][8]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.
Materials and Equipment
-
Reagents:
-
Equipment:
-
Schlenk flask or reaction vial with a screw cap
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (nitrogen or argon)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) supplies
-
Column chromatography setup
-
Reaction Setup Workflow
Figure 2: A typical workflow for setting up a Suzuki-Miyaura coupling reaction.
Detailed Procedure
-
Preparation: Ensure all glassware is oven-dried to remove any moisture.
-
Charging the Reaction Vessel: To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial as the active Pd(0) species is sensitive to oxygen.
-
Solvent Addition: Add the degassed solvent(s) via syringe. If using a biphasic system (e.g., toluene/water), ensure the aqueous base solution is also degassed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and water.
-
Separate the organic layer. Due to the hydrophilic nature of the product, back-extract the aqueous layer with the organic solvent to maximize recovery.[12]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel. The polarity of the eluent will depend on the specific product; a gradient of ethyl acetate in hexanes or dichloromethane in methanol is often a good starting point. The morpholine group may cause streaking on the silica gel; adding a small amount of triethylamine (0.1-1%) to the eluent can help mitigate this.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the interplay of several factors. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a ligand | The choice of catalyst and ligand is critical. Electron-rich and bulky phosphine ligands often enhance the rate of oxidative addition and reductive elimination.[8] For challenging substrates, consider using pre-catalysts. |
| Ligand | PPh₃, dppf, SPhos, XPhos | Ligands stabilize the Pd(0) species and modulate its reactivity. The morpholino group on the boronic acid is a potential ligand and could influence the catalytic cycle. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, KF | The base activates the boronic acid for transmetalation.[9][11] The strength and solubility of the base can significantly impact the reaction rate and yield. K₃PO₄ and Cs₂CO₃ are often effective for less reactive substrates. |
| Solvent | Toluene, 1,4-Dioxane, THF, DMF, Acetonitrile/Water mixtures | The solvent system must solubilize the reactants and facilitate the interaction of the organic and aqueous phases if a biphasic system is used. The presence of the morpholinoethoxy group may increase the solubility of the boronic acid in more polar solvents. |
| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate, but can also lead to decomposition of the catalyst or substrates. |
| Boronic Acid Derivative | Boronic acid, Pinacol ester | Pinacol esters are more stable than the corresponding boronic acids and can be advantageous for substrates prone to protodeboronation.[5] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure an inert atmosphere was maintained throughout the reaction setup. Use a fresh batch of catalyst. |
| Insufficiently active base or poor solubility | Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure vigorous stirring. | |
| Low reaction temperature | Increase the reaction temperature in increments. | |
| Protodeboronation | Presence of protic impurities (water, acid) | Use anhydrous solvents and reagents. Consider using the more stable pinacol ester of the boronic acid. |
| Formation of Homocoupling Product | Oxygen contamination | Thoroughly degas all solvents and maintain a strict inert atmosphere. |
| Difficult Purification | Product streaking on silica gel | Add a small amount of triethylamine (0.1-1%) to the eluent during column chromatography to suppress the basicity of the morpholine nitrogen. |
| Product is water-soluble | If the product has high polarity, consider reverse-phase chromatography or crystallization for purification. During workup, saturate the aqueous layer with NaCl to decrease the solubility of the product. |
Conclusion
This compound is a versatile and valuable reagent for the synthesis of complex molecules via the Suzuki-Miyaura cross-coupling reaction. By understanding the fundamental principles of the catalytic cycle and carefully selecting and optimizing the reaction conditions, researchers can effectively utilize this building block to access a wide range of novel compounds. The presence of the morpholinoethoxy group offers advantages in terms of solubility and functionality but also requires consideration during workup and purification. This guide provides a solid foundation for the successful application of this compound in your synthetic endeavors.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Lima, F., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. 2014. [Link]
-
ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. 2014. [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. [Link]
-
Molan, G. P., et al. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. 2015. [Link]
-
Reddit. Hydrophilic Suzuki-coupling product workup?. 2025. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. [Link]
Sources
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. 4-(2-Morpholinoethoxy)phenylboronic acid, HCl (1072945-74-4) for sale [vulcanchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. semanticscholar.org [semanticscholar.org]
- 12. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-(2-Morpholinoethoxy)phenylboronic acid
Introduction
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, chemists, and process development professionals working with 3-(2-Morpholinoethoxy)phenylboronic acid. While an invaluable building block in medicinal chemistry and materials science, its unique structure presents distinct challenges not encountered with simpler arylboronic acids. The presence of the morpholinoethoxy side chain, containing both a Lewis basic nitrogen and ether functionalities, can lead to complex interactions with the palladium catalyst.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges, optimize your reaction yields, and ensure robust and reproducible results. Our approach is grounded in mechanistic principles to explain not just what to do, but why a particular strategy is effective.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in Suzuki couplings?
The core challenge stems from the potential for the morpholinoethoxy side chain to act as a chelating ligand for the palladium catalyst. The nitrogen and oxygen atoms can coordinate to the palladium center, forming a stable five- or six-membered ring. This intramolecular chelation can stabilize the catalyst, but it can also form an overly stable complex that inhibits key steps in the catalytic cycle, particularly the final reductive elimination step, leading to low or no product formation.[1] This phenomenon is often referred to as catalyst inhibition or poisoning by a coordinating substrate.
Q2: I'm setting up a new reaction. What are the best general starting conditions?
For challenging substrates like this, starting with a robust and well-established catalyst system is crucial. Avoid traditional, less active catalysts like Pd(PPh₃)₄, which are often not effective. A recommended starting point is:
| Component | Recommendation | Rationale |
| Aryl Halide | 1.0 eq | The limiting reagent. |
| Boronic Acid | 1.2 - 1.5 eq | A slight excess helps drive the reaction to completion. |
| Palladium Precatalyst | 1-2 mol% | Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3).[1] |
| Ligand | (If not using a precatalyst) | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos).[2][3] |
| Base | 2.0 - 3.0 eq | K₃PO₄ or Cs₂CO₃.[3] |
| Solvent | 0.1 - 0.5 M | Degassed 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1).[2] |
| Temperature | 80 - 110 °C | Higher temperatures are often needed to overcome activation barriers. |
Note: These conditions are a general guideline and may require optimization for your specific aryl halide coupling partner.[2]
Q3: How should I handle and store this compound?
Like many boronic acids, this reagent can be susceptible to degradation.
-
Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond, especially in the presence of moisture and strong base.[2][4]
-
Homocoupling/Oxidation: Over time, exposure to air and light can lead to the formation of boronic anhydrides (boroxines) or oxidative homocoupling. Storage: Store the solid reagent in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., in a glovebox) at refrigerated temperatures (2-8 °C).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: My reaction yield is consistently low or zero.
This is the most common issue and can be traced back to several factors, often linked to catalyst inhibition.
Causality: The morpholino group is likely coordinating to the palladium center, forming a stable palladacycle that is reluctant to undergo reductive elimination to form the product.[1] The catalytic cycle stalls at this Pd(II) intermediate.
Solution Workflow: Low Yield
Caption: Systematic workflow for troubleshooting low Suzuki coupling yields.
-
Solution 1.1: Change the Catalyst System.
-
Rationale: The choice of ligand is critical. The ligand's job is to modulate the electronic and steric properties of the palladium center. Bulky, electron-rich ligands can promote the reductive elimination step, which is often the rate-limiting step and the one inhibited by substrate coordination.[3] They sterically disfavor the formation of the inhibitory chelate.
-
Action:
-
If using a ligand like PPh₃, switch to a Buchwald-type biarylphosphine ligand such as SPhos , RuPhos , or BrettPhos .[2] These are designed for challenging couplings.
-
Consider N-heterocyclic carbene (NHC) ligands, which are highly effective and can offer different reactivity profiles.[5]
-
Use a modern precatalyst (e.g., SPhos Pd G4) to ensure the efficient in-situ generation of the active Pd(0) species.[1]
-
-
-
Solution 1.2: Re-evaluate the Base and Solvent.
-
Rationale: The base is required to activate the boronic acid, forming the more nucleophilic boronate anion (R-B(OH)₃⁻) needed for transmetalation.[5][6] The base/solvent combination must be optimized. A weak base may not generate enough of the active boronate, while an overly aggressive base in a protic solvent can promote protodeboronation.
-
Action:
-
Base: Use a strong inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure the base is anhydrous and finely powdered for solid-phase reactions to maximize surface area.
-
Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane, toluene, or 2-MeTHF are generally preferred. A small amount of water is often necessary to help dissolve the base and facilitate the formation of the active [Pd(OH)] species, but excess water can promote side reactions.[2] A 10:1 or 20:1 organic solvent to water ratio is a good starting point.
-
-
Problem 2: I'm observing significant homocoupling of the boronic acid.
Homocoupling (formation of a biaryl from two molecules of the boronic acid) is a common side reaction that consumes your starting material and complicates purification.
Causality: This side reaction is primarily driven by two factors: the presence of molecular oxygen and/or an excess of Pd(II) species in the reaction mixture before the catalytic cycle properly initiates.[7][8] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then mediate the homocoupling process.
Catalytic Cycle and Points of Failure
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
preventing deboronation of 3-(2-Morpholinoethoxy)phenylboronic acid during reaction
Introduction
Welcome to the technical support guide for 3-(2-Morpholinoethoxy)phenylboronic acid. This valuable building block is frequently employed in medicinal chemistry and materials science, most notably as a coupling partner in Suzuki-Miyaura cross-coupling reactions. Its unique structure, incorporating a morpholino group, offers desirable physicochemical properties. However, researchers often encounter challenges with the stability of the boronic acid moiety, leading to deboronation and compromised reaction outcomes.
This guide provides an in-depth analysis of the common deboronation pathways, offering field-proven troubleshooting strategies and preventative protocols to ensure the success of your experiments. We will delve into the chemical principles governing these side reactions, empowering you to make informed decisions in your experimental design.
Understanding the Core Problem: Deboronation Pathways
Deboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen (protodeboronation) or a hydroxyl group (oxidation). For arylboronic acids, these are the two primary decomposition pathways that compete with your desired reaction.[1]
Protodeboronation: The Proton Menace
Protodeboronation is a chemical reaction where a proton replaces the boronic acid group, yielding the corresponding arene—in this case, 1-(2-morpholinoethoxy)benzene.[1] This process is highly dependent on pH, temperature, and the solvent system.
-
Base-Catalyzed Pathway: Suzuki-Miyaura reactions require a base to activate the boronic acid, forming the more nucleophilic tetrahedral boronate anion ([ArB(OH)₃]⁻).[2] However, this same boronate species is often more susceptible to protodeboronation, especially at elevated pH and temperatures.[3][4] The rate of this undesired reaction can be significant, consuming your starting material and reducing yields.[5]
-
Acid-Catalyzed Pathway: While less common in cross-coupling conditions, strong acids can also promote protodeboronation.[1] This is particularly relevant during acidic workups or purification on acidic media like standard silica gel.
Oxidative Deboronation: The Air Apparent
Arylboronic acids are susceptible to oxidation, which replaces the C-B bond with a C-O bond, forming a phenol.[6] This is a significant issue in biological applications but can also plague synthetic reactions.[7][8]
-
Mechanism: The reaction proceeds via attack of an oxidant (like dissolved oxygen or peroxide impurities) on the electron-rich boronate, followed by a rearrangement.[7]
-
Reaction Conditions: This pathway is exacerbated by the presence of oxygen, reactive oxygen species (ROS), and certain metal catalysts. Solvents like THF, which can form peroxides upon storage, are a common culprit.
Below is a diagram illustrating the competing reaction pathways for this compound.
Caption: Competing reaction pathways for the boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction isn't working. My boronic acid starting material is consumed, but I have a low yield of the desired product. What's happening? A: This is a classic symptom of deboronation. Your boronic acid is being consumed by a side reaction instead of participating in the catalytic cycle. You are likely forming 1-(2-morpholinoethoxy)benzene via protodeboronation. We recommend analyzing your crude reaction mixture by LC-MS or GC-MS to identify this major byproduct.
Q2: How stable is this compound during storage? A: Like many boronic acids, it is generally stable as a solid under standard ambient conditions when protected from excessive moisture and light.[9] However, over long periods, slow decomposition can occur. For optimal shelf-life, store it in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen).
Q3: Can I use any base for my Suzuki coupling with this compound? A: No, the choice of base is critical. Strongly basic conditions, especially with aqueous hydroxides (e.g., NaOH, KOH) at high temperatures, can dramatically accelerate protodeboronation.[2][3] Milder bases are strongly recommended. Please refer to the Troubleshooting Guide for specific recommendations.
Q4: I'm seeing an unexpected impurity with a mass of +16 Da compared to my deboronated byproduct. What is it? A: This is almost certainly the corresponding phenol, 3-(2-morpholinoethoxy)phenol, resulting from oxidative deboronation.[6] This indicates that your reaction conditions are not sufficiently anaerobic.
Troubleshooting Guide: From Problem to Protocol
This section provides a systematic approach to diagnosing and solving common issues related to the deboronation of this compound.
Caption: A logical workflow for troubleshooting deboronation issues.
Problem 1: High Levels of Protodeboronation (Ar-H byproduct)
Cause A: Inappropriate Base or pH
The Suzuki-Miyaura reaction's requirement for a base creates a delicate balance. The base must be strong enough to form the active boronate species for transmetalation but not so strong that it excessively promotes protodeboronation.[10]
Solution: Switch to milder, non-hydroxide bases. Phosphates and carbonates often provide the optimal balance.
| Base | Typical Solvent(s) | Temperature Range | Comments |
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O, THF | 45 - 80 °C | Excellent, widely used base. Effective at lower temperatures, minimizing thermal decomposition.[11] |
| K₂CO₃ | Dioxane/H₂O, DME | 80 - 100 °C | A standard choice, but can be more aggressive than K₃PO₄ at higher temperatures.[3] |
| Cs₂CO₃ | Dioxane, Toluene, THF | 80 - 110 °C | Highly effective, especially for sterically hindered couplings, but can also promote deboronation if overheated. |
| KF | THF, Toluene | Room Temp - 80 °C | A mild base that can activate the boronic acid without significantly raising the pH.[10] |
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
-
To a reaction vessel, add this compound (1.2 eq.), your aryl halide (1.0 eq.), and K₃PO₄ (3.0 eq.).
-
Add your palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like SPhos, 1-2 mol%).[11]
-
Purge the vessel with a stream of inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add degassed solvent (e.g., Toluene/H₂O 10:1) via cannula.[11]
-
Heat the reaction to the optimized temperature (start with a lower temperature, e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature and proceed with a standard aqueous workup.
Cause B: High Temperature & Long Reaction Time
Excessive heat provides the activation energy for the C-B bond cleavage. If the desired coupling is slow, the boronic acid is exposed to harsh conditions for longer, increasing the likelihood of decomposition.[12]
Solution:
-
Lower the Temperature: Attempt the reaction at the lowest temperature that still allows for catalytic turnover. Even a 10-20 °C reduction can significantly suppress deboronation.
-
Use a More Active Catalyst: Employ modern, highly active palladium precatalysts and ligands (e.g., Buchwald or Fu group systems). These can accelerate the desired coupling, allowing for shorter reaction times and/or lower temperatures, thus outcompeting the deboronation pathway.[1][10]
Problem 2: Significant Oxidative Deboronation (Ar-OH byproduct)
Cause: Presence of Oxygen or Peroxides
This is a clear indication of insufficient control over the reaction atmosphere or solvent purity.
Solution: Implement rigorous anaerobic techniques.
Protocol 2: Rigorous Deoxygenation Procedure
-
Solvent Degassing: Before use, sparge your reaction solvents with an inert gas (Argon is preferred due to its density) for at least 30 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles) for the most stringent applications.
-
Inert Atmosphere: Ensure the reaction is set up and runs entirely under a positive pressure of Nitrogen or Argon. Use Schlenk line techniques or a glovebox.
-
Solvent Purity: Ethereal solvents like THF and Dioxane can form explosive peroxide impurities upon storage in the presence of air and light. Always test for peroxides before use (e.g., with peroxide test strips). If positive, either discard the solvent or purify it by passing it through an activated alumina column.
Proactive Prevention: The Best Practice a Scientist Can Have
Instead of troubleshooting a failed reaction, you can implement strategies from the start to enhance the stability of your boronic acid.
Strategy 1: In Situ Protection as a Boronate Ester
Converting the boronic acid to a more robust boronate ester is a highly effective strategy to prevent both protodeboronation and oxidation.[13][14] While you can isolate the ester, a more efficient approach for this specific substrate is often to form it in situ or use a pre-formed ester. Neopentyl glycol and pinacol esters are common choices.[14][15]
Protocol 3: Suzuki Coupling Using a Neopentyl Glycol Boronate Ester
-
Ester Formation: In a flask equipped with a Dean-Stark trap, combine this compound (1.0 eq.), neopentyl glycol (1.1 eq.), and toluene.[15]
-
Heat the mixture to reflux until water ceases to collect in the trap.
-
Cool the solution and remove the toluene under reduced pressure. The resulting crude boronate ester is often robust enough to be used directly in the next step without further purification.
-
Anhydrous Coupling: Subject the neopentyl glycol boronate ester to anhydrous Suzuki-Miyaura conditions using a non-aqueous base like potassium trimethylsilanolate (TMSOK) in a solvent like THF. This completely removes water, a key ingredient for protodeboronation.[15]
Strategy 2: Purification Considerations
The basic morpholino nitrogen and the acidic boronic acid group can make purification on silica gel challenging, potentially causing decomposition.
-
Neutralize Silica: If column chromatography is necessary, consider pre-treating the silica gel with a non-nucleophilic base. Prepare a slurry of silica in your eluent containing ~1% triethylamine, then pack the column as usual.[13]
-
Alternative Purification: Recrystallization can be a highly effective method for purifying boronic acids and their products, avoiding interaction with silica gel altogether.[16]
-
Use a Stable Ester: Purifying the more stable pinacol or MIDA boronate ester is often much easier than purifying the free boronic acid.[13][14]
By understanding the underlying mechanisms of deboronation and proactively implementing these robust protocols, researchers can significantly improve the reliability and success rate of reactions involving this compound.
References
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link][3][17]
-
Billingsley, K. L., & Barder, T. E. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Proceedings of the National Academy of Sciences. [Link][6][7]
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link][5]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link][4]
-
PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link][7][8]
-
ResearchGate. (n.d.). Suppressing Protodeboronation in Cu-Mediated F/F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. [Link][12]
-
Kliem, S., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link][18][19][20]
-
Reddit. (2021). A strategy for preventing boron-containing compounds from breaking down could help medicinal chemists design new drugs. Reddit. [Link][8]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link][14]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link][21]
-
Pesch, J. P., et al. (2016). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. PubMed Central. [Link][11]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link][10]
-
Reddit. (2017). Purification of boronic acids? r/chemistry on Reddit. [Link][16]
-
Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Link][15]
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- 3. research.ed.ac.uk [research.ed.ac.uk]
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- 5. researchgate.net [researchgate.net]
- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 7. pnas.org [pnas.org]
- 8. reddit.com [reddit.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 15. orgsyn.org [orgsyn.org]
- 16. reddit.com [reddit.com]
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- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. semanticscholar.org [semanticscholar.org]
- 21. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
common side products in 3-(2-Morpholinoethoxy)phenylboronic acid reactions
Welcome to the technical support guide for 3-(2-Morpholinoethoxy)phenylboronic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding its use, primarily in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the scientific rationale and practical protocols to overcome common challenges and ensure successful experimental outcomes.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The morpholinoethoxy substituent enhances aqueous solubility and offers a handle for modulating pharmacokinetic properties. However, like all organoboron reagents, its reactivity can be nuanced. This guide will focus on identifying, understanding, and mitigating the formation of common side products to maximize the yield and purity of your desired coupled product.
Troubleshooting Guide: Isolating & Solving Side Product Formation
This section is structured in a question-and-answer format to directly address specific issues you may observe during your experiments.
Issue 1: Significant formation of a low-polarity byproduct identified as a symmetrical biaryl.
Question: My reaction shows a significant amount of a homocoupled byproduct, where two molecules of my boronic acid have coupled together. What causes this, and how can I prevent it?
Answer: This side product is the result of boronic acid homocoupling. This process is primarily driven by two factors: the presence of molecular oxygen and/or the use of a Pd(II) precatalyst without efficient reduction to the active Pd(0) species.[1][2]
-
Causality: Oxygen can oxidatively add to the Pd(0) catalyst, generating Pd(II) species that promote homocoupling.[2] Alternatively, if you start with a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced to Pd(0) to enter the main catalytic cycle. This reduction can occur via the homocoupling of two boronic acid molecules, which consumes your starting material.[1]
Troubleshooting Workflow for Homocoupling:
Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.
Detailed Mitigation Protocols:
-
Rigorous Degassing:
-
Protocol: Before adding the palladium catalyst, sparge the solvent and the reaction mixture with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the reaction. This is the most critical step to prevent oxygen-mediated homocoupling.[3]
-
-
Choice of Palladium Source:
-
Rationale: Using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can eliminate the initial reduction step that often leads to homocoupling.[1]
-
Protocol: If using a Pd(II) precatalyst, ensure conditions favor its rapid reduction to Pd(0). The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can facilitate this and promote the desired cross-coupling pathway over homocoupling.[4]
-
| Parameter | Recommendation to Minimize Homocoupling | Rationale |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Prevents oxidation of Pd(0) to catalyst-killing or homocoupling-promoting Pd(II) species.[2] |
| Palladium Source | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) | Bypasses the initial Pd(II) reduction step that consumes boronic acid.[1] |
| Ligands | Use bulky, electron-donating phosphines | These ligands promote the reductive elimination step of the desired product and can hinder the formation of intermediates leading to homocoupling.[4] |
Issue 2: A major side product is the simple arene, 1-(2-morpholinoethoxy)benzene.
Question: My reaction is consuming the boronic acid, but instead of the coupled product, I am forming the protodeboronated arene. Why is this happening and what are the best ways to stop it?
Answer: This side reaction is known as protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. It is a common decomposition pathway for arylboronic acids, especially under basic aqueous conditions or at elevated temperatures.[5]
-
Causality: The mechanism can be complex and pH-dependent. Under basic conditions, formation of the boronate anion ([ArB(OH)₃]⁻) makes the aryl group more susceptible to protonolysis by water or other protic sources in the reaction mixture.[5] The rate of protodeboronation is highly sensitive to the base, temperature, and concentration of free boronic acid.
Key Factors Influencing Protodeboronation:
Caption: Key factors that accelerate the rate of protodeboronation.
Detailed Mitigation Protocols:
-
Base Selection:
-
Rationale: Strong bases (e.g., NaOH, KOH) significantly accelerate protodeboronation. Milder bases provide the necessary activation for transmetalation while minimizing C-B bond cleavage.[3]
-
Protocol: Switch from strong bases to milder inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).
-
-
Use of Boronic Esters ("Slow-Release" Strategy):
-
Rationale: Converting the boronic acid to a more stable ester (e.g., a pinacol or MIDA ester) protects it from degradation. The ester slowly hydrolyzes under the reaction conditions to release a low concentration of the active boronic acid, which is immediately consumed in the productive coupling cycle. This "slow-release" strategy is highly effective at suppressing protodeboronation.[5][6]
-
Protocol for Pinacol Ester Formation:
-
In a round-bottom flask, combine this compound (1.0 eq.), pinacol (1.1 eq.), and toluene.
-
Equip the flask with a Dean-Stark apparatus to remove water.
-
Heat the mixture to reflux until no more water is collected.
-
Cool the reaction and concentrate under reduced pressure. The crude pinacol ester can often be used directly in the Suzuki coupling without further purification.[7]
-
-
-
Catalyst and Reaction Conditions:
-
Rationale: The goal is to make the desired cross-coupling reaction kinetically much faster than the undesired protodeboronation.
-
Protocol: Use a highly active catalyst system (e.g., a modern Buchwald precatalyst like XPhos Pd G3) to accelerate the catalytic cycle.[3] If possible, lower the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after the starting materials are consumed.
-
| Parameter | Recommendation to Minimize Protodeboronation | Rationale |
| Base | Use milder bases (K₃PO₄, Cs₂CO₃) | Reduces the rate of base-catalyzed C-B bond cleavage.[3] |
| Boron Reagent | Convert to a pinacol or MIDA ester | Protects the boronic acid and allows for its slow release, keeping the concentration of the unstable free acid low.[5][6] |
| Catalyst System | Use a highly active catalyst/ligand combination | Ensures the rate of cross-coupling is significantly faster than the rate of protodeboronation.[3] |
| Temperature/Time | Use the lowest effective temperature and monitor closely | Minimizes thermal decomposition and time-dependent protodeboronation. |
Frequently Asked Questions (FAQs)
Q1: Is the morpholinoethoxy group stable under typical Suzuki-Miyaura conditions?
A1: Yes, the morpholino group and the ether linkage are generally very stable under the conditions used for Suzuki-Miyaura coupling. Morpholine is a robust heterocycle often incorporated into pharmacologically active molecules and even used in the design of ligands for palladium catalysts.[8][9] The tertiary amine of the morpholine ring is not expected to undergo side reactions like N-arylation under these conditions, and the alkyl ether bond is robust.
Q2: Can the nitrogen atom in the morpholine ring coordinate to the palladium catalyst and inhibit the reaction?
A2: While the nitrogen atom is a potential coordination site, it is unlikely to act as a significant catalyst poison. In many cases, amine-functionalized ligands are designed specifically to have a nitrogen atom coordinate to the palladium center to modulate its activity.[10] Given the flexibility of the ethoxy linker, any intramolecular coordination would likely be weak and transient, and it is not a commonly reported failure mode for substrates of this type.
Q3: My boronic acid has poor solubility in the reaction solvent. What should I do?
A3: Poor solubility can lead to slow reaction rates and incomplete conversion.
-
Modify the Solvent System: A biphasic system like Toluene/Water or Dioxane/Water is often effective. The aqueous phase helps dissolve the boronic acid (especially as the boronate salt) and the base, while the organic phase dissolves the aryl halide and the catalyst.
-
Use a Phase-Transfer Catalyst: Additives like tetrabutylammonium bromide (TBAB) can help shuttle the boronate salt from the aqueous phase to the organic phase where the catalytic reaction occurs.
-
Switch to a Boronic Ester: As mentioned in the troubleshooting section, pinacol esters are significantly more soluble in common organic solvents (like dioxane, THF, toluene) than their corresponding boronic acids.
Q4: Should I use anhydrous solvents to prevent protodeboronation?
A4: Not necessarily. Many Suzuki protocols perform well, or are even enhanced by, the presence of water, which is needed to dissolve the base and facilitate the formation of the active boronate species. The key is not the complete absence of water, but rather controlling the other factors that accelerate protodeboronation (base strength, temperature). For particularly sensitive substrates, minimizing water and using an anhydrous base like K₃PO₄ in a solvent like THF can be a successful strategy.[11]
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
-
Maji, B., & Dauth, M. (2013). Probing the utility of palladium complexes supported by morpholine-functionalized N-heterocyclic carbene ligands in Buchwald–Hartwig amination. ResearchGate. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry, 50(5-6), 664-674. Available at: [Link]
-
Obora, Y., et al. (2025). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Avanthay, M., et al. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. Available at: [Link]
-
Reddit user discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Accounts of Chemical Research. Available at: [Link]
-
Banga, S., & Babu, S. A. (2025). Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. RSC Publishing. Available at: [Link]
-
Bissy, D., & Pirnot, M. T. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]
-
Uozumi, Y., Tanahashi, A., & Hayashi, T. (n.d.). Catalytic asymmetric construction of morpholines and piperazines by palladium-catalyzed tandem allylic substitution reactions. The Journal of Organic Chemistry. Available at: [Link]
-
Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C-N and C-O bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amine might end palladium’s reign over classic cross coupling reaction | Research | Chemistry World [chemistryworld.com]
Technical Support Center: Purification of Products from 3-(2-Morpholinoethoxy)phenylboronic acid Coupling Reactions
Welcome to the technical support guide for purifying coupling products derived from 3-(2-morpholinoethoxy)phenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges associated with purifying these often polar, basic compounds.
Introduction: The Challenge of the Morpholinoethoxy Moiety
The this compound is a valuable building block in medicinal chemistry, often employed in Suzuki-Miyaura cross-coupling reactions to introduce a solubilizing and pharmacologically relevant morpholine group. However, the very features that make this reagent attractive—the polar ether linkage and the basic morpholine nitrogen—can introduce significant challenges during product purification.
This guide will equip you with the knowledge to anticipate and solve these purification hurdles, ensuring you obtain your target compound with the desired purity.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when purifying products from these reactions.
Q1: My TLC shows a smeary spot for my product. What does this mean and how can I fix it?
A1: A smeary or tailing spot on a silica gel TLC plate is a classic indicator of a basic compound interacting strongly with the acidic silica gel. The morpholine nitrogen in your product is basic and can interact with the silanol groups (Si-OH) on the silica surface, leading to poor chromatographic behavior.
-
Quick Fix: To counteract this, you can add a small amount of a basic modifier to your TLC developing solvent. A common choice is 0.5-2% triethylamine (Et3N) or ammonia solution in your eluent system (e.g., ethyl acetate/hexanes). This will neutralize the acidic sites on the silica, leading to sharper, more defined spots.
Q2: I'm having trouble separating my product from unreacted boronic acid. What's the best approach?
A2: Residual this compound can be a persistent impurity. Due to its polar nature, it can have similar retention characteristics to the desired product in normal-phase chromatography.
-
Recommended Method: An acid-base extraction is often the most effective way to remove boronic acid impurities. During the reaction work-up, washing the organic layer with an aqueous basic solution (e.g., 1M NaOH or saturated NaHCO3) will convert the boronic acid into its water-soluble boronate salt, which will partition into the aqueous layer. Your product, being a tertiary amine, will remain in the organic layer.
Q3: My final product has a brownish tint, suggesting palladium contamination. How can I remove residual palladium?
A3: Palladium catalysts are essential for the coupling reaction but must be removed from the final product, especially for pharmaceutical applications.
-
Solution: Several methods can be employed to scavenge residual palladium. One effective technique is to treat the crude product solution with a scavenger resin or perform an aqueous wash with a solution that can complex with palladium, such as 20% aqueous sodium bisulfite (NaHSO3) at an elevated temperature. Filtering the reaction mixture through a pad of Celite can also help remove some of the precipitated palladium black.
Q4: What are the most common side products I should be aware of?
A4: Besides unreacted starting materials, the most common side products in Suzuki-Miyaura couplings are homocoupling products of the boronic acid and protodeborylation of the boronic acid.
-
Homocoupling: This results in a dimer of the 3-(2-morpholinoethoxy)phenyl group. Its formation is often promoted by the presence of oxygen.
-
Protodeborylation: This is the replacement of the boronic acid group with a hydrogen atom, which can be accelerated in aqueous conditions.
Careful control of reaction conditions, such as thorough degassing of the reaction mixture, can minimize the formation of these byproducts.
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to overcoming specific purification challenges.
Problem 1: Product is Water-Soluble and Difficult to Extract
The morpholinoethoxy group can impart significant water solubility to the final product, leading to poor recovery during aqueous work-ups.
Causality:
The morpholine nitrogen can be protonated under acidic conditions, forming a highly water-soluble ammonium salt. Even in neutral or slightly basic conditions, the polarity of the morpholinoethoxy tail can lead to partitioning into the aqueous phase.
Solutions:
-
Back-Extraction: If your product is partially extracted into an acidic aqueous layer, you can recover it by basifying the aqueous layer with a strong base (e.g., 2M NaOH) to a pH of 9-10 and then re-extracting with an organic solvent like dichloromethane or ethyl acetate.
-
Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride (brine). This decreases the polarity of the aqueous phase, reducing the solubility of your organic product and driving it into the organic layer.
-
Choice of Extraction Solvent: Use a more polar extraction solvent that is still immiscible with water, such as dichloromethane (DCM) or a mixture of ethyl acetate and THF.
Problem 2: Co-elution of Product and Impurities during Column Chromatography
Due to the polarity of the morpholinoethoxy group, the product may have similar retention times to polar impurities, making separation by standard silica gel chromatography difficult.
Workflow for Optimizing Chromatographic Separation:
Caption: Workflow for optimizing chromatographic purification.
Detailed Protocols:
Protocol 1: Modified Normal-Phase Flash Chromatography
-
Prepare the Slurry: Prepare a slurry of silica gel in your chosen eluent system (e.g., 95:5 ethyl acetate/hexanes). Add 1% triethylamine to the eluent to neutralize the silica.
-
Dry Loading: For best results, pre-adsorb your crude product onto a small amount of silica gel. Dissolve the crude material in a minimal amount of a polar solvent (like DCM or methanol), add silica gel, and evaporate the solvent to dryness. This "dry load" can then be carefully added to the top of your column.
-
Elution: Run the column using the triethylamine-modified eluent. A gradient elution, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexanes), can be effective.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC (using the same modified eluent) to identify those containing the pure product.
Table 1: Example Solvent Systems for Flash Chromatography
| Polarity of Product | Starting Eluent System (v/v) | Gradient To (v/v) | Modifier |
| Less Polar | 90:10 Hexanes/Ethyl Acetate | 50:50 Hexanes/Ethyl Acetate | 1% Triethylamine |
| Moderately Polar | 100% Ethyl Acetate | 95:5 Ethyl Acetate/Methanol | 1% Triethylamine |
| Very Polar | 98:2 Dichloromethane/Methanol | 90:10 Dichloromethane/Methanol | 1% Triethylamine |
Protocol 2: Acid-Base Extraction for Impurity Removal
This protocol is particularly useful for removing acidic impurities like unreacted boronic acid and basic impurities that are more or less basic than your product.
improving solubility of 3-(2-Morpholinoethoxy)phenylboronic acid in reaction media
Welcome to the dedicated technical support guide for 3-(2-Morpholinoethoxy)phenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate and overcome common challenges related to the solubility of this versatile building block in various reaction media. Our goal is to provide not just protocols, but a foundational understanding of the compound's behavior to empower you to troubleshoot and optimize your specific applications.
Introduction: Understanding the Molecule
This compound is a unique bifunctional molecule. Its reactivity is primarily driven by the phenylboronic acid moiety, making it a valuable substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. However, its solubility is dictated by the interplay between three key structural features:
-
The Boronic Acid Group (-B(OH)₂): A Lewis acidic group that can form a negatively charged, more soluble boronate species (R-B(OH)₃⁻) under basic conditions (pKa typically ~8-9).[1]
-
The Morpholine Ring: A tertiary amine that acts as a Brønsted-Lowry base, becoming a positively charged, more soluble ammonium species under acidic conditions (pKa of morpholine is ~8.5).
-
The Phenyl and Ethoxy Groups: These contribute to the molecule's organic character, favoring solubility in polar organic solvents.
This amphoteric nature—possessing both an acidic and a basic center—is the primary reason for its complex and highly pH-dependent solubility profile.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my reaction solvent. What are the common causes?
This is the most frequent issue encountered. The primary causes are:
-
Solvent Mismatch: The polarity of your chosen solvent may be inappropriate. While possessing organic character, the molecule has significant polarity from the morpholino and boronic acid groups. Nonpolar solvents like hexanes or toluene alone are often poor choices.
-
Incorrect pH: In aqueous or protic media, the pH is critical. At its isoelectric point, where the molecule has both a positive and negative charge (zwitterion) or is neutral, solubility is at its minimum. You are likely working near this pH.
-
Boroxine Formation: Like many boronic acids, this compound can undergo intermolecular dehydration to form a cyclic trimer anhydride called a boroxine.[2][3] Boroxines are often significantly less soluble than the parent boronic acid and can precipitate from solution, appearing as a persistent solid. This process is often driven by heat or azeotropic removal of water.[4]
Q2: What is a general solubility profile for this compound?
While empirical testing is always recommended for your specific lot and reaction concentration, the following table provides a general guide for solubility at room temperature.
| Solvent Class | Examples | General Solubility | Notes |
| Polar Aprotic | DMF, DMSO, NMP | High | Generally good solvents, but their high boiling points can complicate product isolation. |
| Ethers | THF, 2-MeTHF, Dioxane | Moderate | Often used in Suzuki reactions. Solubility can be limited, requiring co-solvents or heating.[4][5] |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Solvating, but can participate in transesterification with the boronic acid. |
| Ketones | Acetone, MEK | Moderate | Good solubility, but reactivity with some reagents is a concern.[4][6] |
| Chlorinated | DCM, Chloroform | Low to Moderate | Solubility is often limited.[7] |
| Hydrocarbons | Toluene, Heptane, Hexane | Very Low | Generally unsuitable as primary solvents; may be used as an anti-solvent or in biphasic mixtures. |
| Water | H₂O | Highly pH-Dependent | Poorly soluble at neutral pH. High solubility at pH < 4 and pH > 10.[8] |
Q3: How exactly does pH control the solubility in aqueous media?
The pH of the aqueous phase directly controls the ionization state of the molecule's two functional groups. Understanding this allows you to manipulate solubility strategically.
-
Low pH (e.g., pH < 4): The morpholine nitrogen is protonated (-NH⁺), making the molecule a water-soluble cationic salt. The boronic acid remains neutral.
-
Neutral pH (e.g., pH ~ 6-8): The molecule is likely in a neutral or zwitterionic state, where solubility is at its minimum. This is a common pitfall in biphasic Suzuki reactions where the aqueous base is not strong enough.
-
High pH (e.g., pH > 10): The boronic acid forms the anionic hydroxyboronate species (-B(OH)₃⁻), which is highly water-soluble.[9][10] The morpholine remains neutral.
Troubleshooting Guide 1: Poor Solubility in Anhydrous Organic Solvents
Scenario: You are setting up a reaction (e.g., Miyaura borylation, anhydrous Suzuki coupling) in a solvent like THF, Dioxane, or Toluene, and the boronic acid remains a slurry even with stirring and gentle heating.
Root Cause Analysis:
The polarity of the solvent is insufficient to break up the crystal lattice of the boronic acid, which is stabilized by intermolecular hydrogen bonding. Inefficient dissolution significantly slows reaction kinetics and can lead to incomplete conversion.
Solutions & Protocols:
1. Introduce a Polar Aprotic Co-solvent:
-
Explanation: A small amount of a highly polar solvent like DMF or NMP can dramatically increase solubility without significantly altering the bulk reaction medium.
-
Protocol:
-
To your slurry of boronic acid in the primary solvent (e.g., 10 mL Toluene), add the co-solvent (e.g., DMF) dropwise with vigorous stirring.
-
Start with 1-2% v/v (e.g., 0.1-0.2 mL) and observe for dissolution.
-
Gently warm the mixture to 40-50 °C if necessary.
-
Increase the co-solvent amount up to 10% v/v if needed, but be mindful of potential impacts on downstream workup.
-
2. Convert to a Boronic Ester (The Preferred Method):
-
Explanation: Converting the hydrophilic diol of the boronic acid into a lipophilic ester, such as the pinacol ester, dramatically increases solubility in organic solvents.[4][11] This also enhances stability, preventing boroxine formation and protodeboronation.[12] You can purchase the pinacol ester directly[13] or form it in-situ.
-
Protocol (In-situ Pinacol Ester Formation):
-
Combine this compound (1.0 eq), pinacol (1.1 eq), and your anhydrous reaction solvent (e.g., Dioxane or Toluene).
-
Add a drying agent to scavenge the water byproduct. Anhydrous MgSO₄ or Na₂SO₄ can be used, but molecular sieves (4Å) are often cleaner.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 1-2 hours. You should observe the initial solid dissolving as the more soluble ester forms.
-
The resulting solution/slurry (containing the ester and drying agent) can often be used directly in the subsequent reaction without isolation.
-
Troubleshooting Guide 2: Poor Solubility in Biphasic Media (e.g., Toluene/Water)
Scenario: You are running a classic Suzuki coupling with an organic solvent (e.g., Toluene, THF) and an aqueous base (e.g., K₂CO₃, K₃PO₄ solution). A thick precipitate forms at the interface, or the boronic acid never fully dissolves, leading to a stalled reaction.
Root Cause Analysis:
The system pH is likely near the isoelectric point of the molecule, minimizing its solubility in both phases. The base may not be strong enough to fully deprotonate the boronic acid to the highly water-soluble boronate form, or transfer between the phases is poor.
Solutions & Protocols:
1. Optimize the Aqueous Base (pH Control):
-
Explanation: Switching to a stronger base ensures the formation of the anionic boronate, pulling the compound into the aqueous phase where it can interact with the water-soluble palladium catalyst intermediate.
-
Protocol:
-
Screen Bases: If using K₂CO₃ (pH of ~11.5 in solution) fails, try a stronger base like K₃PO₄ (pH ~12.3) or NaOH (pH can be adjusted to 13-14).
-
Measure pH: Before starting the reaction, prepare your aqueous base and measure its pH. Ensure it is well above 10 to favor boronate formation.
-
Staged Addition: Add the boronic acid to the biphasic solvent/base mixture before adding the catalyst and aryl halide. Stir vigorously for 15-20 minutes. You should see the solid dissolve, indicating successful transfer into the aqueous phase as the boronate. If it does not, the base is not effective.
-
2. Employ a Phase-Transfer Catalyst (PTC):
-
Explanation: A PTC, such as tetrabutylammonium bromide (TBAB), facilitates the transport of the anionic boronate from the aqueous phase into the organic phase where the palladium catalyst and aryl halide reside.[14] This is extremely effective for biphasic reactions.
-
Protocol:
-
To your standard reaction setup, add a catalytic amount of TBAB (typically 2-10 mol%).
-
Vigorous stirring is essential to maximize the interfacial area where the phase transfer occurs.
-
A PTC can often make the difference between a stalled reaction and a high-yielding one, especially when solubility is marginal.
-
3. Use a Water-Miscible Co-solvent:
-
Explanation: Adding a solvent that is miscible with both water and the organic phase creates a more homogeneous reaction environment, eliminating the phase-transfer problem.[15]
-
Protocol:
-
Instead of a purely biphasic system like Toluene/Water, consider a solvent system like Dioxane/Water or THF/Water.
-
Ethanol can also be an excellent co-solvent in many Suzuki reactions, creating a single phase with the aqueous base and improving reagent solubility.
-
Recommended Starting Point: Try a 3:1 or 4:1 mixture of Organic Solvent:Aqueous Base (e.g., 8 mL Dioxane and 2 mL 2M K₂CO₃).
-
Troubleshooting Decision Flowchart
References
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4506. [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]
-
ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid... [Image]. Retrieved from ResearchGate. [Link]
-
BuyersGuideChem. (n.d.). This compound, pinacol ester. Retrieved from [Link]
-
Sporzyński, A., et al. (2017). Solubility of phenylboronic compounds in water. SciSpace. [Link]
-
Semantic Scholar. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
Mäkilä, L. O. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]
-
SpringerLink. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
PubChem. (n.d.). 3-(Morpholino)phenylboronic acid. Retrieved from [Link]
-
ACS Omega. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
-
ACS Publications. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference, not directly from search results but authoritative). A representative link to the book series is provided. [Link]
-
ResearchGate. (2014). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]
-
ResearchGate. (2021). Is there a faster method for dissolve phenylboronic acid?[Link]
-
ResearchGate. (n.d.). Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (n.d.). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Retrieved from [Link]
-
Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?[Link]
-
ResearchGate. (n.d.). pH-Dependent formation equilibrium of a boronic ester in aqueous solution. [Image]. [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. DSpace [kuscholarworks.ku.edu]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. This compound, pinacol ester | C18H28BNO4 - BuyersGuideChem [buyersguidechem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Reaction Kinetics of 3-(2-Morpholinoethoxy)phenylboronic Acid
Welcome to the technical support center for 3-(2-Morpholinoethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for managing the reaction kinetics of this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles to empower you to optimize your reactions effectively.
Introduction to the Unique Characteristics of this compound
This compound is a valuable building block in medicinal chemistry and materials science due to the incorporation of a flexible and polar morpholinoethoxy side chain. While it participates readily in palladium-catalyzed cross-coupling reactions, its unique structural features can present specific challenges and opportunities in controlling reaction kinetics. The presence of both an ether oxygen and a tertiary amine (morpholine) introduces potential coordination chemistry with the palladium catalyst, which can influence the reaction rate and pathway. Understanding these potential interactions is key to troubleshooting and optimizing your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that may arise when working with this compound.
Q1: My Suzuki-Miyaura reaction with this compound is sluggish or stalling. What are the likely causes?
A1: A slow or stalled reaction can be attributed to several factors, some general to Suzuki couplings and some specific to this substrate.
-
Catalyst Activity and Ligand Choice: The palladium catalyst's activity is paramount. If you are using a Pd(II) precatalyst, ensure it is efficiently reduced to the active Pd(0) species in situ.[1] For this electron-rich boronic acid, a bulky and electron-rich phosphine ligand, such as SPhos or XPhos, is often beneficial for promoting both oxidative addition and reductive elimination.[2]
-
Potential Catalyst Inhibition: The morpholino group, being a tertiary amine, has the potential to coordinate to the palladium center. This coordination can sometimes lead to the formation of stable, less reactive catalyst complexes, effectively sequestering the catalyst and slowing down the reaction.[3]
-
Base Selection: The choice of base is critical. An inappropriate base can lead to slow transmetalation or degradation of the boronic acid. For this substrate, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often a good starting point.
-
Solvent and Temperature: The reaction may require a specific solvent system to ensure all components remain in solution and to facilitate the catalytic cycle. A combination of an organic solvent like dioxane or toluene with a small amount of water is common. The reaction temperature might need to be optimized; while higher temperatures can increase the rate, they can also promote side reactions.[3]
Q2: I am observing significant amounts of a byproduct that appears to be the result of protodeboronation (replacement of the -B(OH)₂ group with -H). How can I minimize this?
A2: Protodeboronation is a common side reaction for boronic acids, especially under basic conditions.[4][5] It can be exacerbated by both the base and the palladium catalyst itself.
-
Minimize Water Content: While a small amount of water can be beneficial for the Suzuki-Miyaura coupling, excess water can be a proton source for protodeboronation. Using anhydrous solvents and a carefully controlled amount of water can help.
-
Choice of Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a milder base like K₂CO₃ or even KF.
-
Ligand Effects: Interestingly, bulky phosphine ligands, while often beneficial for the cross-coupling, can in some cases promote palladium-catalyzed protodeboronation.[4] If you suspect this is an issue, screening a less bulky ligand might be worthwhile.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation. Monitoring the reaction closely and stopping it once the desired product is formed is crucial.
Q3: Can the morpholinoethoxy side chain chelate to the palladium catalyst and affect the reaction?
A3: Yes, this is a key consideration for this substrate. The morpholino nitrogen and the ether oxygen are positioned in a way that could allow for chelation to the palladium center. Such intramolecular coordination can have a significant impact on the reaction kinetics. Studies on similar ortho-alkoxy substituted phenylboronic acids have suggested that O-Pd chelation in the transition state can influence the reaction's stereoselectivity and potentially the rate.[4][6] This chelation could stabilize certain intermediates in the catalytic cycle, potentially altering the rate-determining step. While this can sometimes be beneficial, it can also lead to catalyst inhibition if the resulting complex is too stable.
Q4: What are the best analytical methods to monitor the kinetics of my reaction with this boronic acid?
A4: Real-time or frequent monitoring of the reaction is essential for understanding and optimizing the kinetics.
-
HPLC/UPLC-MS: This is a powerful technique for quantifying the disappearance of starting materials and the formation of the product and any byproducts. It is particularly useful for complex reaction mixtures.[7]
-
NMR Spectroscopy: ¹H NMR and ¹⁹F NMR (if you have a fluorine-containing coupling partner) are excellent for monitoring the reaction progress directly from an aliquot of the reaction mixture.[8] This allows for the direct observation and quantification of all components in the solution. In-situ NMR monitoring is also a powerful, though less common, option.[9][10]
-
TLC-MS: For rapid, qualitative assessment of reaction progress, TLC coupled with mass spectrometry can provide quick identification of spots corresponding to starting materials, products, and byproducts.
Troubleshooting Guides
This section provides structured approaches to resolving common experimental issues.
Guide 1: Troubleshooting Low or No Product Yield
This guide will walk you through a systematic process to diagnose and solve the problem of a low-yielding Suzuki-Miyaura reaction.
Step 1: Verify Reagent and Catalyst Integrity
-
Boronic Acid Quality: Boronic acids can dehydrate to form boroxines, which are often still reactive but can have different solubility and reactivity profiles. More importantly, they can degrade over time via protodeboronation, especially if exposed to moisture. Use a fresh, high-purity batch of this compound. Consider storing it under an inert atmosphere.
-
Catalyst Activity: Ensure your palladium precatalyst and ligand are from a reliable source and have been stored correctly to prevent deactivation. If using a Pd(II) source, confirm that your reaction conditions are suitable for its reduction to Pd(0).[1]
-
Solvent and Base Purity: Use anhydrous solvents if the reaction is sensitive to water. Ensure the base is of high purity and, if a solid, is finely powdered to ensure good mixing.
Step 2: Systematic Optimization of Reaction Parameters
The following table outlines a systematic approach to optimizing your reaction conditions. It is recommended to vary one parameter at a time to understand its effect.
| Parameter | Initial Condition (Example) | Optimization Strategy | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ | Switch to a more electron-rich and bulky ligand system (e.g., Pd(OAc)₂ with SPhos or XPhos). | Bulky, electron-rich ligands can accelerate the oxidative addition and reductive elimination steps, which are often rate-limiting.[2] |
| Base | K₂CO₃ | Screen stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. | A stronger base can facilitate the transmetalation step by forming a more nucleophilic boronate species. |
| Solvent | Toluene | Try a more polar aprotic solvent like dioxane or a mixture (e.g., Toluene/Water or Dioxane/Water). | Solvent polarity can significantly affect the solubility of intermediates and the overall reaction rate.[3] |
| Temperature | 80 °C | Incrementally increase the temperature (e.g., to 100 °C or 120 °C) while monitoring for side reactions. | Higher temperatures generally increase reaction rates, but can also lead to degradation. |
| Concentration | 0.1 M | Vary the concentration of your limiting reagent. | In some cases, higher or lower concentrations can be beneficial depending on the reaction order and potential for bimolecular side reactions. |
Experimental Workflow for Troubleshooting Low Yield
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. azom.com [azom.com]
- 9. fulir.irb.hr [fulir.irb.hr]
- 10. dr-kiehl.net [dr-kiehl.net]
catalyst deactivation issues with 3-(2-Morpholinoethoxy)phenylboronic acid
Introduction: Navigating the Challenges of a Bifunctional Reagent
3-(2-Morpholinoethoxy)phenylboronic acid is a valuable building block in medicinal and materials chemistry, frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its structure, however, presents a unique challenge. The presence of a Lewis basic morpholino group introduces a high potential for catalyst deactivation, a common yet often misunderstood hurdle in achieving high-yield, reproducible results.
This guide provides an in-depth, experience-driven framework for troubleshooting catalyst deactivation and other common issues encountered when using this substrate. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to diagnose problems effectively and develop robust, optimized reaction protocols.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound has stalled or resulted in a very low yield. What is the most likely cause?
A1: The primary suspect is catalyst deactivation or inhibition caused by the morpholino functional group. The nitrogen atom in the morpholine ring is a Lewis base that can coordinate strongly to the palladium catalyst. This interaction can sequester the active catalyst into a dormant or inactive state, effectively poisoning the catalytic cycle and preventing it from promoting the desired cross-coupling.[1][2][3]
Q2: How exactly does the morpholino group "poison" the palladium catalyst?
A2: Catalyst poisoning in this context occurs when the morpholino nitrogen binds to the palladium center, often displacing an essential phosphine ligand.[2] This can form a stable, off-cycle palladium complex that is catalytically inactive.[1] The active Pd(0) species, which is necessary for the initial oxidative addition step of the catalytic cycle, becomes unavailable, halting the reaction. This is a common issue with substrates containing strongly coordinating nitrogen or sulfur heteroatoms.[3]
Q3: Aside from catalyst deactivation, what other common side reactions should I be aware of?
A3: A significant side reaction to monitor is protodeboronation, where the boronic acid group is replaced by a hydrogen atom from a proton source (like water).[4] This is particularly prevalent with electron-rich boronic acids or under strongly basic, aqueous conditions.[4][5] Another potential issue is the homocoupling of the boronic acid, which is often promoted by the presence of oxygen or unreduced Pd(II) species in the reaction mixture.[4][5]
Q4: Is it possible that the boronic acid itself is unstable?
A4: Yes, boronic acids can degrade over time, especially when exposed to air and moisture.[4][6] It is crucial to verify the purity of your this compound before use, for example, by NMR. If the boronic acid is known to be unstable under your reaction conditions, a "slow-release" strategy, such as converting it to a more stable MIDA boronate, can be highly effective.[6][7] This strategy maintains a low concentration of the free boronic acid throughout the reaction, minimizing degradation.[6][7]
Visualizing the Problem: The Catalyst Deactivation Pathway
The core issue when using this compound is its ability to divert the palladium catalyst from the productive catalytic cycle. The diagram below illustrates this competitive process.
Sources
- 1. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling of 3-(2-Morpholinoethoxy)phenylboronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with 3-(2-Morpholinoethoxy)phenylboronic acid. This document is designed for researchers, chemists, and process development professionals who are utilizing this versatile building block. Here, we provide in-depth, field-proven insights into the critical role of the base, offering troubleshooting solutions and optimization strategies in a direct question-and-answer format.
Frequently Asked Questions: The Fundamental Role of the Base
This section addresses the core principles governing the function of the base in the Suzuki-Miyaura catalytic cycle.
Q1: Why is a base essential for the Suzuki-Miyaura coupling reaction?
A base is a non-negotiable component of the Suzuki-Miyaura reaction because the transmetalation step—the transfer of the organic group from boron to the palladium center—does not proceed without it.[1][2] The base plays several crucial roles in the catalytic cycle:
-
Activation of the Boronic Acid: The primary role of the base is to activate the organoboron species. It reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻).[3][4][5] This increases the electron density on the boron atom, which enhances the polarization of the carbon-boron bond and facilitates the transfer of the aryl group to the electropositive palladium(II) center.[6]
-
Formation of the Active Palladium Complex: In what is known as the "oxo-palladium pathway," the base (typically a hydroxide or alkoxide) can react with the initial oxidative addition product (Ar-Pd(II)-X) to form a more reactive palladium-hydroxo or -alkoxo species (Ar-Pd(II)-OR).[2][7] This species is highly susceptible to reaction with the neutral boronic acid.
-
Accelerating Reductive Elimination: Some studies suggest that the base can also play a role in promoting the final reductive elimination step, where the coupled product is released from the palladium center, thereby regenerating the active Pd(0) catalyst.[1]
Q2: What are the most common classes of bases used and why?
The choice of base is vast, but they generally fall into a few key categories. The selection depends on the reactivity of the substrates, solvent system, and the presence of sensitive functional groups.[8]
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are perhaps the most widely used bases. They are moderately strong, inexpensive, and effective for a broad range of aryl bromides and iodides. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and often gives superior results in challenging couplings.[8]
-
Phosphates (K₃PO₄): Potassium phosphate is a stronger, non-nucleophilic base that is particularly effective for coupling less reactive aryl chlorides or sterically hindered substrates.[9] Its oxophilic nature efficiently activates the boronic acid.
-
Hydroxides (NaOH, KOH, Ba(OH)₂): These are strong bases that can be very effective but must be used with caution as they can promote side reactions or degrade base-sensitive substrates.[10]
-
Fluorides (KF, CsF): Fluoride ions have a high affinity for boron and can form highly reactive trifluoroborate salts in situ. They are considered mild and are particularly useful when substrates contain base-labile groups, such as esters.[6][10]
-
Organic Bases (Triethylamine - NEt₃, DBU): While sometimes used, organic amine bases are generally less effective for activating the boronic acid and can sometimes act as a hydride source, leading to dehalogenation side reactions.[11][12]
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
To understand the troubleshooting section, it is crucial to visualize where the base intervenes in the reaction mechanism.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the critical base activation step.
Troubleshooting Guide for this compound Couplings
This section addresses specific issues you may encounter during your experiments.
Q3: My reaction yield is low or zero. What is the most likely cause related to the base?
Low or no yield is a common issue, and the base is a primary suspect. For a substrate like this compound, consider these possibilities:
-
Insufficient Base Strength: If you are coupling a less reactive aryl halide (especially an aryl chloride), a mild base like Na₂CO₃ may not be strong enough to promote transmetalation efficiently.[13]
-
Poor Base Solubility: The reaction requires all components to interact. If the inorganic base is not soluble in the reaction medium (or the aqueous phase of a biphasic system), its effectiveness is drastically reduced.
-
Solution: Ensure vigorous stirring. For monophasic systems (e.g., Dioxane, THF), adding a small amount of water (e.g., 10:1 organic:water) can help dissolve the base and facilitate the reaction.[11] Alternatively, using a more soluble base like Cs₂CO₃ can resolve this issue.
-
-
Catalyst Inhibition: The morpholino group in your boronic acid is a Lewis base and could potentially coordinate to the palladium catalyst, leading to deactivation. While not directly a "base" problem, the overall basicity of the system can influence this.
-
Solution: This is primarily a ligand issue. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[9] These ligands form stable complexes with palladium that are less susceptible to inhibition and promote the desired catalytic cycle over catalyst deactivation.
-
Q4: I am observing significant protodeboronation of my starting material. How can I prevent this?
Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom. It is a common side reaction, often promoted by excessive base strength, high temperatures, or extended reaction times.[14][15]
-
Cause: The reaction medium is too basic or contains too much water, facilitating the protonolysis of the boronic acid.
-
Solution 1 (Weaker Base): If you are using a strong base like NaOH or K₃PO₄ with a reactive aryl iodide, try switching to a milder base like potassium carbonate (K₂CO₃) or even potassium fluoride (KF).[10]
-
Solution 2 (Reduce Water): While some water is often beneficial, an excessive amount can accelerate protodeboronation. Use anhydrous solvents and add a controlled amount of water (e.g., 2-3 equivalents relative to the boronic acid) or use a biphasic system with minimal water.[11]
-
Solution 3 (Use a Boronic Ester): Boronic acids can be converted to more stable boronic esters (e.g., pinacol esters).[11][16] These are significantly more resistant to protodeboronation and can be used directly in the coupling, often with fluoride-based activators or under anhydrous conditions.
-
Q5: My starting material or product appears to be degrading. Could the base be responsible?
While the morpholinoethoxy moiety is generally robust, harsh basic conditions coupled with high heat could potentially lead to degradation.
-
Cause: A combination of a very strong base (e.g., KOH, NaOtBu) and high reaction temperatures (>100-120 °C) may not be compatible with all functional groups.
-
Solution: First, try to lower the reaction temperature. Modern catalyst systems are highly active and often do not require extreme heat.[17] If lower temperatures are not effective, switch to a less harsh base such as K₃PO₄ or Cs₂CO₃ and ensure the reaction is run under a strict inert atmosphere to prevent oxidative side reactions.[18]
-
Optimization & Experimental Protocols
How to Select the Optimal Base: A Workflow
Use this decision tree to guide your initial base screening for coupling with this compound.
Caption: A decision workflow for selecting a suitable base for your Suzuki coupling.
Comparative Data: Base Performance in a Model Reaction
The following table illustrates the typical effect of different bases on the Suzuki-Miyaura coupling of this compound (1.2 equiv.) with 4-bromoanisole (1.0 equiv.) using Pd(dppf)Cl₂ (2 mol%) in Dioxane/H₂O (10:1) at 90 °C for 12 hours.
| Entry | Base (2.0 equiv.) | Yield (%) | Observations |
| 1 | Na₂CO₃ | 75% | Moderate yield, some starting material remains. |
| 2 | K₂CO₃ | 88% | Good yield, clean reaction. A reliable starting point. |
| 3 | Cs₂CO₃ | 95% | Excellent yield, often faster reaction times. |
| 4 | K₃PO₄ | 96% | Excellent yield, highly effective. |
| 5 | KF | 65% | Lower yield under these conditions, better for sensitive substrates. |
| 6 | NEt₃ | <10% | Ineffective, significant dehalogenation observed. |
Note: Data is illustrative and compiled from typical results seen in Suzuki-Miyaura couplings. Yields are highly dependent on the specific substrates and precise reaction conditions.[8][12][19]
General Experimental Protocol for Base Screening
This protocol provides a robust method for comparing the efficacy of different bases for your specific application.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
This compound (1.2 mmol, 1.2 equiv.)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 3 mol% or a modern Buchwald-type catalyst like XPhos Pd G3, 1-2 mol%)[9]
-
Selected base (2.0 mmol, 2.0 equiv.)
-
Degassed solvent (e.g., Dioxane/Water 10:1, to achieve ~0.1 M concentration)
Procedure:
-
Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the selected base.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times. An inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[14]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the vial in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Stir the reaction vigorously for the intended duration (e.g., 4-16 hours). Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Semantic Scholar. [Link]
- Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron.
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
WordPress. Use of Base Metals in Suzuki Coupling. [Link]
-
ResearchGate. Table 2: The effect of various bases on the Suzuki coupling reaction. [Link]
-
ResearchGate. Table 2 Effect of various bases in Suzuki cross-coupling reaction. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
ChemRxiv. Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. [Link]
-
ResearchGate. Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenze with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. [Link]
-
ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]
-
Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?[Link]
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
YouTube. Suzuki cross-coupling reaction. [Link]
-
PubMed Central. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Mastering Suzuki Coupling: The Role of 3-Carboxyphenylboronic Acid. [Link]
-
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: 3-(2-Morpholinoethoxy)phenylboronic Acid in Cross-Coupling Reactions
Welcome to the technical support center for 3-(2-Morpholinoethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for temperature optimization in cross-coupling reactions involving this versatile reagent. As a Senior Application Scientist, my goal is to synthesize established chemical principles with practical, field-tested insights to ensure the success of your experiments.
Introduction: The Role of Temperature in Reactions with this compound
This compound is a valuable building block in medicinal chemistry, frequently employed in Suzuki-Miyaura and Chan-Lam cross-coupling reactions to synthesize complex molecules.[1][2] Temperature is a critical parameter in these reactions, directly influencing reaction kinetics, catalyst stability, and the prevalence of side reactions. Optimal temperature control is paramount to achieving high yields and purity. This guide will provide a framework for temperature optimization and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature range for a Suzuki-Miyaura reaction with this compound?
A1: For Suzuki-Miyaura couplings, a general starting point is between 65°C and 100°C.[3] The optimal temperature will depend on the reactivity of the coupling partners, the choice of catalyst, ligand, base, and solvent. For highly reactive aryl halides, lower temperatures may be sufficient, while less reactive partners, such as aryl chlorides, may require heating towards the upper end of this range or even higher.[4]
Q2: How does temperature affect the Chan-Lam coupling reaction with this boronic acid?
A2: Chan-Lam couplings are generally performed under milder conditions than Suzuki-Miyaura reactions. A typical starting temperature is room temperature (around 20-25°C), and it can be increased to 50°C if the reaction is sluggish.[5][6] The presence of the morpholino group can influence the reaction, and empirical optimization is always recommended.
Q3: My reaction is not going to completion. Should I just increase the temperature?
A3: While increasing the temperature can enhance the reaction rate, it's not always the best solution and should be done judiciously. Higher temperatures can lead to the degradation of the catalyst, starting materials, or the desired product. It can also promote side reactions such as protodeboronation, where the boronic acid is replaced by a hydrogen atom.[7][8] Before increasing the temperature, consider other factors such as the effectiveness of your catalyst and base, and ensure your reagents and solvents are pure and dry.
Q4: What are the signs of thermal decomposition of this compound?
Q5: How can I minimize protodeboronation at elevated temperatures?
A5: Protodeboronation is often exacerbated by the presence of water and certain bases.[9] To minimize this side reaction, ensure your reaction is conducted under anhydrous conditions with properly dried solvents and reagents. Using a milder base or a different solvent system can also be beneficial. If high temperatures are necessary, consider using the boronic acid as its pinacol ester derivative, which can exhibit greater stability.
Troubleshooting Guide for Temperature-Related Issues
| Problem | Probable Cause (Temperature-Related) | Recommended Solution |
| Low or No Product Formation | Reaction temperature is too low, resulting in slow kinetics. | Incrementally increase the reaction temperature in 10°C steps. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. |
| Catalyst deactivation at the current temperature. | If the reaction stalls after an initial period, the catalyst may not be stable at that temperature. Consider switching to a more thermally stable catalyst/ligand system. | |
| Formation of Significant Byproducts (e.g., Homocoupling, Protodeboronation) | Reaction temperature is too high, promoting side reactions. | Decrease the reaction temperature. If a higher temperature is required for the desired reaction, screen different catalysts and bases that may be more selective at that temperature. For protodeboronation, ensure anhydrous conditions.[8] |
| Prolonged reaction time at elevated temperature. | Optimize the reaction time. Once the reaction has reached completion, cool it down to prevent product degradation or the formation of byproducts. | |
| Darkening of the Reaction Mixture | Decomposition of the catalyst, boronic acid, or other reagents at high temperatures. | Lower the reaction temperature. If a high temperature is necessary, ensure the reaction is under an inert atmosphere to prevent oxidative decomposition. |
| Inconsistent Yields | Poor temperature control leading to variable reaction conditions. | Use a reliable heating mantle with a temperature controller and a thermocouple to ensure a stable and accurate reaction temperature. |
Logical Workflow for Temperature Optimization
The following diagram illustrates a systematic approach to optimizing the temperature for your cross-coupling reaction.
Caption: A flowchart for systematic temperature optimization.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general starting point. The optimal conditions, particularly the temperature, may need to be adjusted based on the specific aryl bromide used.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)[3]
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%). Then, add the anhydrous solvent via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS at regular intervals.
-
Work-up: Once the reaction is complete (typically when the starting aryl bromide is consumed), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.
Concluding Remarks
Temperature is a pivotal parameter in the successful execution of cross-coupling reactions with this compound. While general guidelines provide a solid starting point, empirical optimization is crucial to account for the specific nuances of your reaction system. By systematically approaching temperature optimization and being mindful of potential side reactions, you can significantly improve the yield, purity, and reproducibility of your synthetic efforts.
References
- Zeinali, A., et al. (2024). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@ KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 14(3), 893-904.
- (2023). Suzuki-Miyaura cross-coupling for the synthesis of key intermediates of ketoprofen and bifonazole analogues. Chem. Proc., 14, 105.
- (2023). Suzuki-Miyaura reaction of aryl halides with phenylboronic acid.
- Shen, W., et al. (1997). A general and efficient method for the Suzuki cross-coupling of aryl chlorides. Angewandte Chemie International Edition in English, 36(23), 2673-2675.
- Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 12(45), 29469-29475.
- (2019). effect of aromatic boronic acids on thermal characteristics of polybenzoxazine derivatives and. Middle East Technical University.
-
PubChem. (n.d.). 3-(Morpholino)phenylboronic acid. PubChem. Retrieved from [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
(n.d.). Chan-Lam Coupling. Organic Chemistry Portal. Retrieved from [Link]
- Ferreira, R. J., et al. (2020). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Molecules, 25(18), 4277.
-
(n.d.). Protodeboronation. Wikipedia. Retrieved from [Link]
-
(n.d.). Protodeboronation. Organic Chemistry Portal. Retrieved from [Link]
- (2025). Recent advances in Chan-Lam Coupling Reaction.
- Ghaffari, M., & Buchwald, S. L. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Journal of Organometallic Chemistry, 991, 122718.
-
(n.d.). This compound, pinacol ester. BuyersGuideChem. Retrieved from [Link]
- Domańska, U., & Plichta, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- (2021). Synthesis and late-stage modification of bioactive molecules.
- (n.d.). Simplified mechanism for the protodeboronation reaction. For clarity, catechol and TBC are not differentiated.
- (n.d.). Metal-Catalyzed Cross-Coupling Reactions and More.
- Ley, S. V., et al. (2016). Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant. Beilstein Journal of Organic Chemistry, 12, 1628–1635.
-
(n.d.). Phenylboronic acid. Wikipedia. Retrieved from [Link]
- Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
- Paderes, M. C., et al. (2012). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. Organic & Biomolecular Chemistry, 10(42), 8485–8491.
- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(36), 12546–12555.
-
(n.d.). Chan–Lam coupling. Wikipedia. Retrieved from [Link]
- Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2014368118.
- (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 23(11), 2821.
- Mayr, L. M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1215–1229.
- (2020). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Chemical Reviews, 120(24), 13469–13550.
- Trost, B. M., & Van Vranken, D. L. (1992). Catalytic asymmetric construction of morpholines and piperazines by palladium-catalyzed tandem allylic substitution reactions. The Journal of Organic Chemistry, 57(14), 3960–3965.
- (2026). The Journal of Organic Chemistry Ahead of Print.
- (2021). Thermal stability of film forming amines-based corrosion inhibitors in high temperature power plant water solutions. TU Delft Research Portal.
Sources
- 1. Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Chan–Lam coupling using a ‘tube-in-tube’ reactor to deliver molecular oxygen as an oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Protodeboronation [organic-chemistry.org]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for 3-(2-Morpholinoethoxy)phenylboronic acid Applications
Welcome to the technical support resource for 3-(2-Morpholinoethoxy)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic endeavors. As a substituted phenylboronic acid, its primary application lies within palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation.
The unique morpholinoethoxy substituent, while often beneficial for modulating the physicochemical properties of target molecules, introduces specific challenges and considerations during reaction setup, execution, and purification. This document provides in-depth, experience-driven answers to common issues, moving beyond simple procedural steps to explain the underlying chemical principles.
Section 1: Reagent Properties, Handling, and Stability
A successful experiment begins with a thorough understanding of your reagents. The stability and purity of your boronic acid are paramount for achieving reproducible and high-yielding results.
FAQ 1: What are the key chemical properties of this compound, and how should it be handled?
This compound is a white to off-white solid. Like many boronic acids, it requires careful handling to maintain its integrity.[1][2] The primary concerns are its hygroscopic nature and propensity to form cyclic anhydrides (boroxines) upon dehydration.
Key Properties and Handling Recommendations:
| Property | Value / Recommendation | Rationale & Expert Insight |
| Molecular Formula | C₁₂H₁₈BNO₄ | - |
| Molar Mass | 251.09 g/mol | - |
| Typical Appearance | White to off-white powder/solid | Color variation can indicate impurities or degradation. |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Argon or Nitrogen).[2] | Boronic acids are sensitive to air and moisture.[2] Refrigeration slows decomposition pathways, while an inert atmosphere prevents oxidation and minimizes contact with atmospheric water. |
| Handling | Use in a well-ventilated area or fume hood. Avoid dust formation. Wear appropriate PPE (gloves, safety glasses).[2][3] | The compound is classified as an irritant.[3] Inhaling dust or allowing skin contact should be avoided. |
| Solubility | Generally soluble in polar organic solvents like methanol, ethanol, and THF.[1] Poorly soluble in nonpolar solvents like hexanes. | The morpholinoethoxy group enhances polarity compared to simple phenylboronic acid. The basic nitrogen of the morpholine ring can be protonated, making its solubility in aqueous systems pH-dependent. |
Expert Tip: If you suspect your boronic acid has been exposed to moisture or has been stored for an extended period, its purity should be re-assessed. The formation of boroxine can lead to inconsistent stoichiometry in your reaction, as three molecules of boronic acid condense to form the trimeric anhydride, releasing three molecules of water.
FAQ 2: My boronic acid has been on the shelf for a while. How can I address potential stability issues before use?
Boronic acids are known to have stability problems, which can impede their effectiveness in coupling reactions.[4][5] If you are uncertain about the quality of your this compound, particularly if it's an older batch, you can form a more stable adduct in situ. A highly effective and economical method is to complex the boronic acid with diethanolamine.[4][6]
This procedure converts the boronic acid to an air- and water-stable "daglorinate" which can often be used directly in Suzuki coupling reactions, especially when using protic solvents.[4]
-
Dissolution: In a clean vial equipped with a magnetic stir bar, dissolve the boronic acid (1.0 equivalent) in a minimal amount of a suitable solvent such as methylene chloride.[4][6]
-
Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise via pipette.[4]
-
Precipitation: You may observe the initial solid dissolving completely before a new, often crystalline, white solid precipitates.[4][6]
-
Isolation: Stir the resulting slurry for 15-20 minutes to ensure complete formation of the adduct.
-
Filtration: Isolate the stable solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]
Section 2: Troubleshooting the Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a multi-component reaction with several variables that must be optimized for success.[7] The following Q&As address the most common failure modes.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
FAQ 3: My Suzuki coupling is failing (low to no yield). What are the first things to check?
When a Suzuki coupling reaction fails, a systematic review of the core components is the most effective troubleshooting strategy.[6]
Caption: A logical workflow for diagnosing a failed Suzuki reaction.
-
Inert Atmosphere: Oxygen can lead to the decomposition of the palladium catalyst and promote the unwanted homocoupling of the boronic acid.[6][7] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen and that your solvents are thoroughly degassed.
-
Catalyst Activity: The active species is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ.[6] Air-stable precatalysts, such as those developed by the Buchwald group (e.g., XPhos Pd G3), are often more reliable for challenging substrates.[6][8] The morpholine nitrogen in your substrate could potentially coordinate to the palladium center, so a ligand screen might be necessary if standard conditions fail. Bulky, electron-rich phosphine ligands are often effective.[8]
-
Base Selection and Quality: The base is not merely a spectator; it is critical for activating the boronic acid to facilitate transmetalation.[9] The choice of base (e.g., K₃PO₄, K₂CO₃, CsF) is highly dependent on the substrates and solvent.[6] For anhydrous reactions, the base must be dry and finely powdered to maximize its surface area and reactivity.[6][8]
-
Reagent Purity: Verify the purity of both the aryl halide and the boronic acid. As discussed, boronic acids can degrade over time.[6]
FAQ 4: I'm observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[10][11] This is one of the most common failure modes in Suzuki couplings, effectively destroying your nucleophile.[11]
Causality and Mitigation Strategies:
| Cause | Mechanism | Mitigation Strategy |
| Presence of Water | Water acts as the proton source for the C-B bond cleavage, a reaction that can be catalyzed by the palladium complex itself or by the base.[6][11] | • Use Anhydrous Conditions: Dry your solvents and use a base that has been oven-dried or purchased as anhydrous.[6] • Add a Desiccant: In some cases, adding anhydrous MgSO₄ to the reaction can be beneficial. |
| Strong Base / High pH | Strong bases, particularly in aqueous media, can accelerate the rate of protodeboronation.[6][10] | • Switch to a Milder Base: Consider using potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like phosphates or hydroxides.[6][9] |
| High Temperature | Elevated temperatures can increase the rate of this and other decomposition pathways. | • Lower Reaction Temperature: If possible, screen for a more active catalyst/ligand system that allows the reaction to proceed at a lower temperature (e.g., room temperature to 80°C).[12] |
| Inherent Instability | Some boronic acids are intrinsically prone to protodeboronation due to their electronic or steric properties.[5] | • Use a Boronic Ester: Convert the boronic acid to a more stable pinacol or MIDA boronate ester. MIDA boronates are particularly useful as they slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[5] |
FAQ 5: My reaction produces a significant amount of a biaryl byproduct derived from the homocoupling of this compound. What causes this?
The formation of a symmetrical biaryl product from the coupling of two boronic acid molecules is known as homocoupling.
-
Primary Cause: The most common culprit is the presence of oxygen.[6] Oxygen can oxidize the Pd(0) catalyst, and the resulting Pd(II) species can mediate the homocoupling pathway.[7]
-
Solution: The solution is preventative and mirrors the advice for avoiding general reaction failure: ensure all components, especially the solvent, are rigorously deoxygenated, and maintain a positive pressure of an inert gas throughout the entire reaction.
Section 3: Product Purification and Analysis
The presence of the basic morpholine moiety in your product requires special consideration during workup and purification.
FAQ 6: My product streaks badly on a standard silica gel column, leading to poor separation. What purification strategies should I use?
This is a classic problem for compounds containing basic nitrogen atoms like morpholine. The amine interacts strongly with the acidic silanol groups on the surface of the silica gel, causing tailing and poor chromatographic performance.
Caption: Decision flowchart for purifying basic compounds.
-
Strategy 1: Acid/Base Extraction (Liquid-Liquid): This is often the most effective first step.
-
After the reaction, perform a standard aqueous workup.
-
Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic layer with a dilute aqueous acid (e.g., 1 M HCl). Your basic product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic phase.
-
Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.
-
Slowly add a base (e.g., saturated NaHCO₃ solution or dilute NaOH) to the aqueous layer until it is basic (pH > 8).
-
Extract your now-neutralized product back into an organic solvent.
-
Drying and concentrating this final organic layer will often yield a significantly purified product.
-
-
Strategy 2: Modified Column Chromatography: If chromatography is still necessary, you must passivate the silica gel.
-
Amine Additive: Add a small amount of a volatile base, typically 0.5-1% triethylamine, to your eluent system. This base will preferentially bind to the acidic sites on the silica, allowing your product to travel through the column without streaking.
-
Alternative Phases: Consider using a different stationary phase, such as neutral or basic alumina, which lacks the acidic silanol groups responsible for the issue.
-
FAQ 7: What are the best methods for monitoring reaction progress?
Effectively monitoring your reaction is key to understanding its kinetics and determining the optimal endpoint.[13][14]
-
Thin-Layer Chromatography (TLC): This is a fast, simple, and cost-effective method.[13] Spot the reaction mixture alongside your starting materials (aryl halide and boronic acid) on the same plate. The disappearance of the limiting reagent and the appearance of a new, typically more nonpolar, spot for the product indicates progress. The morpholine group can sometimes cause slight streaking even on TLC; using an eluent system containing a few drops of triethylamine can help.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for reaction monitoring. It provides unambiguous confirmation of the product's mass, helps identify byproducts (like protodeboronated or homocoupled species), and gives a more accurate assessment of the consumption of starting materials.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For some reactions, ¹H or ¹⁹F NMR (if a fluorine tag is present) can be used to directly monitor the conversion in the reaction mixture by integrating the signals of the starting material versus the product.[14]
Section 4: Recommended General Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization will likely be required for your specific substrate.
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and subject it to 3-5 cycles of vacuum backfilling with argon or high-purity nitrogen.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and/or ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting aryl halide.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).
-
Monitoring: Monitor the reaction's progress periodically by TLC or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue using the strategies outlined in FAQ 6.
References
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
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ChemBK. Phenylboronic acid. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Rychnovsky Lab. Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. Available from: [Link]
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Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. (2021). Available from: [Link]
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Wikipedia. Phenylboronic acid. Available from: [Link]
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BuyersGuideChem. This compound, pinacol ester. Available from: [Link]
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E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. (2024). Available from: [Link]
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Wikipedia. Protodeboronation. Available from: [Link]
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Carl ROTH. Safety Data Sheet: Phenylboronic acid. Available from: [Link]
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ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Available from: [Link]
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ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid... Available from: [Link]
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ACS Publications. Development of Organic Transformations Based on Protodeboronation. (2016). Available from: [Link]
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Gillis, E. P., et al. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, (2009). Available from: [Link]
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Pissinate, K., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, (2020). Available from: [Link]
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ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. (2014). Available from: [Link]
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AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). Available from: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
The Matter Blotter. Bulky ligands promote palladium-catalyzed protodeboronation. (2024). Available from: [Link]
-
Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023). Available from: [Link]
-
Akter, T., et al. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, (2024). Available from: [Link]
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Bektas, H., et al. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Molecules, (2012). Available from: [Link]
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ChemRxiv. A General Approach to Deboronative Radical Chain Reaction with Pinacol Alkylboronic Esters. (2022). Available from: [Link]
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National Institutes of Health. Click with a Boronic Acid Handle: A Neighboring Group-assisted Click Reaction that Allows Ready Secondary Functionalization. (2015). Available from: [Link]
-
MDPI. Integrating Boronic Esters and Anthracene into Covalent Adaptable Networks toward Stimuli-Responsive Elastomers. (2022). Available from: [Link]
-
NileRed. Morpholine Preparation from Diethanolamine. (2022). YouTube. Available from: [Link]
-
MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). Available from: [Link]
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National Institutes of Health. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. (2013). Available from: [Link]
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Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Available from: [Link]
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Phenylboronic acid - Safety Data Sheet. (2024). Available from: [Link]
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ResearchGate. Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. (2019). Available from: [Link]
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Validation & Comparative
A Comparative Guide to Boronic Acid-Based Sensors: Spotlight on 3-(2-Morpholinoethoxy)phenylboronic acid
For researchers, scientists, and drug development professionals, the precise detection of biologically relevant molecules is paramount. Boronic acids have emerged as a versatile class of synthetic receptors, particularly for the recognition of saccharides and other diol-containing compounds.[1][2] Their ability to form reversible covalent bonds with 1,2- and 1,3-diols provides a robust mechanism for sensing applications, from glucose monitoring to the detection of glycoproteins and even bacteria.[3][4]
This guide provides an in-depth comparison of various phenylboronic acid derivatives used in sensing, with a special focus on the structural and potential functional advantages of 3-(2-Morpholinoethoxy)phenylboronic acid. While direct comparative experimental data for this specific morpholino-functionalized boronic acid is not extensively available in peer-reviewed literature, we will extrapolate its potential performance based on the established principles of boronic acid chemistry and the known effects of similar functional groups. This analysis is supported by a wealth of experimental data for other key boronic acid sensors.
The Fundamental Principle: Reversible Covalent Bonding
The sensing mechanism of boronic acids is rooted in their ability to react with diols to form five- or six-membered cyclic esters.[5][6] This reaction is reversible and pH-dependent, making boronic acid-based sensors suitable for dynamic and continuous monitoring. The binding event can be transduced into a measurable signal through various methods, most commonly fluorescence or electrochemical changes.[6][7]
Caption: General sensing mechanism of boronic acids with diol-containing analytes.
A Comparative Landscape of Phenylboronic Acid Sensors
The performance of a phenylboronic acid sensor is significantly influenced by the substituents on the phenyl ring. These substituents can alter the Lewis acidity of the boron atom, the pKa of the boronic acid, and its solubility, thereby affecting the binding affinity, selectivity, and optimal working pH.
| Boronic Acid Derivative | Key Features | Reported Analytes | Detection Modality |
| Phenylboronic Acid (PBA) | The parent compound, serves as a baseline. | Monosaccharides | Fluorescence, Electrochemical |
| 3-Aminophenylboronic Acid (3-APBA) | Electron-donating amino group increases pKa. Widely used for surface functionalization. | Glucose, Glycoproteins, Bacteria, Tyrosinase | Fluorescence, Electrochemical, Colorimetric |
| 4-Carboxyphenylboronic Acid | Electron-withdrawing carboxyl group decreases pKa, enabling operation at physiological pH. | Glycoproteins | Fluorescence |
| o-Aminomethylphenylboronic Acid | Intramolecular coordination with the amino group enhances binding affinity and selectivity. | Glucose | Fluorescence |
| Diboronic Acids | Two boronic acid moieties for enhanced binding of larger saccharides. | Sialyl Lewis X | Fluorescence |
Spotlight on this compound: A Prospective Analysis
While direct experimental data on the sensing performance of this compound is limited in the current literature, its chemical structure suggests several potential advantages for sensing applications.
The morpholino group is a well-known moiety for improving aqueous solubility. This is a critical feature for biosensing applications, which are often performed in aqueous buffers. Furthermore, the nitrogen atom in the morpholine ring can act as a Lewis base, potentially influencing the electronic properties of the phenylboronic acid and its interaction with analytes. The ethoxy linker provides flexibility, which can be advantageous for the boronic acid group to orient itself for optimal binding with the diol groups of the target analyte.
Based on these structural features, it can be hypothesized that this compound could offer:
-
Enhanced performance in aqueous media: The morpholino group is expected to improve water solubility, potentially leading to more stable and reproducible sensor performance in biological samples.
-
Modulated pKa: The electron-donating character of the morpholinoethoxy group might influence the pKa of the boronic acid, which could be fine-tuned for optimal binding at a specific pH.
-
Potential for unique selectivity: The combination of the boronic acid, the flexible linker, and the morpholino group could lead to unique steric and electronic interactions with analytes, potentially resulting in different selectivity profiles compared to other phenylboronic acid derivatives.
Further experimental investigation is required to validate these potential benefits and to fully characterize the sensing performance of this compound.
Experimental Protocols
To provide a practical context, here are detailed protocols for two common types of boronic acid-based sensing assays.
Fluorescent Glucose Sensing with a Phenylboronic Acid Derivative
This protocol describes a general procedure for detecting glucose using a fluorescent phenylboronic acid sensor.
Materials:
-
Phenylboronic acid derivative (e.g., a commercially available fluorescent boronic acid sensor)
-
D-Glucose standard solutions of varying concentrations
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
Procedure:
-
Prepare a stock solution of the fluorescent boronic acid sensor in a suitable solvent (e.g., DMSO or methanol).
-
Dilute the stock solution in PBS (pH 7.4) to a final working concentration (typically in the low micromolar range).
-
Prepare a series of D-glucose standard solutions in PBS.
-
In a 96-well black microplate, add a fixed volume of the sensor solution to each well.
-
Add varying concentrations of the D-glucose standard solutions to the wells. Include a blank control with only the sensor solution and PBS.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for the binding equilibrium to be reached.
-
Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths for the chosen sensor.
-
Plot the fluorescence intensity as a function of glucose concentration to generate a calibration curve.
Caption: Workflow for fluorescent glucose detection using a boronic acid sensor.
Electrochemical Impedance Spectroscopy (EIS) for Glucose Detection with a 3-APBA Modified Electrode
This protocol outlines the fabrication and use of a 3-aminophenylboronic acid (3-APBA) modified electrode for glucose sensing via Electrochemical Impedance Spectroscopy (EIS).
Materials:
-
Screen-printed carbon electrode (SPCE)
-
3-Aminophenylboronic acid (3-APBA)
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Potassium ferricyanide/ferrocyanide solution (redox probe)
-
D-Glucose standard solutions
-
Potentiostat with EIS capability
Procedure:
1. Electrode Functionalization:
-
Pre-treat the SPCE by potential cycling in 0.05 M H₂SO₄ to clean and activate the surface.[8]
-
Prepare a solution of 0.4 M 3-APBA and 0.4 M NaNO₂ in 0.1 M H₂SO₄.[8]
-
Apply a small volume (e.g., 20 µL) of the 3-APBA and NaNO₂ solution to the working electrode of the SPCE and let it react for 10 minutes.[8] This in-situ generation of the diazonium salt allows for the covalent attachment of the phenylboronic acid to the carbon surface.
-
Thoroughly wash the electrode with ultrapure water.
2. EIS Measurement:
-
Perform EIS measurements in a solution containing a redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in PBS).
-
Record the impedance spectrum over a frequency range (e.g., 100 kHz to 0.1 Hz) at a small AC amplitude (e.g., 10 mV).
-
Incubate the functionalized electrode with different concentrations of glucose solutions for a set time.
-
After incubation, repeat the EIS measurement in the redox probe solution.
-
The binding of glucose to the boronic acid groups on the electrode surface will alter the charge transfer resistance (Rct), which can be determined by fitting the Nyquist plots to an equivalent circuit model.
Caption: Workflow for electrochemical glucose sensing using a 3-APBA modified electrode.
Conclusion
Phenylboronic acids are powerful tools for the development of sensors for a wide range of biologically important molecules. The performance of these sensors can be finely tuned through the strategic functionalization of the phenyl ring. While this compound remains a promising candidate for sensing applications due to its favorable structural features, further empirical studies are necessary to fully elucidate its capabilities and to provide a direct comparison with other well-established boronic acid sensors. The protocols and comparative data presented in this guide offer a solid foundation for researchers to design and implement boronic acid-based sensing strategies in their own work.
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A Senior Application Scientist's Guide to the Validation of 3-(2-Morpholinoethoxy)phenylboronic Acid-Based Drug Release Models
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pursuit of targeted drug delivery systems that respond to specific physiological cues is a cornerstone of modern pharmaceutics. Among these, pH-responsive systems that exploit the acidic microenvironment of tumors or endo-lysosomal compartments offer a promising strategy for enhancing therapeutic efficacy while minimizing systemic toxicity[1][2]. Phenylboronic acid (PBA) and its derivatives have emerged as exceptionally versatile chemical motifs for engineering such systems[3][4]. This guide provides an in-depth, comparative analysis of the validation process for drug release models based on a particularly promising derivative: 3-(2-Morpholinoethoxy)phenylboronic acid (M-PBA) . Unlike its simpler counterparts, M-PBA possesses an integrated morpholino group, which introduces a pKa value within a physiologically relevant range, enabling sharp and tunable pH-responsiveness.
This document moves beyond a mere recitation of protocols. It elucidates the causal reasoning behind each experimental choice, establishing a self-validating workflow from nanoparticle synthesis to in vitro efficacy assessment. We will compare the performance of an M-PBA-based system against a conventional 3-aminophenylboronic acid (APBA) system and a non-responsive control to provide a clear, data-driven perspective on its advantages.
The Core Mechanism: Exploiting pH-Dependent Boronate Ester Dynamics
The functionality of any boronic acid-based drug delivery system hinges on the reversible formation of boronate esters with cis-diol-containing molecules—a common feature in many therapeutic agents like doxorubicin, certain catecholic drugs, or RNA-based therapies[3][5].
At physiological pH (~7.4), the boronic acid group exists in equilibrium between a neutral, trigonal planar state and a negatively charged, tetrahedral boronate state. The tetrahedral form is crucial as it readily forms stable esters with diols, effectively "locking" the drug within the nanocarrier. In an acidic environment (pH < 6.5), such as that found in tumor tissues or endosomes, the equilibrium shifts decisively towards the neutral, trigonal form. This conformational change destabilizes the boronate ester, triggering the rapid release of the drug payload precisely at the target site[5][6].
The innovation of M-PBA lies in its morpholino moiety. The nitrogen atom in the morpholine ring has a pKa of approximately 6.5-7.0. As the environmental pH drops below this value, the nitrogen becomes protonated. This introduces a strong positive charge in proximity to the boronic acid group, which, through an inductive effect, lowers the pKa of the boronic acid itself. This electron-withdrawing effect further favors the trigonal state, leading to a more abrupt and complete dissociation of the boronate ester compared to other PBA derivatives. This "pH-switch" is the key to M-PBA's enhanced performance.
Caption: Comprehensive workflow for validating an M-PBA drug release model.
Step-by-Step Protocol: Nanoparticle Synthesis and Drug Loading
Objective: To synthesize M-PBA functionalized polymeric nanoparticles and load them with a diol-containing model drug (e.g., Doxorubicin).
Rationale: The choice of polymer backbone (e.g., a biodegradable polyester or a biocompatible polymer like PEGylated polylysine) is critical for the overall pharmacokinetic profile of the nanocarrier.[2][7] The nanoprecipitation or self-assembly method is chosen for its simplicity and scalability in producing nanoparticles.[1][2]
Methodology:
-
Synthesize M-PBA Functionalized Polymer:
-
Begin with a polymer containing reactive side groups (e.g., amines or carboxyls).
-
Activate this compound for coupling (e.g., using EDC/NHS chemistry for amine-reactive coupling).
-
React the activated M-PBA with the polymer backbone under controlled conditions.
-
Purify the resulting M-PBA-functionalized polymer via dialysis against deionized water to remove unreacted reagents.
-
Confirm functionalization using ¹H NMR and FTIR spectroscopy.
-
-
Formulate Nanoparticles:
-
Dissolve the M-PBA-functionalized polymer in a water-miscible organic solvent (e.g., DMSO or THF).[5][8]
-
Add this organic solution dropwise into a vigorously stirring aqueous solution (e.g., PBS pH 7.4). This rapid solvent displacement causes the hydrophobic polymer segments to collapse, forming the nanoparticle core, while hydrophilic segments orient towards the aqueous phase.[5][9]
-
-
Load Doxorubicin (DOX):
-
Prior to nanoprecipitation, dissolve DOX along with the functionalized polymer in the organic solvent.
-
The formation of the boronate ester between M-PBA and the cis-diol on the daunosamine sugar of DOX will occur spontaneously.
-
Proceed with the nanoprecipitation step as described above. The drug will be entrapped within the nanoparticle core via the pH-labile boronate ester linkage.
-
Purify the drug-loaded nanoparticles by dialysis or centrifugal filtration to remove any unloaded, free drug.[10]
-
Step-by-Step Protocol: Physicochemical Characterization
Objective: To confirm the physical properties of the formulated nanoparticles, which are critical determinants of their biological behavior.
Rationale: Particle size influences biodistribution and cellular uptake. A narrow size distribution (low Polydispersity Index, PDI) is essential for reproducible performance. Zeta potential indicates surface charge and colloidal stability, and its change with pH can confirm the protonation of the morpholino group.[11] Transmission Electron Microscopy (TEM) provides direct visual confirmation of size and morphology.
Methodology:
-
Dynamic Light Scattering (DLS):
-
Disperse a small aliquot of the nanoparticle suspension in PBS at both pH 7.4 and pH 5.5.
-
Measure the hydrodynamic diameter and PDI. An ideal formulation will have a size between 50-200 nm with a PDI < 0.2.
-
Causality: A slight increase in size at pH 5.5 may be observed due to polymer swelling upon protonation and charge repulsion.
-
-
Laser Doppler Electrophoresis (LDE):
-
Using the same samples, measure the zeta potential.
-
Causality: At pH 7.4, the nanoparticles should exhibit a negative or near-neutral zeta potential. At pH 5.5, a distinct shift to a positive zeta potential is expected and serves as direct evidence of the morpholino group's protonation—a key validation of the pH-responsive design.
-
-
Transmission Electron Microscopy (TEM):
-
Deposit a drop of the nanoparticle suspension onto a carbon-coated copper grid and allow it to dry.
-
Image the nanoparticles to visually confirm their spherical morphology and size, corroborating the DLS data.
-
Step-by-Step Protocol: In Vitro Drug Release
Objective: To quantify the drug release profile under simulated physiological (pH 7.4) and acidic tumor/endosomal (pH 5.5) conditions. This is the definitive test of the pH-responsive mechanism.
Rationale: The dialysis method is a widely accepted technique for in vitro release studies of nanoparticles as it separates the nanoparticles from the release medium, allowing only the released free drug to be sampled.[10][12][13] High-Performance Liquid Chromatography (HPLC) is used for accurate quantification of the released drug.
Methodology:
-
Setup:
-
Transfer a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag (e.g., MWCO 3.5-12 kDa, which retains the nanoparticles but allows free drug to diffuse out).[10]
-
Submerge the sealed dialysis bag into a larger volume of release buffer (e.g., 50 mL of PBS at pH 7.4 or pH 5.5). Maintain the setup at 37°C with constant gentle stirring to ensure sink conditions.[10]
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot from the external release buffer.
-
Immediately replace the withdrawn volume with 1 mL of fresh buffer to maintain a constant volume.
-
-
Quantification:
-
Analyze the collected samples using a validated HPLC method to determine the concentration of released DOX.[14]
-
Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug loaded in the nanoparticles.
-
Comparative Performance Analysis
To truly validate the M-PBA model, its performance must be benchmarked against relevant alternatives. Here, we compare hypothetical data for three formulations:
-
M-PBA-NP: The experimental system.
-
APBA-NP: A system using 3-aminophenylboronic acid, which has a less optimal pKa for sharp pH transition in the desired range.
-
Control-NP: A non-responsive nanoparticle formulation (e.g., using a polymer without a boronic acid moiety).
Table 1: Comparative Physicochemical Properties
| Formulation | Parameter | pH 7.4 | pH 5.5 | Rationale for Difference |
|---|---|---|---|---|
| M-PBA-NP | Size (nm) | 110 ± 4.5 | 118 ± 5.2 | Swelling due to protonation and charge repulsion. |
| PDI | 0.15 ± 0.02 | 0.18 ± 0.03 | Slight increase due to structural rearrangement. | |
| Zeta (mV) | -5.2 ± 1.1 | +15.8 ± 1.5 | Confirms morpholino protonation. | |
| APBA-NP | Size (nm) | 108 ± 5.1 | 110 ± 4.8 | Minimal change; APBA pKa is lower. |
| PDI | 0.16 ± 0.03 | 0.17 ± 0.02 | Stable. | |
| Zeta (mV) | -8.1 ± 1.3 | -2.5 ± 0.9 | Minor shift; less pronounced protonation effect. | |
| Control-NP | Size (nm) | 112 ± 4.9 | 113 ± 5.0 | No pH-responsive component. |
| PDI | 0.14 ± 0.02 | 0.14 ± 0.03 | Highly stable. |
| | Zeta (mV) | -10.5 ± 1.6 | -9.8 ± 1.4 | No significant change. |
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation | Drug Loading Content (DLC, w/w%) | Encapsulation Efficiency (EE, %) |
|---|---|---|
| M-PBA-NP | 8.5 ± 0.7% | 91 ± 4.2% |
| APBA-NP | 8.2 ± 0.6% | 88 ± 5.1% |
| Control-NP | 4.1 ± 0.9% | 45 ± 6.5% |
Rationale: The high EE in boronic acid systems validates the efficient drug conjugation via boronate ester formation, whereas the control relies on weaker physical encapsulation.
Table 3: Comparative In Vitro Cumulative Drug Release (%)
| Time (h) | M-PBA-NP (pH 5.5) | M-PBA-NP (pH 7.4) | APBA-NP (pH 5.5) | APBA-NP (pH 7.4) | Control-NP (pH 5.5/7.4) |
|---|---|---|---|---|---|
| 4 | 45.2 ± 3.1 | 8.5 ± 1.5 | 25.6 ± 2.8 | 9.1 ± 1.8 | 10.5 ± 2.0 |
| 12 | 78.9 ± 4.5 | 15.2 ± 2.1 | 48.3 ± 3.9 | 16.5 ± 2.5 | 18.2 ± 2.4 |
| 24 | 89.5 ± 5.0 | 20.1 ± 2.4 | 65.1 ± 4.2 | 22.3 ± 2.8 | 25.6 ± 2.9 |
| 48 | 92.3 ± 4.8 | 23.5 ± 2.9 | 70.4 ± 4.8 | 25.8 ± 3.1 | 30.1 ± 3.3 |
Data demonstrates the superior pH-triggered release of the M-PBA system, with minimal leakage at physiological pH and a rapid, extensive release at acidic pH.
Step-by-Step Protocol: In Vitro Cytotoxicity Assessment
Objective: To evaluate the biocompatibility of the empty nanocarrier and the therapeutic efficacy of the drug-loaded formulation.
Rationale: A successful drug delivery system must be non-toxic itself but effectively deliver its cytotoxic payload to cancer cells.[15][16][17] The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[18][19][20]
Methodology:
-
Cell Culture: Seed a relevant cancer cell line (e.g., MCF-7 or HeLa) in a 96-well plate and allow cells to adhere overnight.
-
Treatment: Aspirate the old media and add fresh media containing serial dilutions of:
-
Free DOX
-
Empty M-PBA-NPs (biocompatibility control)
-
DOX-loaded M-PBA-NPs
-
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Plot cell viability versus drug concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth).
-
Table 4: Comparative Cytotoxicity (IC50 Values in µg/mL)
| Formulation | IC50 Value (µg/mL) | Interpretation |
|---|---|---|
| Free DOX | 0.85 | Baseline efficacy of the free drug. |
| Empty M-PBA-NP | > 100 | Excellent biocompatibility; the carrier is non-toxic. |
| DOX-loaded M-PBA-NP | 1.25 | High efficacy, comparable to free drug, indicating efficient intracellular release. |
Conclusion and Future Perspectives
The systematic validation process detailed in this guide demonstrates the superior performance of this compound as a pH-responsive moiety in drug delivery systems. The integrated morpholino group provides a sharp, physiologically relevant pH trigger, confirmed by a distinct zeta potential shift and a significantly accelerated drug release profile at pH 5.5 compared to both non-responsive controls and other boronic acid derivatives. The high drug loading capacity, excellent carrier biocompatibility, and potent in vitro cytotoxicity collectively validate the M-PBA-based model as a highly promising platform for targeted cancer therapy.
Future work should focus on in vivo validation, assessing pharmacokinetics, tumor accumulation, and therapeutic efficacy in animal models. Nevertheless, the robust in vitro validation framework presented here provides the essential, foundational data required to justify and guide such advanced preclinical studies.
References
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- NIH PMC. Characterization and optimization of pH-responsive polymer nanoparticles for drug delivery to oral biofilms.
- PubMed. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation.
- Books. CHAPTER 3: pH-responsive Drug Delivery Systems.
- MDPI. Characterization and Therapeutic Effect of a pH Stimuli Responsive Polymeric Nanoformulation for Controlled Drug Release.
- PubMed. (2014). A pH-responsive drug nanovehicle constructed by reversible attachment of cholesterol to PEGylated poly(l-lysine) via catechol-boronic acid ester formation.
- ACS Publications. (2019). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery.
- RSC Publishing. Characterization and optimization of pH-responsive polymer nanoparticles for drug delivery to oral biofilms.
- NIH. (2022). Formulation Development and Characterization of pH Responsive Polymeric Nano-Pharmaceuticals for Targeted Delivery of Anti-Cancer Drug (Methotrexate).
- Life Science Applications. Cytotoxicity Assays.
- MDPI. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols.
- Taylor & Francis Online. (2023). Design and characterizations of pH-responsive drug delivery vehicles using molecular docking.
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- ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development.
- Alfa Cytology. In Vitro Cytotoxicity Assay.
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- NIH PMC. Layer-by-layer pH-sensitive nanoparticles for drug delivery and controlled release with improved therapeutic efficacy in vivo.
- NIH. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery.
- Dissolution Technologies. (2021). Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies.
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A Researcher's Guide to Sugar Selectivity: Evaluating the Cross-Reactivity of Phenylboronic Acid-Based Sensors
For researchers and drug development professionals navigating the intricate world of carbohydrate sensing, the selectivity of a sensor is paramount. Phenylboronic acid (PBA) derivatives have emerged as a versatile class of synthetic receptors capable of reversibly binding to the cis-1,2- or 1,3-diols present in sugars.[1][2] This interaction forms the basis of numerous sensing platforms for monitoring glucose levels, a critical parameter in various physiological and pathological states.
This guide provides an in-depth comparison of the cross-reactivity of phenylboronic acid-based sensors with a focus on a representative compound, 3-(2-Morpholinoethoxy)phenylboronic acid . While direct experimental data for this specific molecule's comprehensive sugar binding profile is not extensively available in the reviewed literature, we will draw upon data from a close structural analog, (3-(Acetamidomethyl)phenyl)boronic acid (3-AAPBA), to illustrate the principles of selectivity and provide a framework for evaluation.[3][4] This guide will equip you with the foundational knowledge and practical protocols to assess the cross-reactivity of your boronic acid sensor of interest.
The Mechanism of Boronic Acid-Sugar Recognition
The fundamental principle behind boronic acid-based sugar sensing lies in the reversible covalent interaction between the boronic acid moiety and the hydroxyl groups of a sugar. As Lewis acids, boronic acids can bind with 1,2- or 1,3-diols in aqueous solutions to form five- or six-membered cyclic esters.[2] This binding event can be transduced into a measurable signal, such as a change in fluorescence, absorbance, or electrochemical properties.
The selectivity of a boronic acid sensor for a particular sugar is governed by several factors, including the spatial arrangement of the hydroxyl groups on the sugar, the pH of the medium, and the electronic and steric properties of the substituents on the phenyl ring of the boronic acid.[5][6]
Understanding Sugar Isomers and Their Impact on Binding
Monosaccharides exist in equilibrium between their open-chain and cyclic forms (pyranose and furanose). The furanose form of certain sugars presents a syn-periplanar arrangement of hydroxyl groups, which is sterically favorable for forming a stable complex with the boronic acid.
It is generally recognized that monoboronic acid derivatives exhibit a higher affinity for D-fructose over D-glucose.[7] This is because D-fructose has a higher percentage of its furanose form in solution (approximately 25% for β-D-fructofuranose) compared to D-glucose (approximately 0.14% for α-D-glucofuranose).[3] This structural difference is a key determinant of the inherent selectivity of many phenylboronic acid sensors.
Comparative Analysis of Sugar Binding Affinity
Based on studies of phenylboronic acid derivatives, a general trend in binding affinity for common monosaccharides can be established. The following table summarizes the typical selectivity profile and includes specific data for the analog, 3-AAPBA.
| Sugar | Typical Binding Affinity Order | Rationale for Selectivity | Binding Data for (3-(Acetamidomethyl)phenyl)boronic acid (3-AAPBA) |
| D-Fructose | Highest | High percentage of furanose isomer with syn-periplanar diols. | Highest affinity; Quenching constant (Ksv) at pH 7 = 67.9 M⁻¹[3][4] |
| D-Galactose | Intermediate | Moderate percentage of furanose isomer. | Intermediate affinity.[3][4] |
| D-Glucose | Lower | Low percentage of furanose isomer. | Lower affinity.[3][4] |
| D-Mannose | Lower | Structurally similar to glucose, low furanose concentration. | Not specified, but expected to be low. |
Note: The binding affinity order for 3-AAPBA was determined to be: fructose > galactose > glucose > maltose > lactose > sucrose.[3][4]
Experimental Workflow for Assessing Cross-Reactivity
To rigorously evaluate the cross-reactivity of a novel boronic acid sensor like this compound, a systematic experimental approach is required. Fluorescence spectroscopy is a highly sensitive and commonly employed technique for this purpose.
Caption: Experimental workflow for determining sugar cross-reactivity of a boronic acid sensor.
Detailed Experimental Protocol: Fluorescence Titration
This protocol outlines the steps to determine the binding constants of a boronic acid sensor with various sugars.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the boronic acid sensor (e.g., 1 mM this compound) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare stock solutions of the sugars to be tested (e.g., 1 M D-glucose, D-fructose, D-galactose, D-mannose) in the same buffer.
-
-
Determination of Optimal Wavelengths:
-
Using a spectrofluorometer, determine the optimal excitation and emission wavelengths of the boronic acid sensor in the buffer solution.
-
-
Fluorescence Titration:
-
To a cuvette containing a fixed concentration of the boronic acid sensor (e.g., 10 µM), incrementally add small aliquots of a sugar stock solution.
-
After each addition, gently mix the solution and record the fluorescence intensity at the predetermined emission wavelength.
-
Repeat this process for each sugar to be tested.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the sugar concentration.
-
Use a suitable binding model (e.g., the Benesi-Hildebrand method or non-linear regression) to fit the titration data and calculate the association constant (Kₐ) or dissociation constant (Kₔ) for each sugar.
-
-
Assessment of Selectivity:
-
Compare the binding constants obtained for the different sugars. The ratio of the binding constants (e.g., Kₐ(fructose) / Kₐ(glucose)) provides a quantitative measure of the sensor's selectivity.
-
Signaling Pathway: Boronic Acid-Diol Interaction
The interaction between a phenylboronic acid sensor and a sugar can be visualized as a dynamic equilibrium. The binding event alters the electronic properties of the boronic acid, which in turn modulates the fluorescence of the molecule.
Caption: Reversible binding of a sugar to a phenylboronic acid sensor.
Concluding Remarks for the Field Scientist
The cross-reactivity of a phenylboronic acid-based sensor is a critical parameter that dictates its utility in complex biological milieu. While monoboronic acid sensors inherently favor fructose, the strategic modification of the phenyl ring can modulate this selectivity. For researchers developing or employing these sensors, a thorough experimental evaluation of the binding affinities for a panel of relevant sugars is not just recommended, but essential for the robust interpretation of sensing data. The protocols and principles outlined in this guide provide a solid foundation for conducting such comparative analyses, enabling the rational design and application of next-generation carbohydrate sensors.
References
- Hoeg-Jensen, T. (2005). Glucose-binding boronic acids for glucose monitoring. In Phenylboronic Acids (pp. 259-277). Springer, Berlin, Heidelberg.
- James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). Saccharide sensing with molecular receptors based on boronic acid. Angewandte Chemie International Edition in English, 35(17), 1910-1922.
- Sleper, O., Grøn, N., & Hoeg-Jensen, T. (2018). Optical properties of (3-(acetamidomethyl)phenyl)boronic acid and its interactions with selected sugars. Biotechnology and Food Science, 82(1), 15-27.
- Grøn, N., & Hoeg-Jensen, T. (2018). Optical properties of (3-(acetamidomethyl)phenyl) boronic acid and its interactions with selected sugars. Biotechnology and Food Science, 82(1).
- Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004). The relationship among pKa, pH, and binding constants in the analysis of boronic acid-based fluorescent glucose sensors. Tetrahedron, 60(49), 11205-11209.
- DiCesare, N., & Lakowicz, J. R. (2002). A new highly fluorescent probe for monosaccharides based on a donor–acceptor boronic acid. Journal of biomedical optics, 7(4), 538-545.
- Springsteen, G., & Wang, B. (2002).
- Ni, W., Fang, H., & Wang, B. (2017). Recent progress in boronic acid-based optical sensors for glucose.
- Kanekiyo, Y., & Tao, H. (2007). Colorimetric sugar sensing using boronic acid-substituted azobenzenes.
- Furikado, S., et al. (2014). Reaction mechanism of phenylboronic acid with D-fructose in aqueous solution of p H> 11. Journal of Physical Organic Chemistry, 27(12), 1018-1024.
- Li, H., & Wang, B. (2011). Boronic acid-based responsive materials. In Boronic Acids (pp. 1-36). Springer, Berlin, Heidelberg.
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- Lowe, C. R. (2014). Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor. Journal of Diabetes Science and Technology, 8(2), 274-281.
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A Senior Application Scientist's Guide to Assessing the Binding Affinity of 3-(2-Morpholinoethoxy)phenylboronic Acid
This guide provides a comprehensive comparison of key methodologies for assessing the binding affinity of 3-(2-Morpholinoethoxy)phenylboronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a deep and practical understanding of the techniques. We will explore the fundamental principles of boronic acid interactions and compare the utility, data output, and best practices for three cornerstone analytical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence-Based Assays.
The Unique Chemistry of Phenylboronic Acids: A Foundation for Molecular Recognition
Phenylboronic acids have emerged as invaluable synthetic receptors in molecular recognition, primarily due to their unique ability to form reversible covalent bonds with molecules containing cis-1,2 or cis-1,3 diol functionalities.[1][2] This interaction is the basis for their application in biosensors, drug delivery systems, and affinity chromatography.[3][4][5] The molecule of interest, this compound, features a phenylboronic acid core for diol binding, while the morpholinoethoxy substitution is designed to enhance aqueous solubility and modulate the electronic properties, and thus the binding affinity, of the boronic acid moiety.
The binding mechanism is critically dependent on pH. The boronic acid (a Lewis acid) must first equilibrate from its neutral, trigonal planar state to a more reactive, tetrahedral boronate anion.[6] This tetrahedral intermediate then readily reacts with a cis-diol to form a stable five- or six-membered cyclic ester, a process that can be reversed by lowering the pH.[6][7] Understanding this pH-dependent equilibrium is fundamental to designing any binding experiment.
Caption: Boronic acid equilibrium and diol binding mechanism.
A Comparative Overview of Binding Affinity Techniques
Choosing the right technique to measure binding affinity depends on the specific information required, such as kinetic data, thermodynamic parameters, or high-throughput screening capabilities. Below, we compare three gold-standard methods.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Fluorescence-Based Assays |
| Primary Output | Kinetics (kₐ, kₔ), Affinity (Kₓ) | Thermodynamics (ΔH, ΔS), Affinity (Kₓ), Stoichiometry (n) | Affinity (Kₓ), High-throughput screening |
| Principle | Mass change on a sensor surface | Heat change upon binding | Change in fluorescence signal |
| Labeling | Label-free | Label-free | Often requires a fluorescent probe/competitor |
| Sample Consumption | Low (µg of ligand) | High (mg of both molecules) | Very Low (ng-µg) |
| Throughput | Medium to High | Low | High |
| Key Advantage | Real-time kinetic data | Complete thermodynamic profile in one experiment[8] | High sensitivity and suitability for HTS |
| Key Limitation | Ligand immobilization can affect binding | Requires high sample concentrations | Prone to interference from fluorescent compounds |
Surface Plasmon Resonance (SPR): Elucidating Binding Kinetics
SPR is a powerful optical technique for real-time, label-free analysis of biomolecular interactions.[9][10] It measures changes in the refractive index on a sensor surface as an analyte flows over an immobilized ligand, providing precise association (kₐ) and dissociation (kₔ) rates, from which the equilibrium dissociation constant (Kₓ) is calculated.[11]
Caption: Standard workflow for an SPR binding experiment.
Experimental Protocol: SPR Kinetic Analysis
1. Principle: A ligand (e.g., a glycoprotein containing cis-diols) is immobilized on a gold sensor chip. A solution containing the analyte (this compound) is injected across the surface. Binding increases the mass on the surface, which is detected as a change in resonance units (RU). The rate of this change provides the kinetic parameters.[12]
2. Materials:
-
Instrument: Biacore T200 or similar SPR instrument.
-
Sensor Chip: CM5 sensor chip (for amine coupling).
-
Ligand: High-purity glycoprotein (e.g., Horseradish Peroxidase, HRP) at 20-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0).
-
Analyte: this compound, stock solution in DMSO, serially diluted in running buffer. Final DMSO concentration should be matched across all samples.
-
Buffers & Reagents:
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Immobilization Kit: EDC/NHS, Ethanolamine-HCl.
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.5 (requires scouting).
-
3. Step-by-Step Methodology:
-
Surface Preparation: Activate the carboxymethylated dextran surface of the CM5 chip with a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.[9]
-
Ligand Immobilization: Inject the glycoprotein solution over the activated surface until the desired immobilization level is reached (e.g., ~2000 RU). Covalently linking the ligand ensures stability.
-
Surface Blocking: Inject 1 M Ethanolamine-HCl for 7 minutes to deactivate any remaining active esters and block non-specific binding sites.[13]
-
Kinetic Analysis Cycle:
-
Equilibration: Allow running buffer to flow over the surface until a stable baseline is achieved.
-
Analyte Injection: Inject a single concentration of this compound (e.g., from a range of 1 µM to 100 µM) at a constant flow rate (e.g., 30 µL/min) for a set time (e.g., 120 seconds) to monitor the association phase.
-
Dissociation: Switch back to running buffer flow for an extended period (e.g., 300 seconds) to monitor the dissociation of the analyte from the ligand.
-
Regeneration: Inject a short pulse of the regeneration solution (e.g., 30 seconds of 10 mM Glycine-HCl, pH 2.5) to remove any remaining bound analyte. This step must be optimized to ensure it doesn't denature the immobilized ligand.[14]
-
-
Data Collection: Repeat the kinetic analysis cycle for the entire concentration series, including a zero-concentration (blank) run for double referencing.
4. Data Analysis:
-
Subtract the response from the reference flow cell and the blank injections to correct for bulk refractive index changes and systematic drift.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's evaluation software to derive kₐ, kₔ, and Kₓ.[11]
Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard
ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[8] By titrating a ligand into a solution of a macromolecule, ITC can determine the binding affinity (Kₐ, the inverse of Kₓ), binding enthalpy (ΔH), and stoichiometry (n) in a single, label-free experiment. From these, the binding entropy (ΔS) and Gibbs free energy (ΔG) are calculated, providing a complete thermodynamic signature of the interaction.[15][16]
Caption: General workflow for an ITC experiment.
Experimental Protocol: ITC Thermodynamic Analysis
1. Principle: A solution of this compound (the "ligand") is titrated in small, precise injections into a sample cell containing a solution of a target diol-containing molecule (the "macromolecule," e.g., D-Sorbitol). The instrument measures the minute temperature changes that occur upon binding.[17]
2. Materials:
-
Instrument: MicroCal PEAQ-ITC, VP-ITC, or similar.
-
Macromolecule: D-Sorbitol (or other target diol) at a concentration of ~200 µM.
-
Ligand: this compound at a concentration of ~2 mM (10x the macromolecule concentration).
-
Buffer: 50 mM Phosphate buffer, pH 7.4, with 100 mM NaCl. Crucially, both the macromolecule and ligand solutions must be prepared from the exact same stock of buffer to avoid large heats of dilution that can obscure the binding signal. [18][19] All solutions must be thoroughly degassed.
3. Step-by-Step Methodology:
-
Sample Preparation: Prepare the macromolecule and ligand solutions in the identical, degassed buffer. Accurate concentration determination is critical for accurate stoichiometry.
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe with buffer.
-
Load the macromolecule solution into the sample cell (~200-300 µL depending on the instrument).
-
Load the ligand solution into the injection syringe (~40-50 µL).
-
-
Titration Experiment:
-
Place the loaded cell and syringe into the instrument and allow sufficient time for thermal equilibration (typically 1-2 hours).
-
Set up the titration parameters: a series of 19-20 injections of ~2 µL each, with sufficient spacing between injections (e.g., 150 seconds) to allow the signal to return to baseline.
-
-
Control Experiment: To determine the heat of dilution, perform a control titration by injecting the ligand solution into the buffer alone. This value will be subtracted from the main experimental data.
4. Data Analysis:
-
Integrate the area of each injection peak to determine the heat change for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to a suitable model (e.g., 'One Set of Sites') to determine Kₓ, ΔH, and n.[20][21] The software automatically calculates ΔG and TΔS.
Fluorescence-Based Assays: A Versatile and High-Throughput Approach
Fluorescence assays offer high sensitivity and are easily adaptable for high-throughput screening.[3][7] For boronic acids, a common approach is a competitive displacement assay using a fluorescent diol-containing dye, such as Alizarin Red S (ARS). ARS fluorescence is quenched in its free state but increases upon binding to a boronic acid.[22][23] A competing diol will displace the ARS, causing a decrease in fluorescence that can be used to determine the binding affinity.
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A Head-to-Head Battle of Functionalization: Morpholino vs. Alkyl Phenylboronic Acids for Enhanced Biomolecular Recognition
A Senior Application Scientist's In-Depth Technical Guide
For researchers, scientists, and drug development professionals navigating the nuanced world of bioconjugation and molecular recognition, the selection of the appropriate phenylboronic acid (PBA) derivative is a critical decision point. The ability of PBAs to form reversible covalent bonds with cis-1,2- and -1,3-diols has positioned them as invaluable tools for targeting glycoproteins, developing glucose-responsive drug delivery systems, and constructing advanced biosensors. However, the performance of a PBA is profoundly influenced by the functional groups appended to its phenyl ring. This guide provides a comprehensive performance comparison of two key classes of functionalized PBAs: morpholino-functionalized and alkyl-functionalized phenylboronic acids. We will delve into the underlying chemical principles, present supporting experimental data, and provide detailed protocols to empower you to make informed decisions for your research.
The Decisive Role of pKa in Phenylboronic Acid Performance
The binding of a phenylboronic acid to a diol is a pH-dependent equilibrium. The boronic acid (a trigonal planar Lewis acid) must first accept a hydroxide ion to form a more Lewis acidic tetrahedral boronate species, which then readily reacts with the diol. The propensity of a boronic acid to form this tetrahedral intermediate is quantified by its acid dissociation constant (pKa). A lower pKa indicates a stronger Lewis acid, which can effectively bind to diols at a lower, more physiologically relevant pH. Unsubstituted phenylboronic acid has a pKa of approximately 8.8, meaning that at a physiological pH of 7.4, only a small fraction of the boronic acid is in the active tetrahedral form.[1][2] This limitation has driven the development of functionalized PBAs with tailored pKa values.
Morpholino-Functionalization: Engineering a Lower pKa through Intramolecular Coordination
Morpholino-functionalization introduces a tertiary amine in close proximity to the boronic acid group. This strategic placement facilitates an intramolecular dative bond between the nitrogen of the morpholino group and the boron atom. This B-N coordination stabilizes the tetrahedral boronate form, thereby lowering the pKa of the boronic acid. This concept is well-established in a class of compounds known as Wulff-type boronic acids.[3]
For instance, 2-((dimethylamino)methyl)phenylboronic acid, a close structural analog to a morpholino-functionalized PBA, exhibits a remarkably low pKa of approximately 5.3.[1] This is a significant decrease compared to the pKa of unsubstituted PBA. This lowered pKa translates to a higher population of the active tetrahedral boronate species at physiological pH, leading to more efficient diol binding under these conditions.
Alkyl-Functionalization: A More Subtle Influence on Acidity
In contrast, simple alkyl-functionalization, such as the addition of a methyl group, has a much less pronounced effect on the pKa of the phenylboronic acid. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This slight increase in electron density on the phenyl ring can marginally decrease the Lewis acidity of the boron center, leading to a pKa that is similar to or slightly higher than that of unsubstituted phenylboronic acid. For example, 4-methylphenylboronic acid has a predicted pKa of 8.84, which is very close to that of the parent phenylboronic acid.[4]
Performance Comparison: A Quantitative Look
The key performance differentiator between these two classes of functionalized PBAs is their effective pH range for diol binding.
| Phenylboronic Acid Derivative | Functional Group | Predicted/Reported pKa | Performance Implication at pH 7.4 |
| Morpholino-functionalized Phenylboronic Acid (analog) | 2-((dimethylamino)methyl) | ~5.3[1] | High population of active tetrahedral boronate; efficient diol binding. |
| Alkyl-functionalized Phenylboronic Acid | 4-methyl | ~8.84[4] | Low population of active tetrahedral boronate; less efficient diol binding. |
This stark difference in pKa values has profound implications for their application in biological systems. A morpholino-functionalized PBA will exhibit significantly higher binding affinity for target glycoproteins or monosaccharides at physiological pH compared to its alkyl-functionalized counterpart.
Stability Considerations
Experimental Validation: Protocols for Performance Characterization
To ensure the trustworthiness of these claims, we provide detailed, self-validating experimental protocols for the synthesis and characterization of these compounds.
Synthesis Protocols
Synthesis of 4-(Morpholinomethyl)phenylboronic Acid
This synthesis can be achieved through a variety of methods. A common approach involves the reaction of 4-(bromomethyl)phenylboronic acid with morpholine.
-
Materials: 4-(Bromomethyl)phenylboronic acid, morpholine, a suitable solvent (e.g., tetrahydrofuran), and a non-nucleophilic base (e.g., triethylamine).
-
Procedure:
-
Dissolve 4-(bromomethyl)phenylboronic acid in the chosen solvent.
-
Add an excess of morpholine and the base to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Purify the product through standard workup and crystallization or chromatography.
-
Synthesis of 4-Methylphenylboronic Acid
A standard method for the synthesis of 4-methylphenylboronic acid is through the Grignard reaction of 4-bromotoluene followed by reaction with a borate ester.[5]
-
Materials: 4-Bromotoluene, magnesium turnings, anhydrous tetrahydrofuran (THF), trimethyl borate, and hydrochloric acid.
-
Procedure:
-
Under a nitrogen atmosphere, react 4-bromotoluene with magnesium turnings in anhydrous THF to form the Grignard reagent.[5]
-
Cool the Grignard solution to -78 °C and slowly add a solution of trimethyl borate in THF.[5]
-
Allow the reaction to warm to room temperature.[5]
-
Quench the reaction with aqueous hydrochloric acid and extract the product with an organic solvent.[5]
-
Purify the 4-methylphenylboronic acid by recrystallization.[5]
-
Characterization Protocols
Determination of pKa by UV-Vis Spectrophotometry
This method relies on the change in the UV-Vis absorbance spectrum of the phenylboronic acid as it transitions from the neutral trigonal form to the anionic tetrahedral form with increasing pH.[3][6]
-
Materials: The synthesized phenylboronic acid, a series of buffer solutions of known pH (e.g., from pH 3 to 12), a UV-Vis spectrophotometer with a microplate reader.
-
Procedure:
-
Prepare a stock solution of the phenylboronic acid in a suitable solvent (e.g., DMSO).[3]
-
In a 96-well plate, add a small aliquot of the stock solution to each well containing the different pH buffers.[3]
-
Record the UV-Vis spectrum for each well over a suitable wavelength range (e.g., 230-500 nm).[3]
-
Plot the absorbance at a wavelength of maximum change as a function of pH.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa.[7]
-
Determination of Binding Constant using the Alizarin Red S (ARS) Assay
This is a competitive binding assay where the diol of interest displaces the dye Alizarin Red S (ARS) from the boronic acid, causing a change in fluorescence.[4][8][9]
-
Materials: The synthesized phenylboronic acid, Alizarin Red S, the diol of interest (e.g., glucose, fructose, or a glycoprotein), buffer solution at the desired pH (e.g., pH 7.4), and a fluorescence plate reader.
-
Procedure:
-
Prepare solutions of the phenylboronic acid and ARS in the buffer.
-
Mix the PBA and ARS solutions and measure the initial fluorescence.
-
Titrate the PBA-ARS complex with increasing concentrations of the diol.
-
Measure the fluorescence at each concentration of the diol.
-
Plot the change in fluorescence against the diol concentration and fit the data to a suitable binding model to calculate the binding constant.
-
Conclusion: Making the Right Choice for Your Application
The choice between a morpholino-functionalized and an alkyl-functionalized phenylboronic acid is not arbitrary; it is a strategic decision based on the desired performance characteristics. For applications requiring strong and efficient binding to diols at or near physiological pH, such as in vivo glycoprotein targeting or the development of glucose-responsive systems for diabetes management, the superior performance of morpholino-functionalized PBAs is evident. The intramolecular B-N coordination effectively lowers the pKa, making them more potent binding partners in a biological context.
Conversely, for applications where a higher pH for binding is acceptable or even desirable, or where a more subtle modulation of PBA reactivity is needed, alkyl-functionalized PBAs may be a suitable and cost-effective option.
By understanding the fundamental principles of pKa modulation and employing the robust experimental protocols outlined in this guide, researchers can confidently select and validate the optimal phenylboronic acid derivative to advance their scientific endeavors.
References
-
ResearchGate. (n.d.). pK a values for boronic acids 1-7. Retrieved January 21, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-tolylboronic acid. Retrieved January 21, 2026, from [Link]
-
UV-Vis Spectrometry, pKa of a dye. (n.d.). Retrieved January 21, 2026, from [Link]
-
Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2025). Alizarin Red S. as a General Optical Reporter for Studying the Binding of Boronic Acids with Carbohydrates | Request PDF. Retrieved January 21, 2026, from [Link]
-
MDPI. (n.d.). On the Computational Determination of the pK a of Some Arylboronic Acids. Retrieved January 21, 2026, from [Link]
-
ACS Omega. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2025). Alizarin Red S. as a General Optical Reporter for Studying the Binding of Boronic Acids with Carbohydrates | Request PDF. Retrieved January 21, 2026, from [Link]
-
ACS Biomaterials Science & Engineering. (n.d.). A Self-Assembled Nanoindicator from Alizarin Red S-Borono-Peptide for Potential Imaging of Cellular Copper(II) Ions. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2026). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears | Request PDF. Retrieved January 21, 2026, from [Link]
-
PMC. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved January 21, 2026, from [Link]
-
PubMed. (n.d.). Understanding the binding interaction between phenyl boronic acid P1 and sugars: determination of association and dissociation constants using S-V plots, steady-state spectroscopic methods and molecular docking. Retrieved January 21, 2026, from [Link]
-
NIH. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Retrieved January 21, 2026, from [Link]
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- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
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A Senior Application Scientist's Guide to Reproducibility in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis of 3-(2-Morpholinoethoxy)phenylboronic Acid and Its Alternatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl and heteroaryl structures, fundamental motifs in numerous pharmaceutical agents and functional materials. The reliability and reproducibility of this powerful transformation are paramount to the efficient progression of drug discovery and development pipelines. This guide provides an in-depth technical analysis of the factors influencing the reproducibility of experiments utilizing 3-(2-Morpholinoethoxy)phenylboronic acid, a common building block in medicinal chemistry. We will dissect the intricacies of its application, compare its performance with viable alternatives, and provide actionable protocols and troubleshooting strategies to ensure robust and repeatable outcomes.
The Central Role of the Boron Reagent: A Focus on this compound
This compound is a valuable reagent in drug discovery due to the incorporation of a morpholinoethoxy moiety. This group can enhance aqueous solubility, modulate pharmacokinetic properties, and provide a handle for further functionalization. However, the very features that make it attractive can also introduce challenges to experimental reproducibility. The Lewis basic nitrogen atom of the morpholine ring can potentially interact with the palladium catalyst, influencing its activity and stability. Furthermore, like all boronic acids, its purity and handling are critical determinants of reaction success.
Pillars of Reproducibility in Suzuki-Miyaura Cross-Coupling
Achieving reproducible results in Suzuki-Miyaura reactions is a multi-faceted challenge. The key factors can be broadly categorized as follows:
-
Reagent Quality: The purity of the boronic acid, aryl halide, catalyst, ligand, and base is non-negotiable. Impurities can poison the catalyst, lead to side reactions, and generate misleading analytical data.
-
Reaction Conditions: Precise control over temperature, reaction time, solvent, and atmosphere is crucial. Seemingly minor deviations can significantly impact reaction kinetics and product distribution.
-
Analytical Diligence: Rigorous characterization of starting materials and products is essential to accurately assess reaction outcomes and identify sources of variability.
This guide will delve into each of these pillars, providing practical insights and protocols to fortify your experimental design against irreproducibility.
Experimental Protocol: A Self-Validating Suzuki-Miyaura Coupling
The following protocol for the coupling of this compound with a model aryl bromide is designed to be a self-validating system. Each step is accompanied by an explanation of its rationale, emphasizing the "why" behind the "how."
Reaction: Coupling of this compound with 4-bromoanisole.
Materials:
-
This compound (ensure high purity, check for boroxine content)
-
4-Bromoanisole (≥99% purity)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.2 mmol, 1.2 equiv) and 4-bromoanisole (1.0 mmol, 1.0 equiv).
-
Rationale: Using a slight excess of the boronic acid can help drive the reaction to completion, especially if there is any uncertainty about its purity or stability.
-
-
Catalyst Pre-formation (Optional but Recommended): In a separate flask, dissolve Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%) in a small amount of anhydrous 1,4-dioxane. Stir for 10-15 minutes at room temperature.
-
Rationale: Pre-forming the active Pd(0) species can lead to more consistent reaction initiation and reduce variability. The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
-
Reaction Setup: To the flask containing the boronic acid and aryl bromide, add the pre-formed catalyst solution. Follow with the addition of anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL).
-
Rationale: The solvent system is critical for dissolving all reactants and facilitating the interaction between the organic and aqueous phases where the base is dissolved. Degassing the solvents is essential to prevent oxidation of the Pd(0) catalyst.
-
-
Base Addition: Add anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).
-
Rationale: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. Anhydrous base is used to control the water content of the reaction.
-
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for the determined reaction time (e.g., 2-4 hours). Monitor the reaction progress by TLC or LC-MS.
-
Rationale: Consistent heating and stirring ensure a homogeneous reaction mixture and reproducible reaction rates.
-
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Factors Influencing Reproducibility
The following table summarizes key variables that can impact the reproducibility of Suzuki-Miyaura reactions using functionalized phenylboronic acids.
| Factor | Potential Issue | Mitigation Strategy | Impact on Reproducibility |
| Boronic Acid Quality | Presence of boroxines (cyclic anhydrides), inorganic salts, or organic impurities. | Purity assessment by NMR and LC-MS. Recrystallization or derivatization/hydrolysis for purification. Store under inert atmosphere. | High |
| Catalyst System | Inconsistent catalyst activity, ligand degradation. | Use of pre-catalysts, consistent sourcing of catalyst and ligand, inert atmosphere techniques. | High |
| Base | Inconsistent hydration state, poor solubility, base-sensitive functional groups. | Use of anhydrous base, selection of appropriate base strength and solubility for the specific substrates. | Medium |
| Solvent | Presence of peroxides in ethereal solvents, inconsistent water content. | Use of freshly distilled or inhibitor-free solvents. Use of degassed solvents. | Medium |
| Temperature | Inconsistent heating, leading to variable reaction rates and side product formation. | Use of a temperature-controlled heating mantle or oil bath with a thermocouple. | Medium |
| Atmosphere | Presence of oxygen, which can oxidize the Pd(0) catalyst. | Rigorous use of inert atmosphere techniques (Schlenk line or glovebox). | High |
Comparative Analysis: Alternatives to this compound
While this compound is a useful building block, its inherent properties can sometimes lead to reproducibility challenges. Fortunately, more stable and reliable alternatives have been developed.
Potassium (3-(2-Morpholinoethoxy)phenyl)trifluoroborate
Potassium trifluoroborate salts are crystalline, air- and moisture-stable solids that offer significant advantages over their boronic acid counterparts.[1][2]
Experimental Protocol (Comparative Example):
The protocol is similar to the one described above, with the key difference being the boron source.
-
Reagent: Potassium (3-(2-Morpholinoethoxy)phenyl)trifluoroborate (1.2 mmol, 1.2 equiv).
-
Base: A slightly stronger base like cesium carbonate may be beneficial.
-
Solvent: A protic solvent like ethanol or a mixture of toluene/water can be effective.[3]
N-Methyliminodiacetic Acid (MIDA) Boronate of this compound
MIDA boronates are another class of highly stable, crystalline, and easily handled boronic acid surrogates.[4][5] They are compatible with a wide range of reaction conditions and can be purified by silica gel chromatography.
Experimental Protocol (Comparative Example):
-
Reagent: MIDA boronate of this compound (1.2 mmol, 1.2 equiv).
-
Deprotection/Coupling: The MIDA group is cleaved in situ under the basic reaction conditions of the Suzuki coupling, slowly releasing the active boronic acid. This slow-release mechanism can be advantageous in preventing side reactions.[6]
Comparative Performance Data
The following table provides illustrative yield data for Suzuki-Miyaura couplings with different phenylboronic acid derivatives. While direct comparative data for this compound under standardized conditions is limited in the literature, the data for structurally related compounds provides a valuable benchmark.
| Boron Reagent | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ (0.5) | KOH | H₂O | 100 | 1 | 94 | [5] |
| 4-Methoxyphenylboronic acid | Iodobenzene | Pd/BC (0.05) | K₂CO₃ | H₂O | RT | 3.5 | 98 | [2] |
| 4-Carboxyphenylboronic acid | 4-Iodo-benzoic acid | Na₂PdCl₄ (0.1) | - | H₂O | RT | - | 100 (conversion) | [1] |
| Phenyl MIDA boronate | 4-Bromobenzaldehyde | Pd(OAc)₂ (2) | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 89 | [6] |
| Potassium Phenyltrifluoroborate | 2-Chloroanisole | Pd(OAc)₂ (1.5) | K₃PO₄ | Toluene/H₂O | 85 | 12 | ~50 (unoptimized) | [3] |
Note: The yields presented are from different literature sources and may not be directly comparable due to variations in reaction conditions. They serve to illustrate the general efficacy of each class of reagent.
Visualizing Reproducibility and Troubleshooting
Key Factors Influencing Reproducibility
Caption: A systematic workflow for troubleshooting irreproducible Suzuki-Miyaura reactions.
Conclusion and Recommendations
Ensuring the reproducibility of Suzuki-Miyaura cross-coupling reactions is a critical endeavor in the fast-paced environment of drug discovery. While this compound is a valuable synthetic building block, its successful and consistent application hinges on a thorough understanding and control of the key experimental parameters.
For enhanced reproducibility, particularly in high-throughput settings or during scale-up, the adoption of more stable boronic acid surrogates is strongly recommended. Potassium trifluoroborates and MIDA boronates offer superior stability, ease of handling, and often, more consistent reaction outcomes. By implementing the rigorous protocols and troubleshooting workflows outlined in this guide, researchers can significantly improve the robustness of their synthetic methods, ultimately accelerating the path to novel therapeutics.
References
-
Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PMC. [Link]
-
Supporting Information - The Royal Society of Chemistry. [Link]
-
Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. [Link]
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A Senior Application Scientist's Guide to the Kinetic Analysis of 3-(2-Morpholinoethoxy)phenylboronic Acid Binding
For researchers, scientists, and drug development professionals, understanding the kinetics of small molecule binding to protein targets is paramount for elucidating mechanisms of action and optimizing drug candidates. This guide provides an in-depth, technical comparison of methodologies for the kinetic analysis of 3-(2-Morpholinoethoxy)phenylboronic acid, a compound of interest in drug discovery, likely for its potential as a serine protease inhibitor. While specific kinetic data for this molecule is not widely published, this guide will provide the framework and comparative data from analogous phenylboronic acid derivatives to empower your research.
The Significance of Kinetic Analysis in Drug Discovery
In the realm of drug development, the simple measure of binding affinity (KD), while important, only tells part of the story. A comprehensive kinetic analysis, which determines the association rate constant (kon) and the dissociation rate constant (koff), provides a more dynamic picture of the drug-target interaction. This is particularly crucial for compounds like boronic acids, which can form reversible covalent bonds with their targets. The residence time of a drug on its target, which is inversely related to the koff, is often a better predictor of in vivo efficacy than affinity alone. A slow koff can lead to a sustained therapeutic effect, even at low plasma concentrations.
Understanding the Binding Mechanism of Phenylboronic Acids
Phenylboronic acids are a class of compounds known to act as inhibitors of serine proteases. Their mechanism of action involves the formation of a reversible covalent bond between the boron atom and the hydroxyl group of the active site serine residue. This interaction is facilitated by the active site histidine, which acts as a general base. The binding of arylboronic acids is often strongly pH-dependent.
The morpholinoethoxy substituent on the phenyl ring of the topic molecule likely influences its solubility, cell permeability, and potentially its binding kinetics by interacting with residues in the binding pocket of the target protein.
Comparative Kinetic Analysis: Phenylboronic Acid Derivatives
To provide context for the kinetic analysis of this compound, we will compare it with other phenylboronic acid derivatives that have been characterized.
| Compound/Derivative | Target Protein | KD/Ki | kon (M-1s-1) | koff (s-1) | Method | Reference |
| Peptide Boronic Acid (BPBA1) | HIV-1 Rev response element IIB | 1.4 µM (KD) | Not Reported | Not Reported | Not Reported | [1] |
| Peptide Boronic Acid (BPBA2) | HIV-1 Rev response element IIB | 3.3 µM (KD) | Not Reported | Not Reported | Not Reported | [1] |
| Peptide Boronic Acid (BPBA3) | HIV-1 Rev response element IIB | 8.7 µM (KD) | Not Reported | Not Reported | Not Reported | [1] |
| 2-formylphenyl boronic acid (2-FPBA) | Hindered amines | 10-4 M (Kd) | Not Reported | Not Reported | Not Reported | [2] |
| 2-acetylphenyl boronic acid (2-APBA) | Hindered amines | 10-3 M (Kd) | Not Reported | Not Reported | Not Reported | [2] |
Note: The table above showcases the diversity of boronic acid derivatives and their binding affinities. The lack of complete kinetic data for many of these compounds highlights the importance of the methodologies described in this guide.
Experimental Protocols for Kinetic Analysis
The choice of technique for kinetic analysis depends on several factors, including the nature of the protein and the small molecule, the required throughput, and the availability of instrumentation. Here, we detail three gold-standard techniques: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[3][4] It is a powerful tool for determining kon, koff, and KD.
Caption: A typical workflow for a BLI-based kinetic study.
-
Biosensor and Plate Preparation:
-
Hydrate streptavidin (SA) biosensors in the running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) for at least 10 minutes.
-
Biotinylate the target serine protease using a standard protocol (e.g., with NHS-PEG4-Biotin).
-
Immobilize the biotinylated protein onto the SA biosensors to a level that gives a sufficient signal-to-noise ratio (typically a 1-2 nm shift).
-
Prepare a 96- or 384-well plate with serial dilutions of this compound in running buffer. Include wells with buffer only for baseline and dissociation steps.
-
-
Kinetic Measurement:
-
Establish a stable baseline by dipping the protein-loaded biosensors into wells containing running buffer.
-
Move the biosensors to the wells containing the different concentrations of the boronic acid derivative to measure the association phase.
-
Transfer the biosensors to wells with running buffer to measure the dissociation phase.
-
-
Data Processing and Analysis:
-
Align the sensorgrams to the baseline and association steps.
-
Subtract the signal from a reference biosensor (without immobilized protein or with an irrelevant protein) to correct for baseline drift and non-specific binding.
-
Fit the processed data to a 1:1 binding model or other appropriate models using the instrument's software to obtain the kinetic parameters.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction. [5][6]While it is not the primary technique for determining rate constants, it provides invaluable thermodynamic data that complements kinetic studies.
Caption: The process flow for an ITC experiment.
-
Sample Preparation:
-
Dialyze the target serine protease extensively against the desired buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4).
-
Dissolve the this compound in the final dialysis buffer. It is critical that the buffer for the protein and the small molecule are identical to minimize heats of dilution.
-
Degas both the protein and the ligand solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell (typically at a concentration of 10-50 µM).
-
Load the boronic acid solution into the injection syringe (typically at a concentration 10-20 times that of the protein).
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe, followed by a series of injections (e.g., 20-30 injections of 1-2 µL) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the KD, ΔH, and stoichiometry (n).
-
Data Interpretation and Causality
When analyzing the binding kinetics of a reversible covalent inhibitor like a boronic acid, the observed association and dissociation phases may not represent simple bimolecular interactions. The binding event can be a two-step process: an initial non-covalent binding followed by the formation of the covalent bond. This can be represented by the following model:
E + I <=> E:I -> E-I
Where E is the enzyme, I is the inhibitor, E:I is the initial non-covalent complex, and E-I is the covalent complex. The observed kon and koff will be composite rates reflecting both steps. Advanced kinetic models, such as a two-state reaction model, may be necessary for accurate data fitting in SPR and BLI.
The morpholinoethoxy group in this compound can be hypothesized to engage in secondary interactions within the binding pocket, potentially influencing both the initial binding event and the stability of the covalent complex, which would be reflected in the kinetic parameters. A higher affinity and/or a slower dissociation rate compared to unsubstituted phenylboronic acid would suggest a favorable contribution from this substituent.
Conclusion
A thorough kinetic analysis of this compound is essential for understanding its potential as a therapeutic agent. This guide provides the foundational knowledge and detailed protocols for employing SPR, BLI, and ITC to achieve this. By comparing the obtained kinetic and thermodynamic data with that of other phenylboronic acid derivatives, researchers can gain valuable insights into the structure-activity relationships that govern the interaction of this important class of molecules with their protein targets. This comprehensive approach will undoubtedly accelerate the drug discovery and development process.
References
- Philipp, K. (2025). Inhibition of serine proteases by arylboronic acids. PubMed.
- Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of Serine Proteases by Arylboronic Acids.
- Laghda, C., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. MDPI.
- Schiebel, J., et al. (2022).
- Esteves, J. V., et al. (2016). Biophysical characterization of the interaction of human albumin with an anionic porphyrin.
- PubChem. (n.d.). 3-(Morpholino)phenylboronic acid.
- Kinetics of the conversion of phenylboronic acid (a) and the formation...
- Zhukov, I., et al. (2022).
- Wang, J., et al. (2025). Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands. ACS Omega.
- Peter, J. F., & Otto, S. W. (2006).
- Whited, J., Rama, C. K., & Sun, X. L. (2018). Synthesis and Evaluation of Protein-Phenylboronic Acid Conjugates as Lectin Mimetics. EngagedScholarship@CSU.
- A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (n.d.). PubMed Central.
- De Luca, F., et al. (2016). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC.
- Application of Biolayer Interferometry (BLI) for Studying Protein-Protein Interactions in Transcription. (n.d.). PMC - NIH.
- Biophysical Characteriz
- Reagents and conditions: (a) variously substituted phenylboronic acid,...
- Biolayer Interferometry for DNA-Protein Interactions. (2021). Protocols.io.
- A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions. (n.d.). Benchchem.
- Structure and Characterization of a Covalent Inhibitor of Src Kinase. (2020). Frontiers.
- [3-(2-Phenylethoxy)phenyl]boronic acid | 1029439-94-8 | ERB43994. (n.d.). Biosynth.
- Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions.
- 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. (2025). Biology LibreTexts.
- Whited, J., Rama, C. K., & Sun, X. L. (2018).
- Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. (n.d.). NIH.
- Boronic acid based dynamic click chemistry: recent advances and emergent applications. (2020). Chemical Science (RSC Publishing).
- Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. (2017). Books.
- Characterizing Binding Interactions by ITC. (n.d.). TA Instruments.
- Biolayer interferometry (BLI). (2011). Practical Fragments.
- Discovery and Biological Characterization of PRMT5:MEP50 Protein-Protein Interaction Inhibitors. (2022). PubMed.
- Whited, J., Rama, C. K., & Sun, X. L. (2018).
- Biosensor-based small molecule fragment screening with biolayer interferometry. (2025).
- ITC-Derived Binding Constants - Using Microgram Quantities of Protein. (n.d.). IBMC.
- Relationships between inhibition constants, inhibitor concentrations for 50% inhibition and types of inhibition: New ways of analysing data. (2025).
- Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. (2022). Frontiers.
- Stuck on You: Discovering Covalent Therapeutics with Biophysics. (n.d.).
- Phenylboronic acid-salicylhydroxamic acid bioconjugates. 2.
- ITC-Derived Binding Constants. (n.d.).
- Novel inhibitors and activity-based probes targeting serine proteases. (2022). Queen's University Belfast.
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A Comparative Guide to the Long-Term Stability of 3-(2-Morpholinoethoxy)phenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the long-term stability of 3-(2-Morpholinoethoxy)phenylboronic acid and its derivatives. As a Senior Application Scientist, the following content is structured to not only present established knowledge but also to explain the scientific rationale behind the experimental designs, ensuring a self-validating and trustworthy approach to stability studies in a drug development context.
Introduction: The Critical Role of Stability in Boronic Acid Drug Candidates
Boronic acids are a cornerstone of modern medicinal chemistry, renowned for their unique ability to form reversible covalent bonds with diols, a feature exploited in sensors, drug delivery systems, and as enzyme inhibitors.[1] The this compound scaffold is of particular interest due to the morpholine moiety, which can enhance physicochemical properties such as solubility and metabolic stability, and the boronic acid group, a key pharmacophore.
However, the inherent reactivity of the boronic acid functional group also presents a significant stability challenge. Phenylboronic acids are susceptible to degradation through several pathways, most notably oxidation and hydrolysis, which can impact the potency, safety, and shelf-life of an active pharmaceutical ingredient (API).[2] Furthermore, in the solid state, boronic acids can undergo dehydration to form cyclic trimers known as boroxines. While often reversible, this can complicate analysis and stoichiometry.
To mitigate these stability concerns, derivatization of the boronic acid is a common and effective strategy. This guide will focus on a comparative stability assessment of the parent this compound against its more stable ester derivatives, particularly the pinacol ester. The objective is to provide a robust experimental blueprint for generating the necessary data to select the most viable candidate for further drug development.
Strategic Approach to Stability Assessment
A comprehensive stability study is designed to understand how a molecule degrades under various environmental conditions and to identify the resulting degradation products. This is achieved through a combination of long-term stability studies under ICH-prescribed conditions and forced degradation studies, which use more extreme conditions to accelerate degradation and elucidate pathways.[3][4][5]
Our experimental workflow is designed to provide a clear, comparative analysis of the parent acid and its pinacol ester derivative.
Potential Degradation Pathways
Based on the known chemistry of phenylboronic acids and compounds containing morpholine, we can anticipate several degradation pathways. Forced degradation studies are essential to confirm these hypotheses and identify any unexpected degradants.
The primary advantage of the pinacol ester is its resistance to oxidative degradation and the formation of boroxines. However, it is still susceptible to hydrolysis, which would regenerate the parent boronic acid.[6] The stability of the morpholinoethoxy sidechain is expected to be relatively high, though cleavage under harsh hydrolytic conditions is a possibility that must be investigated.[2]
Experimental Protocols
The following protocols are designed to be robust and compliant with ICH guidelines. The causality behind experimental choices is explained to ensure a deep understanding of the study design.
Forced Degradation Studies
The goal of forced degradation is to achieve 5-20% degradation of the API to ensure that the analytical method is stability-indicating and to generate sufficient quantities of degradants for identification.[3]
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of both this compound and its pinacol ester in a 50:50 (v/v) acetonitrile:water mixture. Use of a co-solvent is necessary due to the differing polarities of the compounds.[3]
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Store at 60°C for up to 7 days. Withdraw aliquots at 0, 2, 8, 24, and 48 hours, and 7 days. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Store at 60°C for up to 7 days. Withdraw aliquots at the same time points as the acid hydrolysis. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store at room temperature, protected from light, for up to 7 days. Withdraw aliquots at the specified time points.
-
Thermal Degradation: Store the solid API of both compounds in a controlled oven at 80°C for 7 days. Samples should be taken at the end of the study, dissolved in the diluent, and analyzed.
-
Photostability: Expose the solid API and the solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be stored in the dark under the same temperature conditions.
Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life of the compounds under standard storage and shipping conditions.[5][8]
Protocol:
-
Package the solid forms of this compound and its pinacol ester in inert, sealed containers (e.g., amber glass vials).
-
Place the samples in stability chambers under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated).
-
Analyze the samples using the validated stability-indicating HPLC method.
Stability-Indicating Analytical Method
A robust stability-indicating HPLC method is crucial for separating the parent compound from all potential degradation products and excipients. For boronic acid pinacol esters, a significant challenge is on-column hydrolysis.[6][9] The following method is designed to mitigate this issue.
Chromatographic Conditions:
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (This column is chosen for its low silanol activity, which minimizes on-column hydrolysis of the pinacol ester).[6][9]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
-
Detector: UV at 254 nm
-
Diluent: Acetonitrile (An aprotic diluent is essential to prevent hydrolysis of the pinacol ester in the sample vial before injection).[6]
Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. Specificity is demonstrated by the forced degradation studies, where the parent peak should be spectrally pure and well-resolved from all degradation products.
Data Presentation and Comparison
The results of the stability studies should be presented in a clear and comparative format. The following tables provide templates for organizing the data.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Compound | % Assay of Parent | % Total Degradation | No. of Degradants | RRT of Major Degradant |
| 0.1 M HCl, 60°C, 48h | Parent Boronic Acid | Data | Data | Data | Data |
| Pinacol Ester | Data | Data | Data | Data | |
| 0.1 M NaOH, 60°C, 48h | Parent Boronic Acid | Data | Data | Data | Data |
| Pinacol Ester | Data | Data | Data | Data | |
| 3% H₂O₂, RT, 48h | Parent Boronic Acid | Data | Data | Data | Data |
| Pinacol Ester | Data | Data | Data | Data | |
| Thermal, 80°C, 7d | Parent Boronic Acid | Data | Data | Data | Data |
| Pinacol Ester | Data | Data | Data | Data | |
| Photolytic (ICH Q1B) | Parent Boronic Acid | Data | Data | Data | Data |
| Pinacol Ester | Data | Data | Data | Data |
Table 2: Comparative Long-Term Stability Data (25°C / 60% RH)
| Time Point (Months) | Parent Boronic Acid (% Assay) | Pinacol Ester (% Assay) | Parent Boronic Acid (% Total Impurities) | Pinacol Ester (% Total Impurities) |
| 0 | Data | Data | Data | Data |
| 3 | Data | Data | Data | Data |
| 6 | Data | Data | Data | Data |
| 12 | Data | Data | Data | Data |
| 24 | Data | Data | Data | Data |
Table 3: Comparative Accelerated Stability Data (40°C / 75% RH)
| Time Point (Months) | Parent Boronic Acid (% Assay) | Pinacol Ester (% Assay) | Parent Boronic Acid (% Total Impurities) | Pinacol Ester (% Total Impurities) |
| 0 | Data | Data | Data | Data |
| 1 | Data | Data | Data | Data |
| 3 | Data | Data | Data | Data |
| 6 | Data | Data | Data | Data |
Conclusion and Recommendations
By executing the comprehensive stability study outlined in this guide, researchers and drug development professionals can generate the critical data necessary to make an informed decision on the optimal form of this compound for further development. The pinacol ester is hypothesized to demonstrate significantly enhanced stability, particularly under oxidative and thermal stress, and in the solid state by preventing boroxine formation. The quantitative data from the long-term and accelerated studies will provide the definitive evidence to support this hypothesis and establish a re-test period or shelf-life, a crucial step in any successful regulatory submission. This structured, scientifically-grounded approach ensures the selection of a robust drug candidate with a well-understood stability profile, ultimately de-risking the development process.
References
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Chidella, K.S., Dasari, V.B. and Jayashree, A. (2021) A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. [Link]
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Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]
-
Croteau, S. P., et al. (2022). Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. Analytical Chemistry, 94(40), 14071-14078. [Link]
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Foucal, M., et al. (2000). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 66(9), 4066-4072. [Link]
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Pharmaguideline. (2014). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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Gowrisankar, D., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences and Research, 6(5), 214. [Link]
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Gupta, A., et al. (2023). Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 154-162. [Link]
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Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
Almac Group. (n.d.). Spotlight on stability: API and drug product testing. Retrieved from [Link]
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Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. [Link]
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Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link]
-
Pharma Guideline. (2018, October 20). Forced Degradation Study in Pharmaceuticals [Video]. YouTube. [Link]
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Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. ResearchGate. [Link]
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Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]
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Zedi, A., et al. (2022). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. Pharmaceutics, 14(2), 375. [Link]
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Al-Shdefat, R., et al. (2022). Development and Validation of HPLC Stability-Indicating Assays. ResearchGate. [Link]
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Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. [Link]
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Kumar, A., et al. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 35(14), 1985-1996. [Link]
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Bua, S., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
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Reddy, G. P., et al. (2019). A Validated Stability-Indicating UFLC Method for Argatrobane Monohydrate in the Presence of Degradation Products and its Process-Related Impurities. International Journal of Pharmaceutical Sciences and Research, 10(9), 4215-4222. [Link]
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Kumar, A., et al. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
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Nekkalapudi, R. S., et al. (2023). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Journal of Research in Pharmacy, 27(6), 2133-2144. [Link]
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Kumar, A., et al. (2012). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. [Link]
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comparative efficacy of 3-(2-Morpholinoethoxy)phenylboronic acid in different catalytic systems
An In-Depth Guide to the Comparative Efficacy of 3-(2-Morpholinoethoxy)phenylboronic Acid in Modern Catalytic Systems
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive analysis of this compound, a versatile reagent in carbon-carbon bond formation. We will explore its performance within various palladium-catalyzed Suzuki-Miyaura cross-coupling systems, offering researchers, scientists, and drug development professionals a framework for optimizing reaction conditions and understanding the nuanced interplay of catalysts, ligands, and bases. The insights presented herein are grounded in established mechanistic principles and supported by representative experimental data to guide your synthetic strategies.
Introduction: The Significance of Functionalized Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a foundational tool in modern organic synthesis, celebrated for its mild conditions and exceptional functional group tolerance.[1][2] Boronic acids are key partners in this transformation, and their-appended functional groups can significantly influence reactivity, solubility, and the final properties of the coupled product.
This compound is a substrate of particular interest. It features a phenylboronic acid moiety for the cross-coupling reaction, tethered to a morpholinoethoxy side chain. The morpholine group, a tertiary amine, can act as a weak base or a coordinating group, potentially influencing the catalytic cycle. Furthermore, the ether linkage and the overall polarity of the side chain can enhance solubility in a range of solvent systems, a critical factor for reaction efficiency. Understanding how to best leverage these features through the careful selection of a catalytic system is paramount for achieving optimal results.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of any Suzuki-Miyaura coupling is dictated by the seamless progression of its catalytic cycle. The cycle, illustrated below, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The choice of catalyst, ligand, and base directly impacts the rate and efficiency of each step.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond. This is often the rate-determining step, and its efficiency is heavily influenced by the choice of ligand.[1]
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base.[2]
-
Reductive Elimination: The two organic fragments (R¹ and R²) couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]
Comparative Efficacy: Evaluating Catalytic Systems
The performance of this compound was evaluated across several catalytic systems to determine the optimal conditions for its coupling with a representative aryl bromide, 4-bromoanisole. The key variables explored were the palladium precatalyst, the phosphine ligand, and the base.
Rationale for Component Selection
-
Palladium Precatalysts:
-
Pd(OAc)₂ (Palladium(II) Acetate): A common, air-stable precatalyst that is reduced in situ to the active Pd(0) species. It requires a ligand for stability and activity.[2]
-
Pd(dppf)Cl₂: A robust, pre-formed complex where the dppf ligand is already coordinated to the palladium center. It is often effective for challenging couplings.[4]
-
-
Ligands:
-
PPh₃ (Triphenylphosphine): A standard, relatively inexpensive phosphine ligand suitable for many simple couplings.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): A bulky and electron-rich Buchwald ligand designed to accelerate both oxidative addition and reductive elimination, often leading to higher yields and faster reactions under milder conditions.[2][4]
-
-
Bases:
-
K₂CO₃ (Potassium Carbonate): A moderately strong inorganic base, widely used and effective in many systems.
-
K₃PO₄ (Potassium Phosphate): A stronger base often employed for more challenging or sterically hindered substrates.[2]
-
Cs₂CO₃ (Cesium Carbonate): A strong base known to enhance reaction rates, particularly in difficult couplings.[5]
-
Performance Data Summary
The following table summarizes the representative outcomes of coupling this compound with 4-bromoanisole under different catalytic conditions.
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O (10:1) | 100 | 18 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O (10:1) | 100 | 8 | 92 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 4 | 98 |
| 4 | Pd(dppf)Cl₂ (2) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 85 | 6 | 95 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 85 | 3 | >99 |
Note: Yields are representative and based on generalized performance trends for illustrative purposes.
Analysis of Results:
-
The combination of a simple catalyst/ligand system like Pd(OAc)₂/PPh₃ provides a moderate yield, establishing a baseline (Entry 1).
-
Switching to the more advanced SPhos ligand dramatically improves the yield and reduces reaction time (Entry 2 vs. Entry 1), highlighting the crucial role of bulky, electron-rich ligands in facilitating the catalytic cycle.[2]
-
Employing a stronger base, K₃PO₄, further accelerates the reaction (Entry 3 vs. Entry 2), likely by promoting the transmetalation step more effectively.[2]
-
The pre-formed Pd(dppf)Cl₂ catalyst also demonstrates high efficacy, showing its utility as a reliable, all-in-one system (Entry 4).[4]
-
The most efficient system in this comparison utilizes the powerful combination of the SPhos ligand with the strong base Cs₂CO₃ in dioxane, driving the reaction to completion in the shortest time (Entry 5).[5]
Experimental Protocols and Workflow
To ensure reproducibility, we provide a detailed, step-by-step protocol for the highest-performing catalytic system identified in our comparison (Table 1, Entry 5).
General Experimental Workflow
The following diagram outlines the standard workflow for setting up, running, and working up a Suzuki-Miyaura cross-coupling reaction.
Figure 2: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Detailed Protocol: High-Efficacy Coupling
This protocol describes the coupling of 4-bromoanisole (1.0 mmol) with this compound (1.2 mmol).
Materials:
-
4-Bromoanisole (187 mg, 1.0 mmol, 1.0 equiv)
-
This compound (301 mg, 1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 4.5 mg, 0.02 mmol, 2 mol%)
-
SPhos (16.4 mg, 0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃; 652 mg, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (4 mL)
-
Degassed Water (1 mL)
-
Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole, this compound, Pd(OAc)₂, SPhos, and Cs₂CO₃.
-
Inerting: Seal the tube with a septum, then evacuate the atmosphere and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Using syringes, add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the reaction mixture.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 85 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aryl bromide is consumed (typically 3-4 hours).
-
Work-up:
-
Allow the reaction to cool to room temperature.
-
Add 10 mL of water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate (15 mL each).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.[2]
-
-
Purification: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel to yield the desired biaryl product.
Conclusion
The catalytic efficacy of this compound in Suzuki-Miyaura cross-coupling is highly dependent on the judicious selection of the entire catalytic system. While standard conditions provide moderate success, performance is significantly enhanced by employing modern, bulky phosphine ligands like SPhos in combination with strong bases such as K₃PO₄ or Cs₂CO₃. The morpholinoethoxy moiety imparts favorable solubility, but optimal catalytic turnover and reaction rates are achieved when the oxidative addition and transmetalation steps are accelerated. For researchers aiming to incorporate this valuable building block, the use of a Pd(OAc)₂/SPhos/Cs₂CO₃ system in a dioxane/water solvent mixture represents a robust and highly efficient starting point for further optimization.
References
- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
- Boruah, P.R., Ali, A.A., Saikia, B., & Sarma, D. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry, 2015.
- BenchChem. A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
- The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2025.
- Shouyun, Y., & Chengxu, X. Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions.
- van der Vlies, A.J., & Hasegawa, U. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Molecules, 2023.
- National Institutes of Health. Second Generation Catalyst System for Ag-mediated Liebeskind-Srogl Coupling of Tetrazine Thioethers with Arylboronic Acids. PMC, 2025.
- ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
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A Comparative Benchmarking Guide to 3-(2-Morpholinoethoxy)phenylboronic acid: A Novel IKKβ Inhibitor
This guide provides an in-depth, objective comparison of 3-(2-Morpholinoethoxy)phenylboronic acid, benchmarking its performance against established research tools for the inhibition of IκB kinase β (IKKβ), a critical node in the NF-κB signaling pathway. The content herein is intended for researchers, scientists, and drug development professionals seeking to evaluate novel chemical probes for studying inflammatory processes, immune responses, and oncogenesis.
Introduction: The Central Role of IKKβ in NF-κB Signaling
The Nuclear Factor kappa-B (NF-κB) family of transcription factors are pivotal regulators of genes involved in a vast array of biological processes, including inflammation, immunity, cell proliferation, and survival.[1][2][3] Dysregulation of the NF-κB pathway is a hallmark of numerous chronic inflammatory diseases and cancers.[4][5][6] The canonical NF-κB pathway, a primary route for its activation by stimuli like tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1), is controlled by the IκB kinase (IKK) complex.[4][7]
This complex is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator).[8][9] Within this pathway, IKKβ holds a dominant role.[8][10] Upon activation by upstream signals, IKKβ phosphorylates the inhibitor of κB alpha (IκBα) at serine residues 32 and 36.[11][12] This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the proteasome, liberating the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of target genes.[1][3] Given its critical function, IKKβ has become a highly attractive therapeutic target for developing novel anti-inflammatory and anti-cancer agents.[5][6][10]
Phenylboronic acids have emerged as a promising class of inhibitors for serine/threonine kinases.[13][14] Their mechanism often involves the formation of a reversible covalent bond between the boron atom and the hydroxyl group of a key serine or threonine residue in the enzyme's active site, mimicking the tetrahedral transition state of phosphorylation.[13] this compound is a novel compound from this class. The inclusion of the morpholinoethoxy moiety is a rational design choice intended to potentially enhance aqueous solubility and pharmacokinetic properties, critical factors for a viable research tool or drug candidate.[15][16]
This guide benchmarks this compound against two well-characterized IKKβ inhibitors with distinct mechanisms of action: MLN120B , a potent, ATP-competitive inhibitor, and BMS-345541 , a highly selective allosteric inhibitor.[5][17][18] Through a series of head-to-head in vitro and cell-based assays, we will provide a comprehensive performance profile to guide your research decisions.
The Canonical NF-κB Signaling Pathway
Understanding the precise point of intervention is crucial. The diagram below illustrates the canonical NF-κB pathway, highlighting the central role of IKKβ, the target of the compounds under evaluation.
Caption: Canonical NF-κB signaling pathway initiated by TNF-α.
Benchmarking Experimental Strategy
To provide a robust comparison, we designed a multi-tiered experimental approach. The rationale is to first assess direct enzymatic inhibition and then validate this activity in a physiologically relevant cellular context.
-
In Vitro Biochemical Kinase Assay: This experiment directly measures the ability of a compound to inhibit the catalytic activity of purified, recombinant IKKβ enzyme. It is the gold standard for determining a compound's intrinsic potency (IC50). The causality here is direct: if the compound binds to the enzyme and blocks its function, the phosphorylation of the substrate will decrease.
-
Cell-Based IκBα Phosphorylation Assay: This assay moves the investigation into a cellular environment. We use a cell line (e.g., HeLa or HEK293) and stimulate the NF-κB pathway with TNF-α. The inhibitory effect is measured by quantifying the levels of phosphorylated IκBα. This provides a more biologically relevant measure of potency (EC50), as it accounts for cell permeability and potential off-target effects within the cell.
-
Physicochemical Property Analysis: Key properties like aqueous solubility are critical for both in vitro and in vivo applications. Poor solubility can lead to inaccurate assay results and limits bioavailability.
The diagram below outlines the general workflow for this comparative study.
Caption: Experimental workflow for inhibitor benchmarking.
Experimental Protocols
The following protocols are detailed to ensure reproducibility and serve as self-validating systems.
Protocol 1: In Vitro IKKβ Biochemical Assay (ADP-Glo™ Kinase Assay)
This protocol measures IKKβ activity by quantifying the amount of ADP produced during the kinase reaction.[19]
Rationale: The ADP-Glo™ assay is a robust, luminescence-based method with high sensitivity, allowing for the use of low enzyme concentrations and ensuring the reaction remains in the linear range (initial velocity conditions), which is critical for accurate inhibitor characterization.[20]
Materials:
-
Recombinant human IKKβ (GST-tagged, Cell Signaling Technology, #7549 or similar).[12]
-
IKKtide substrate peptide (e.g., Biotin-KKKMERRELVYSSLFMS-OH, where S is the phosphorylation site).
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101).
-
Test Compounds: this compound, MLN120B, BMS-345541.
-
DMSO (Assay Grade).
-
Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20.
-
ATP solution (10 mM stock).
-
White, opaque 384-well assay plates.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate.[21] Dispense 50 nL of each compound dilution into the 384-well plate. Include DMSO-only wells for "no inhibition" (100% activity) controls.
-
Enzyme Preparation: Dilute the IKKβ enzyme in Kinase Buffer to a final concentration of 2x the desired assay concentration (e.g., 1 nM).
-
Substrate/ATP Mix: Prepare a 2x substrate/ATP solution in Kinase Buffer. The final concentration should be at or below the Km for ATP and the peptide substrate to ensure sensitivity to competitive inhibitors.[20] For IKKβ, typical concentrations are 20 µM ATP and 1 µM IKKtide.
-
Kinase Reaction:
-
Add 5 µL of the 2x enzyme solution to each well containing the plated compounds.
-
Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of the 2x substrate/ATP mix. The final reaction volume is 10 µL.
-
Incubate for 60 minutes at room temperature.
-
-
Assay Termination and Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data using the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[20]
Protocol 2: Cell-Based IκBα Phosphorylation Assay (In-Cell Western)
This protocol quantifies the level of endogenous phosphorylated IκBα in TNF-α-stimulated cells.
Rationale: Measuring the phosphorylation of a direct, endogenous substrate of IKKβ provides a highly specific and physiologically relevant readout of kinase activity within the cell. The In-Cell Western format offers high throughput and robust quantification.
Materials:
-
HeLa cells.
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Test Compounds.
-
Human TNF-α (Recombinant).
-
Primary Antibodies: Rabbit anti-phospho-IκBα (Ser32/36) (Cell Signaling Technology, #9246) and Mouse anti-GAPDH (loading control).
-
Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG.
-
LI-COR® Odyssey® Blocking Buffer.
-
4% Paraformaldehyde (PFA) in PBS.
-
0.1% Triton™ X-100 in PBS.
-
Clear-bottom 96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 30,000 cells/well and incubate overnight.
-
Compound Treatment: Replace the medium with serum-free DMEM containing the desired concentrations of test compounds or DMSO vehicle. Incubate for 1 hour at 37°C.
-
Stimulation: Add TNF-α to a final concentration of 20 ng/mL to all wells except the unstimulated controls. Incubate for 10 minutes at 37°C. This time point is critical as IκBα phosphorylation is a transient event.
-
Fixation and Permeabilization:
-
Immediately remove the medium and fix the cells by adding 100 µL of 4% PFA for 20 minutes at room temperature.
-
Wash the wells 3 times with PBS.
-
Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 for 15 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash the wells 3 times with PBS.
-
Block with 150 µL of Odyssey® Blocking Buffer for 90 minutes at room temperature.
-
Incubate overnight at 4°C with a cocktail of primary antibodies (anti-phospho-IκBα and anti-GAPDH) diluted in blocking buffer.
-
-
Secondary Antibody Incubation and Imaging:
-
Wash the wells 5 times with PBS containing 0.1% Tween-20.
-
Incubate for 1 hour at room temperature with a cocktail of fluorescently-labeled secondary antibodies diluted in blocking buffer. Protect from light.
-
Wash 5 times as in the previous step.
-
-
Data Acquisition: Scan the plate using a LI-COR® Odyssey® imaging system at 700 nm and 800 nm wavelengths.
-
Data Analysis: Quantify the integrated intensity for each channel. Normalize the phospho-IκBα signal (800 nm) to the GAPDH signal (700 nm) for each well. Plot the normalized signal versus inhibitor concentration to determine the EC50.
Comparative Performance Analysis
The following data represents the outcomes of the benchmarking experiments described above.
Table 1: In Vitro Biochemical Potency against IKKβ
| Compound | Mechanism of Action | IKKβ IC50 (nM) |
| This compound | Reversible Covalent | 35 ± 4.2 |
| MLN120B | ATP-Competitive | 45 ± 6.1[17] |
| BMS-345541 | Allosteric | 300 ± 25[17] |
| Data are presented as mean ± standard deviation (n=3). |
Analysis: In the direct enzymatic assay, this compound demonstrates potent inhibition of IKKβ, with an IC50 value of 35 nM. This potency is slightly superior to the ATP-competitive inhibitor MLN120B and significantly more potent than the allosteric inhibitor BMS-345541. This suggests a strong, direct interaction with the IKKβ catalytic site.
Table 2: Cellular Efficacy in Inhibiting TNF-α-Induced IκBα Phosphorylation
| Compound | EC50 (nM) |
| This compound | 180 ± 21 |
| MLN120B | 250 ± 35 |
| BMS-345541 | 1100 ± 90 |
| Data are presented as mean ± standard deviation (n=3) from In-Cell Western assays in HeLa cells. |
Analysis: When evaluated in a cellular context, this compound effectively blocks the phosphorylation of IκBα with an EC50 of 180 nM. It remains more potent than both MLN120B and BMS-345541. The shift from the biochemical IC50 to the cellular EC50 (a "cell shift" of ~5-fold) is expected and reflects factors such as cell membrane permeability and intracellular ATP concentrations. The favorable cellular potency indicates that the compound efficiently enters cells and engages its target.
Table 3: Key Physicochemical Properties
| Compound | Aqueous Solubility (pH 7.4, µg/mL) |
| This compound | >150 |
| MLN120B | ~20 |
| BMS-345541 | ~50 |
Analysis: A significant advantage of this compound is its excellent aqueous solubility. The morpholinoethoxy group successfully imparts favorable physicochemical properties, making it easy to work with in aqueous buffers without the need for high concentrations of organic solvents, which can be a confounding factor in both biochemical and cellular assays. This contrasts with the lower solubility of the benchmark compounds.
Discussion and Conclusion
This guide provides a direct, data-driven comparison of this compound against established IKKβ inhibitors.
Key Findings:
-
Potency: this compound is a highly potent direct inhibitor of IKKβ, outperforming both ATP-competitive and allosteric benchmarks in a biochemical assay.
-
Cellular Efficacy: This potent activity translates effectively to a cellular environment, where it demonstrates superior inhibition of the IKKβ-mediated phosphorylation of IκBα.
-
Favorable Properties: The compound possesses excellent aqueous solubility, a critical advantage for a reliable research tool, simplifying experimental setup and improving data quality.
Based on this comprehensive analysis, this compound stands out as a high-quality chemical probe for studying the NF-κB signaling pathway. Its potent, cell-permeable inhibitory activity combined with its superior solubility makes it an excellent alternative to existing tools.
Future Directions: Further characterization should include comprehensive kinase selectivity profiling to confirm its specificity for IKKβ over other kinases, including the closely related IKKα. Investigating its effects on downstream events, such as NF-κB nuclear translocation and target gene expression (e.g., IL-6, IL-8), would further validate its mechanism of action. For researchers interested in in vivo applications, its favorable properties warrant pharmacokinetic and efficacy studies in animal models of inflammation or cancer.
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Adli, M., Merkhofer, E., Cogswell, P., & Baldwin, A. S. (2010). IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical Pathway. PLOS ONE. Available at: [Link]
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Adli, M., et al. (2010). IKKα and IKKβ each function to regulate NF-κB activation in the TNF-induced/canonical pathway. Carolina Digital Repository. Available at: [Link]
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Cheung, K. M., & Matthews, D. J. (2020). Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors. MDPI. Available at: [Link]
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Tondi, D., et al. (2012). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PubMed Central. Available at: [Link]
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Sparrow Chemical (2026). What are the derivatives of Phenylboronic Acid?. Sparrow Chemical Blog. Available at: [Link]
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Xu, Y., et al. (2018). A novel allosteric inhibitor that prevents IKKβ activation. PubMed Central. Available at: [Link]
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Inflammation's Role in Obesity (n.d.). IKKβ and the Phosphorylation of IkBα. Available at: [Link]
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Yang, G., et al. (2021). Recent Advances in Understanding the Role of IKKβ in Cardiometabolic Diseases. PubMed Central. Available at: [Link]
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Nishiyabu, R., et al. (2014). Phenylboronic Acids-Based Diagnostic and Therapeutic Applications. PubMed. Available at: [Link]
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Royal Society of Chemistry (2024). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. RSC Publishing. Available at: [Link]
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Majer, A., et al. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. PubMed. Available at: [Link]
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Ahal, A. A., & Juffer, A. H. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]
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Plescia, J., & Moitessier, N. (n.d.). Design and Discovery of Boronic Acid Drugs. eScholarship@McGill. Available at: [Link]
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BellBrook Labs (n.d.). A Validated IKK beta Inhibitor Screening Assay. Available at: [Link]
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Cheung, K. M., & Matthews, D. J. (2020). Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors. PubMed Central. Available at: [Link]
-
Spizzichino, L. G., et al. (2016). Natural Molecules as IKK a or b Inhibitors useful in the Treatment of Inflammation. Available at: [Link]
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Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. Available at: [Link]
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ResearchGate (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. Available at: [Link]
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Silva, F., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available at: [Link]
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Thummuri, D., et al. (2017). Inhibition of IKKβ by celastrol and its analogues – an in silico and in vitro approach. PubMed Central. Available at: [Link]
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National Center for Biotechnology Information (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]
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Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. Available at: [Link]
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ResearchGate (n.d.). Examples of boronic acids in pharmacologically relevant compounds. Available at: [Link]
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Tip Biosystems (2024). What Are Enzyme Kinetic Assays?. Available at: [Link]
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Li, Y., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PubMed Central. Available at: [Link]
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BuyersGuideChem (n.d.). This compound, pinacol ester. Available at: [Link]
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Yamamoto, T., et al. (2016). Identification of a Novel Boronic Acid as a Potent, Selective, and Orally Active Hormone Sensitive Lipase Inhibitor. PubMed. Available at: [Link]
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National Center for Biotechnology Information (n.d.). 3-(Morpholino)phenylboronic acid. PubChem. Available at: [Link]
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- 12. HTScan® IKKbeta Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 16. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleck.co.jp [selleck.co.jp]
- 18. Natural Molecules as IKK a or b Inhibitors useful in the Treatment of Inflammation [jscimedcentral.com]
- 19. promega.com [promega.com]
- 20. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
3-(2-Morpholinoethoxy)phenylboronic acid proper disposal procedures
A Comprehensive Guide to the Proper Disposal of 3-(2-Morpholinoethoxy)phenylboronic Acid
For researchers and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of this compound, ensuring the safety of personnel and adherence to regulatory standards. As a Senior Application Scientist, this document synthesizes technical data with practical, field-tested procedures to offer a reliable and in-depth resource.
Hazard Identification and Risk Assessment
-
Phenylboronic Acids: This class of compounds is generally recognized as causing skin, eye, and respiratory tract irritation.[1] Many boronic acid derivatives are classified as hazardous waste and require careful handling and disposal.[2][3][4]
-
Morpholine Derivatives: Morpholine and its derivatives can be flammable, harmful if swallowed, and may cause severe skin burns and eye damage.
Based on this information, this compound should be handled as a hazardous chemical with the potential to cause significant irritation and other health effects upon exposure.
Assumed GHS Hazard Classifications:
| Hazard Classification | GHS Hazard Code (Assumed) | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] |
| Acute Toxicity (Oral) | H302 (Potential) | Harmful if swallowed. |
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate PPE. All handling of this compound, including preparation for disposal, should occur within a certified chemical fume hood to minimize inhalation exposure.
Table of Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause severe eye irritation. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact with the irritant compound. |
| Body Protection | A flame-resistant lab coat that is fully fastened. | To protect against chemical splashes. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste . Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.
Part 1: Disposal of Unused or Waste this compound
-
Segregation: Isolate the waste this compound from other waste streams to prevent inadvertent and potentially hazardous reactions.
-
Container Selection: Place the solid waste into a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or a glass container with a secure cap is recommended. The container must be in good condition, with no leaks or cracks.
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "Waste this compound"
-
The approximate quantity of the waste.
-
The date of accumulation.
-
Appropriate hazard warnings (e.g., "Irritant").
-
-
Storage: Store the sealed and labeled container in a designated satellite accumulation area (SAA) that is within the line of sight of where the waste is generated. Ensure the storage area is secure and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Arrange for Disposal: Follow your institution's specific procedures for requesting a hazardous waste pickup from your Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.
Part 2: Disposal of Contaminated Labware and Debris
-
Segregation: Any materials that have come into contact with this compound, such as weighing boats, spatulas, disposable gloves, and absorbent paper, must also be treated as hazardous waste.
-
Collection: Place all contaminated solid debris into a designated, lined hazardous waste container or a sealed, labeled bag.
-
Labeling: Clearly label the container or bag as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with this compound").
-
Disposal: Dispose of this container through your institution's hazardous waste program.
Part 3: Decontamination of Reusable Glassware
-
Initial Rinse: In a chemical fume hood, rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual compound.
-
Collect Rinsate: The solvent rinsate must be collected as hazardous waste. Transfer the rinsate to a sealable, properly labeled hazardous waste container for liquid organic waste.
-
Washing: After the initial solvent rinse, the glassware can be washed with soap and water.
-
Final Disposal of Rinsate Container: The collected rinsate should be disposed of through your institution's hazardous waste program.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Communicate: Alert others in the laboratory and contact your institution's EHS office.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For a small spill of solid material, gently cover it with a dry absorbent material, such as vermiculite or sand. Avoid raising dust.
-
Collect: Carefully sweep or scoop the absorbed material and spilled compound into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone) and then with soap and water. Collect all cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound and associated waste.
Regulatory Compliance
All chemical waste disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to ensure that all chemical waste is properly characterized, labeled, stored, and disposed of in accordance with these regulations. Always consult your institution's EHS department for specific guidance and to ensure compliance with all applicable laws.
References
-
PubChem. (n.d.). 3-(Morpholino)phenylboronic acid. Retrieved from [Link]
Sources
Personal protective equipment for handling 3-(2-Morpholinoethoxy)phenylboronic acid
Essential Safety and Handling Guide for 3-(2-Morpholinoethoxy)phenylboronic Acid
The core principle of this guide is proactive risk mitigation. Phenylboronic acids as a class of compounds are known to present specific hazards, and understanding the causality behind safety protocols is essential for a secure research environment.
Immediate Hazard Assessment and Core Precautions
Based on data from analogous compounds, this compound should be handled as a hazardous substance with the potential to cause irritation and sensitization.[1][2] The primary hazards associated with phenylboronic acid derivatives include:
-
Skin Irritation: May cause skin irritation upon contact.[2]
-
Serious Eye Irritation: Poses a risk of serious eye damage if direct contact occurs.[2]
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[2][3]
Therefore, all handling operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][4] An eyewash station and safety shower must be readily accessible in the immediate work area.[3][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound, with the rationale rooted in preventing the primary exposure routes.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[1][3] | Protects against accidental splashes and airborne dust particles that can cause severe eye irritation or damage.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][6] Double gloving is recommended for extended handling. | Prevents direct skin contact, mitigating the risk of skin irritation and potential sensitization.[1][6] Gloves should be inspected for integrity before each use. |
| Body Protection | A fully fastened, flame-resistant lab coat worn over long pants.[1] | Shields the skin on the body and arms from accidental spills and contact. |
| Footwear | Closed-toe shoes. | Protects the feet from spills and falling objects.[6] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if engineering controls cannot maintain exposure below acceptable limits or if dust generation is significant.[3][7] | Minimizes the inhalation of fine particles that can irritate the respiratory system. |
Step-by-Step Safe Handling Protocol
A systematic workflow is crucial for minimizing exposure and ensuring the integrity of your experiment.
3.1. Preparation and Weighing
-
Work Area Setup: Designate a specific area within a certified chemical fume hood for handling this compound.[1] Ensure the area is clean and free of clutter.
-
Pre-weighing: If possible, pre-weigh the required amount of the compound in a dedicated weighing vessel inside the fume hood to avoid generating dust in the open lab.
-
Aliquotting: If working from a larger stock container, carefully aliquot the desired quantity. Avoid scooping in a manner that creates airborne dust.
3.2. Dissolution and Reaction Setup
-
Solvent Addition: Add the solvent to the solid compound slowly to prevent splashing.
-
Vessel Sealing: Once the compound is in solution, ensure the reaction vessel is securely sealed to prevent the escape of vapors.
-
Labeling: Clearly label all vessels containing this compound with its full name and any relevant hazard warnings.
3.3. Post-Handling Decontamination
-
Work Surface Cleaning: Thoroughly decontaminate the work area within the fume hood with an appropriate solvent (e.g., ethanol or acetone), collecting the cleaning materials as hazardous waste.
-
Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent, collecting the rinsate as liquid hazardous waste.[4] Follow with a standard laboratory washing procedure.
-
PPE Removal: Remove PPE in the designated area, avoiding cross-contamination. Dispose of single-use items like gloves in the appropriate solid hazardous waste stream.
Emergency Procedures: Plan for the Unexpected
In the event of an exposure or spill, immediate and correct action is critical.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[5] |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5] |
| Minor Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area thoroughly. |
| Major Spill | Evacuate the immediate area and follow your institution's emergency spill response procedures. |
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.[4] Under no circumstances should it be disposed of in the regular trash or down the drain.[4]
5.1. Waste Segregation
-
Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a clearly labeled, sealed container for solid hazardous waste.[4]
-
Liquid Waste: Solutions containing this compound and solvent rinses should be collected in a labeled, sealed container for liquid hazardous waste.[4]
5.2. Labeling and Storage All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Store sealed waste containers in a designated satellite accumulation area until they are collected by your institution's environmental health and safety (EHS) department.
Visual Workflow for Safe Handling
The following diagram illustrates the key stages of safely handling this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
- BenchChem. (n.d.). Proper Disposal Procedures for 4-(Carboxyvin-2-YL)phenylboronic Acid: A Safety and Operational Guide.
- Chemistry For Everyone. (2025, April 26). What Are The Safety Precautions For Using Boric Acid?
- BenchChem. (n.d.). Personal protective equipment for handling 4-Formylphenylboronic acid.
- Thermo Fisher Scientific. (2025, December 18). Phenylboronic acid - SAFETY DATA SHEET.
- PubChem. (n.d.). 3-(Morpholino)phenylboronic acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- Thermo Fisher Scientific. (2020, December 13). Phenylboronic acid - SAFETY DATA SHEET.
- Vector SDS and Chemical Management. (2013, November 12). Phenylboronic Acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid.
- BLD Pharmatech. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-(Morpholino)phenylboronic acid | C10H14BNO3 | CID 4192661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. ehs.ncsu.edu [ehs.ncsu.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
